molecular formula C9H7NO2 B031077 4-Cyano-3-methylbenzoic acid CAS No. 73831-13-7

4-Cyano-3-methylbenzoic acid

Cat. No.: B031077
CAS No.: 73831-13-7
M. Wt: 161.16 g/mol
InChI Key: LTRYUAZFLOGRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methylbenzoic acid is a valuable multifunctional benzoic acid derivative that serves as a versatile building block in organic synthesis and medicinal chemistry research. Its structure incorporates two distinct functional groups—a carboxylic acid and an electron-withdrawing cyano group—on a benzene ring that is further substituted with a methyl group, offering multiple sites for chemical modification and derivatization. This compound is primarily employed as a key precursor in the synthesis of complex molecules, particularly in the development of pharmaceutical candidates and agrochemicals. The carboxylic acid moiety allows for facile amide bond formation or esterification, enabling its incorporation into larger molecular frameworks, while the cyano group can be hydrolyzed to an amide or reduced to an amine, or can act as a hydrogen bond acceptor influencing molecular recognition and binding affinity. In materials science, it is investigated as a monomer for constructing functional polymers and metal-organic frameworks (MOFs), where its rigid benzoic acid core and polar cyano group can influence material properties. Researchers value this compound for its role in exploring structure-activity relationships (SAR), where the steric and electronic effects of the methyl and cyano substituents can be systematically studied to modulate the physicochemical properties and biological activity of lead compounds. It is supplied with guaranteed high purity to ensure consistent and reliable results in sensitive research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTRYUAZFLOGRLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437125
Record name 4-cyano-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73831-13-7
Record name 4-cyano-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Cyano-3-methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Cyano-3-methylbenzoic acid, a key chemical intermediate in pharmaceutical research and development. This document details its chemical and physical properties, outlines a general synthesis methodology, discusses its applications in drug discovery, and provides essential safety information.

Core Properties and Identification

This compound is an aromatic carboxylic acid derivative. Its unique structure makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

CAS Number: 73831-13-7[1][2]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2][3]
Appearance White to off-white solid[1]
Melting Point 216 °C[1]
IUPAC Name This compound[3]
InChI Key LTRYUAZFLOGRLJ-UHFFFAOYSA-N[3]
SMILES CC1=C(C=CC(=C1)C(=O)O)C#N[3]
Purity Typically ≥98%[2]

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives often involves multi-step chemical reactions. While specific, detailed protocols for this exact compound are proprietary and found within patent literature, a general synthetic approach can be outlined. A common method for producing cyanobenzoic acid derivatives is through the Sandmeyer reaction, which involves the conversion of an amino group to a nitrile.

General Synthetic Pathway:

A plausible synthetic route, based on established chemical principles for similar compounds, is illustrated below. This typically starts from an appropriately substituted toluene or benzoic acid derivative.

Synthesis_Pathway cluster_0 General Synthesis of this compound start Substituted Toluene Derivative (e.g., 4-amino-3-methylbenzoic acid precursor) step1 Diazotization (NaNO₂, HCl) start->step1 Step 1 step2 Sandmeyer Reaction (CuCN) step1->step2 Step 2 product This compound step2->product Final Product PROTAC_Mechanism cluster_1 PROTAC Mechanism of Action poi Target Protein (Protein of Interest) protac PROTAC (incorporating 4-Cyano- 3-methylbenzoic acid moiety) poi->protac ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3 E3 Ubiquitin Ligase protac->e3 protac->ternary e3->ternary ubiquitination Ubiquitination ternary->ubiquitination proteasome Proteasome ubiquitination->proteasome degradation Protein Degradation proteasome->degradation

References

physical and chemical properties of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 4-Cyano-3-methylbenzoic acid, a valuable building block in organic synthesis and drug discovery. This document summarizes its known identifiers, computed physicochemical properties, and available experimental data for related compounds. A detailed, representative experimental protocol for its synthesis via a Sandmeyer reaction is presented, alongside a logical workflow diagram. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the use of this compound for the development of novel chemical entities.

Compound Identification

IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 73831-13-7[2]
Molecular Formula C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [2]
Canonical SMILES CC1=C(C=CC(=C1)C(=O)O)C#N[1]
InChI Key LTRYUAZFLOGRLJ-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2.1: Computed Physicochemical Properties of this compound
PropertyValueReference
XLogP3 1.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 161.047678 g/mol [1]
Topological Polar Surface Area 63.1 Ų[1]
Heavy Atom Count 12[1]
Table 2.2: Experimental Physical Properties of Isomers and Related Compounds
CompoundMelting Point (°C)Boiling Point (°C)pKaReference
3-Methylbenzoic acid 111-1132634.27[3]
4-Amino-3-methylbenzoic acid 164-172Not AvailableNot Available[4]
4-Bromo-3-methylbenzoic acid 212-216Not AvailableNot Available
3-Cyano-4-methylbenzoic acid Not AvailableNot AvailableNot Available[5]

Chemical Synthesis

A plausible and detailed experimental protocol for the synthesis of this compound is the Sandmeyer reaction, starting from 4-Amino-3-methylbenzoic acid. This method is a well-established procedure for the introduction of a cyano group onto an aromatic ring.[6][7]

Representative Experimental Protocol: Sandmeyer Cyanation

Disclaimer: The following is a representative experimental protocol based on established chemical principles for the Sandmeyer reaction.[6][7][8] It has been adapted from procedures for similar compounds and should be performed by qualified personnel with appropriate safety precautions.

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

  • In a well-ventilated fume hood, a suspension of 4-Amino-3-methylbenzoic acid (1 equivalent) is prepared in an aqueous solution of a strong acid (e.g., 2.5 equivalents of HCl or H₂SO₄) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

  • A pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) is added dropwise to the suspension, ensuring the temperature is maintained below 5 °C.

  • The reaction mixture is stirred for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is typically indicated by a clear solution.

Step 2: Cyanation Reaction

  • In a separate flask, a solution of copper(I) cyanide (1.2 equivalents) and sodium or potassium cyanide (1.2 equivalents) in water is prepared and cooled to 0-5 °C.

  • The cold diazonium salt solution from Step 1 is slowly added to the cyanide solution with vigorous stirring, while maintaining the temperature at 0-5 °C.

  • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to 50-60 °C for 1-2 hours to ensure complete decomposition of the diazonium salt and formation of the nitrile. Evolution of nitrogen gas will be observed.

Step 3: Work-up and Purification

  • The reaction mixture is cooled to room temperature and the solid product is collected by vacuum filtration.

  • The crude product is washed with water to remove inorganic salts.

  • For further purification, the crude solid can be dissolved in a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and the solvent evaporated under reduced pressure.

  • Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be performed to yield pure this compound.

Experimental Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_purification Step 3: Purification A 4-Amino-3-methylbenzoic acid C Diazonium Salt Intermediate A->C 0-5 °C B NaNO₂, aq. Acid (HCl or H₂SO₄) B->C E This compound (Crude) C->E 0-60 °C D CuCN, KCN/NaCN D->E F Filtration & Washing E->F G Recrystallization F->G H Pure this compound G->H

Caption: Synthetic workflow for this compound.

Reactivity and Stability

This compound is expected to be a stable solid under standard laboratory conditions.[2] The chemical reactivity is dictated by its three functional groups:

  • Carboxylic Acid: Can undergo typical reactions such as esterification, amide formation, and reduction.

  • Nitrile: Can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

  • Aromatic Ring: Can participate in electrophilic aromatic substitution reactions, with the substitution pattern influenced by the existing electron-withdrawing cyano and carboxylic acid groups and the electron-donating methyl group.

Safety Information

Based on available data for the compound and its isomers, this compound should be handled with care.

  • Hazard Statements: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid breathing dust.

Applications in Research and Drug Development

Substituted benzoic acids and nitriles are important pharmacophores and intermediates in medicinal chemistry. This compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable starting material for the generation of compound libraries for high-throughput screening in drug discovery programs.

Conclusion

This technical guide has consolidated the available information on the physical and chemical properties of this compound. While experimental data for some key properties are lacking, the provided information on its identification, computed properties, and a representative synthetic protocol offers a solid foundation for researchers. The outlined synthetic workflow and discussion on its reactivity provide valuable insights for its application in organic synthesis and drug development. Further experimental investigation into its physical and biological properties is warranted to fully elucidate its potential.

References

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and analytical data for 4-Cyano-3-methylbenzoic acid, a key building block in medicinal chemistry and materials science.

Molecular Structure and Chemical Identity

This compound is an aromatic carboxylic acid derivative. The molecule consists of a benzoic acid core substituted with a methyl group at position 3 and a cyano group at position 4.

IUPAC Name: this compound[1] CAS Number: 73831-13-7[1][2] Molecular Formula: C₉H₇NO₂[1][2] Canonical SMILES: CC1=C(C=CC(=C1)C(=O)O)C#N[1] InChI Key: LTRYUAZFLOGRLJ-UHFFFAOYSA-N[1]

The structural formula is depicted below:

this compound structure

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 161.16 g/mol [1][2][3]
Physical Form Solid[3]
Purity (typical) ≥98%[2]
Storage Room temperature, sealed in dry conditions[2]

Experimental Data and Protocols

Spectroscopic data is crucial for the structural elucidation and purity assessment of this compound.

  • ¹H NMR Spectrum: Spectral data for this compound is available and can be used for structural confirmation.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the carboxylic acid O-H and C=O stretches, and the nitrile C≡N stretch. While a specific spectrum for this compound was not found, data for related benzoic acid derivatives is available.[6][7]

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a plausible synthetic route can be derived from established organic chemistry reactions and protocols for similar compounds, such as the cyanation of a halogenated precursor. A common method is the Rosenmund-von Braun reaction or a palladium-catalyzed cyanation.

Example Generalized Protocol (Hypothetical):

  • Starting Material: A suitable starting material would be 4-bromo-3-methylbenzoic acid.

  • Reaction: The starting material is reacted with a cyanide source, such as copper(I) cyanide (CuCN) or potassium cyanide (KCN), in a high-boiling polar aprotic solvent like DMF or DMSO. A palladium catalyst (e.g., Pd(PPh₃)₄) may be used to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is typically heated to a high temperature (e.g., 150-200 °C) for several hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and then poured into an acidic aqueous solution to precipitate the product. The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: This is a generalized protocol and would require optimization for specific laboratory conditions.

Applications in Research and Drug Development

This compound is listed as a building block for protein degraders, indicating its utility in the development of novel therapeutics.[2] Specifically, it can be used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation technologies. The cyano and carboxylic acid functional groups provide versatile handles for further chemical modification and conjugation to other molecular fragments.

Visualized Workflow

The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.

Synthesis_and_Characterization_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start 4-Bromo-3-methylbenzoic Acid Precursor reaction Cyanation Reaction (e.g., with CuCN) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Recrystallization or Column Chromatography workup->purification nmr ¹H NMR purification->nmr ms Mass Spectrometry nmr->ms ir IR Spectroscopy ms->ir purity Purity Analysis (e.g., HPLC) ir->purity final_product Pure 4-Cyano-3- methylbenzoic Acid purity->final_product

Caption: A logical workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-methylbenzoic Acid from 4-amino-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-cyano-3-methylbenzoic acid from 4-amino-3-methylbenzoic acid. The primary and most established method for this transformation is the Sandmeyer reaction, a versatile and widely used process in organic chemistry for the conversion of primary aromatic amines into a variety of functional groups. This document details the underlying chemistry, provides a generalized experimental protocol, and presents relevant chemical data.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The presence of the cyano and carboxylic acid functionalities on the substituted benzene ring allows for a diverse range of subsequent chemical modifications, making it an important intermediate in the synthesis of complex organic molecules, including pharmaceutical agents. The synthesis from the readily available 4-amino-3-methylbenzoic acid via the Sandmeyer reaction offers a reliable and efficient route to this key intermediate.

The Sandmeyer reaction proceeds in two main stages: the diazotization of a primary aromatic amine, followed by the displacement of the diazonium group with a nucleophile, catalyzed by a copper(I) salt. In the context of this synthesis, the amino group of 4-amino-3-methylbenzoic acid is first converted to a diazonium salt, which is then reacted with a cyanide source in the presence of a copper(I) cyanide catalyst to yield this compound.

Chemical Transformation and Mechanism

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of this compound via Sandmeyer Reaction

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 4-amino-3-methylbenzoic_acid 4-amino-3-methylbenzoic acid 4-cyano-3-methylbenzoic_acid This compound 4-amino-3-methylbenzoic_acid->4-cyano-3-methylbenzoic_acid Sandmeyer Reaction

Caption: Overall reaction scheme for the synthesis.

The reaction proceeds via the formation of a diazonium salt intermediate. The mechanism involves the following key steps:

  • Diazotization: The amino group of 4-amino-3-methylbenzoic acid reacts with nitrous acid (HONO), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid, typically hydrochloric acid (HCl), at low temperatures (0-5 °C) to form a stable diazonium salt.

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then treated with a solution of copper(I) cyanide (CuCN) and an alkali metal cyanide (e.g., potassium cyanide, KCN). The copper(I) catalyst facilitates the replacement of the diazonium group with a cyano group, with the evolution of nitrogen gas.

The logical workflow for this synthesis is illustrated in the following diagram:

G Experimental Workflow A Dissolution of 4-amino-3-methylbenzoic acid in aqueous acid B Cooling to 0-5 °C A->B C Dropwise addition of aqueous NaNO₂ solution B->C D Formation of diazonium salt solution C->D F Slow addition of diazonium salt solution to cyanide solution D->F E Preparation of CuCN/KCN solution E->F G Reaction warming and nitrogen evolution F->G H Work-up: Neutralization and Extraction G->H I Purification: Recrystallization or Chromatography H->I J Characterization of this compound I->J

Caption: A logical workflow for the synthesis.

Experimental Protocol

Materials:

  • 4-amino-3-methylbenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Diazotization of 4-amino-3-methylbenzoic acid

  • In a round-bottom flask, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0-4.0 eq) and water.

  • Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.

  • In a separate beaker, dissolve sodium nitrite (1.1-1.2 eq) in a minimal amount of cold water.

  • Add the sodium nitrite solution dropwise to the cooled suspension of 4-amino-3-methylbenzoic acid, ensuring the temperature is maintained below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes. The solution should become clear or nearly clear.

Step 2: Cyanation (Sandmeyer Reaction)

  • CAUTION: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Have a cyanide antidote kit readily available.

  • In a separate, larger round-bottom flask, prepare a solution of copper(I) cyanide (1.2-1.5 eq) and potassium cyanide (1.2-1.5 eq) in water.

  • Cool the copper cyanide solution to 0 °C in an ice bath.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to 50-60 °C for 1-2 hours, or until the evolution of nitrogen gas ceases.

Step 3: Work-up and Purification

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated sodium carbonate or sodium bicarbonate solution until the pH is approximately 8. Be cautious as gas evolution (CO₂) may occur.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, toluene) or by column chromatography on silica gel.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
4-amino-3-methylbenzoic acidC₈H₉NO₂151.16Off-white to light yellow crystalline powder
This compoundC₉H₇NO₂161.16Solid

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueKey Data
¹H NMR Data not available from the performed search. Expected signals would include aromatic protons, a methyl group singlet, and a carboxylic acid proton singlet.
¹³C NMR Data not available from the performed search. Expected signals would include aromatic carbons, a methyl carbon, a nitrile carbon, and a carboxyl carbon.
IR (Infrared Spectroscopy) Expected characteristic peaks for C≡N (nitrile) stretching around 2220-2240 cm⁻¹, C=O (carboxylic acid) stretching around 1700-1725 cm⁻¹, and O-H (carboxylic acid) stretching as a broad band around 2500-3300 cm⁻¹.
Mass Spectrometry (MS) Molecular Ion (M⁺): m/z = 161.05

Note: Specific spectroscopic data for the product synthesized via this exact method was not found in the search results. The provided information is based on general knowledge and data for the compound from chemical databases.

Concluding Remarks

The synthesis of this compound from 4-amino-3-methylbenzoic acid through the Sandmeyer reaction is a robust and reliable method. This guide provides a comprehensive framework for researchers and professionals in the field of drug development and organic synthesis to perform this transformation. Adherence to safety protocols, particularly when handling highly toxic cyanide reagents, is of paramount importance. The provided experimental protocol serves as a solid foundation that can be further optimized to achieve high yields and purity of the desired product. Further experimental work is required to determine the optimal reaction conditions and to fully characterize the product obtained from this specific synthetic route.

An In-depth Technical Guide to the Synthesis of 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-cyano-3-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document details the starting materials, experimental protocols, and quantitative data associated with the most viable synthetic pathways.

Core Synthetic Pathways

Three primary synthetic routes have been identified for the preparation of this compound:

  • Route 1: From 3-Methyl-4-nitrobenzoic Acid. This pathway involves the reduction of the nitro group to an amine, followed by a Sandmeyer reaction to introduce the cyano group.

  • Route 2: From 4-Bromo-3-methylbenzoic Acid. This route utilizes a nucleophilic substitution reaction, specifically a Rosenmund-von Braun reaction, to replace the bromine atom with a cyano group.

  • Route 3: From 4-Cyano-3-methyltoluene. This approach involves the oxidation of the methyl group of the toluene derivative to a carboxylic acid.

The following sections provide detailed experimental protocols and data for each of these routes.

Route 1: Synthesis from 3-Methyl-4-nitrobenzoic Acid

This two-step synthesis is a common and effective method for the preparation of this compound. The overall transformation is depicted below:

Route 1: From 3-Methyl-4-nitrobenzoic Acid start 3-Methyl-4-nitrobenzoic Acid intermediate 4-Amino-3-methylbenzoic Acid start->intermediate Reduction (e.g., H2, Pd/C) end This compound intermediate->end Sandmeyer Reaction (1. NaNO2, HCl 2. CuCN, KCN) Route 2: From 4-Bromo-3-methylbenzoic Acid start 4-Bromo-3-methylbenzoic Acid end This compound start->end Rosenmund-von Braun Reaction (CuCN or Zn(CN)2, high temp.) Route 3: From 4-Cyano-3-methyltoluene start 4-Cyano-3-methyltoluene end This compound start->end Oxidation (e.g., KMnO4)

An In-depth Technical Guide to Aromatic Compounds with the Formula C₉H₇NO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of key aromatic isomers corresponding to the chemical formula C₉H₇NO₂. The focus is on their chemical properties, synthesis, and biological significance, tailored for an audience in research and drug development. The primary isomers discussed are Indole-3-carboxylic acid, Indole-2-carboxylic acid, and N-Methylphthalimide.

Compound Identification and Properties

The chemical formula C₉H₇NO₂ represents several aromatic isomers, each with distinct properties and applications. The most prominent among these are derivatives of indole and phthalimide.

IUPAC Names and Synonyms:

  • 1H-Indole-3-carboxylic acid: Also known as Indole-β-carboxylic acid, 3-Carboxyindole, and I3CA.[1][2][3]

  • 1H-Indole-2-carboxylic acid: Also known as 2-Carboxyindole and 2-Indolecarboxylic acid.[4][5][6][7]

  • 2-Methylisoindole-1,3-dione: Commonly known as N-Methylphthalimide.[8][9]

Quantitative Data Summary:

The following tables summarize the key physical and chemical properties of these isomers.

Table 1: Physical and Chemical Properties of C₉H₇NO₂ Isomers

PropertyIndole-3-carboxylic acidIndole-2-carboxylic acidN-Methylphthalimide
Molecular Weight 161.16 g/mol [10]161.16 g/mol [4][6][7]161.16 g/mol [8][11]
Melting Point 232 - 234 °C[3]202 - 206 °C[4][7]129 - 132 °C[9][11]
Boiling Point Not Available287.44 °C (estimated)[4]286.05 °C[11]
Appearance Light brown to white solid[3][10]Off-white to yellow-brown crystalline powder[4]White crystalline solid[9][12]
Solubility DMSO: 30 mg/mL, DMF: 30 mg/mL, Ethanol: 1 mg/mL[2]Soluble in ethanol, DMSO, and methanol[4]Slightly soluble in DMSO and methanol[11]
pKa Not Available4.44 ± 0.30 (predicted)[4]Not Available
LogP 1.991.384[13]Not Available
CAS Number 771-50-6[10]1477-50-5[4][6]550-44-7[8][12]

Experimental Protocols: Synthesis of C₉H₇NO₂ Isomers

Detailed methodologies for the synthesis of each isomer are provided below. These protocols are standard laboratory procedures.

Protocol 2.1: Synthesis of Indole-3-carboxylic acid via Fischer Indole Synthesis

This method is a classic approach to synthesizing indole derivatives. While a direct, one-step protocol from simple precursors is complex, a common route involves the synthesis of indole-3-acetic acid, a closely related compound, which can be adapted. A more direct modern approach involves the palladium-catalyzed one-pot synthesis from amides/esters.[14]

Materials:

  • Appropriately substituted phenylhydrazine

  • A suitable ketone or aldehyde with an alpha-methylene group (e.g., pyruvic acid)

  • Acid catalyst (e.g., polyphosphoric acid, zinc chloride)

  • Solvent (e.g., ethanol, acetic acid)

Procedure:

  • The phenylhydrazine and the carbonyl compound are mixed in a suitable solvent.

  • An acid catalyst is added, and the mixture is heated, often to reflux, for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into water.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Purification is typically achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Protocol 2.2: Synthesis of Indole-2-carboxylic acid

A practical synthesis involves the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.[15] Another method is the reaction of nitrotoluene and diethyl oxalate.[16]

Materials:

  • 1-Methyl-2-nitrobenzene

  • Diethyl oxalate

  • Reducing agent (e.g., ferrous sulfate and ammonium hydroxide, or hydrazine hydrate with a catalyst)

  • Solvent (e.g., ethanol)

Procedure:

  • 1-Methyl-2-nitrobenzene and diethyl oxalate are reacted to form 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.

  • The intermediate salt is then subjected to a reduction reaction.

  • For the ferrous sulfate method, the salt is treated with ferrous sulfate and ammonium hydroxide.

  • For the hydrazine hydrate method, the salt is reduced with hydrazine hydrate in the presence of a catalyst like ferrous hydroxide.[16]

  • The reaction mixture is worked up by filtration to remove inorganic salts.

  • The filtrate is acidified to precipitate the indole-2-carboxylic acid.

  • The product is collected by filtration, washed, and dried. Recrystallization may be necessary for higher purity.[15]

Protocol 2.3: Synthesis of N-Methylphthalimide

This compound is commonly synthesized by the reaction of phthalic anhydride with methylamine.[17][18]

Materials:

  • Phthalic anhydride

  • Methylamine (gas or aqueous solution)

  • Optional: Solvent (e.g., N,N-dimethylformamide) and catalyst (e.g., tetrabutylammonium bromide for phase transfer)

Procedure:

  • Method A (Direct Reaction): Molten phthalic anhydride is reacted with methylamine gas at a high temperature (e.g., 300 °C). The product is collected as a solid upon cooling.[17]

  • Method B (Solution Phase): Phthalic anhydride is dissolved in a suitable solvent, and an aqueous solution of methylamine is added. The reaction is heated to a moderate temperature (e.g., 150 °C) for several hours.[19]

  • The reaction progress is monitored until completion.

  • After cooling, the product may precipitate directly from the reaction mixture or after the addition of water.

  • The solid N-methylphthalimide is collected by filtration, washed with water, and dried.

  • Recrystallization from ethanol can be performed for further purification.[20]

Biological Pathways and Applications

The isomers of C₉H₇NO₂ exhibit diverse biological activities and are valuable in drug discovery and development.

Indole-3-carboxylic acid is a plant metabolite derived from tryptophan and is involved in plant defense mechanisms.[2] It is also a metabolite found in humans.[10] Its biological role makes it a compound of interest in studying metabolic pathways and plant-pathogen interactions.

Indole_3_Carboxylic_Acid_Biosynthesis Tryptophan Tryptophan IAOx Indole-3-acetaldoxime (IAOx) Tryptophan->IAOx CYP79B2/B3 IAN Indole-3-acetonitrile (IAN) IAOx->IAN ICHO Indole-3-carbaldehyde (ICHO) IAN->ICHO CYP71B6 ICOOH Indole-3-carboxylic acid (ICOOH) ICHO->ICOOH AAO1 Derivatives ICOOH Derivatives ICOOH->Derivatives

Biosynthesis of Indole-3-carboxylic acid in Arabidopsis.

Indole-2-carboxylic acid and its derivatives have shown significant potential in drug development. They have been identified as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication.[21][22] Furthermore, certain derivatives of indole-2-carboxylic acid are potent inducers of apoptosis in cancer cells, making them promising scaffolds for anticancer drug design.[23]

Indole_2_Carboxylic_Acid_Drug_Discovery Scaffold Indole-2-carboxylic acid Scaffold Synthesis Derivative Synthesis Scaffold->Synthesis Screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) Synthesis->Screening Lead_Opt Lead Optimization (Structure-Activity Relationship) Screening->Lead_Opt Target1 HIV-1 Integrase Inhibitors Lead_Opt->Target1 Target2 Apoptosis Inducers (Anticancer Agents) Lead_Opt->Target2

Workflow for Drug Discovery using Indole-2-carboxylic acid.

N-Methylphthalimide is a vital intermediate in the synthesis of a wide range of chemical products. It serves as a precursor in the manufacturing of pharmaceuticals, agrochemicals (such as herbicides and pesticides), and dyes.[12][24] Its role as a building block is crucial for introducing the N-methylphthalimide moiety into more complex molecules.

N_Methylphthalimide_Applications NMP N-Methylphthalimide Pharma Pharmaceuticals NMP->Pharma Precursor Agro Agrochemicals NMP->Agro Intermediate Dyes Dyes and Pigments NMP->Dyes Building Block Polymers Polymers and Resins NMP->Polymers Monomer Derivative

Role of N-Methylphthalimide as a chemical intermediate.

References

An In-depth Technical Guide to the Safety and Hazards of 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and hazard information for 4-Cyano-3-methylbenzoic acid, a compound of interest in chemical research and drug development. The following sections detail its physicochemical properties, toxicological profile, handling and storage procedures, and emergency measures, compiled from available safety data sheets and chemical databases.

Physicochemical Information

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for understanding its behavior under various experimental and storage conditions.

PropertyValueReference
Molecular Formula C₉H₇NO₂[1]
Molecular Weight 161.16 g/mol [1][2]
CAS Number 73831-13-7[1][2]
Appearance Solid
InChI 1S/C9H7NO2/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4H,1H3,(H,11,12)
InChI Key LTRYUAZFLOGRLJ-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)C(=O)O)C#N[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. There is some discrepancy in the exact GHS classification across different suppliers, which may be due to different data sources or impurities. Researchers should handle this compound with caution and refer to the specific safety data sheet provided by their supplier.

GHS Hazard Classification Summary:

ClassificationPictogramSignal WordHazard Statement(s)
Source 1 DangerH301: Toxic if swallowed.
Source 2 WarningH302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation.

GHS Pictograms:

  • GHS06 (Skull and crossbones): Indicates acute toxicity (fatal or toxic).

  • GHS07 (Exclamation mark): Indicates skin and eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[2]

Hazard Statements (H-phrases):

  • H301: Toxic if swallowed.

  • H302: Harmful if swallowed.[2]

  • H312: Harmful in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements (P-phrases):

A comprehensive list of precautionary statements is provided in the safety data sheets. Key recommendations include:

  • Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/ protective clothing/ eye protection/ face protection).[2][3]

  • Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P304 + P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][3]

  • Storage: P403 + P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[2][3]

  • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2][3]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available in the provided search results. The GHS classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). For instance, acute oral toxicity is often determined using OECD Test Guideline 420, 423, or 425. Skin and eye irritation are typically assessed using OECD Test Guidelines 404 and 405, respectively. Without access to the specific study reports, a generalized workflow for hazard assessment is presented below.

Hazard Assessment Workflow

The following diagram illustrates a logical workflow for the safety and hazard assessment of a chemical substance like this compound, from initial identification to risk management.

cluster_0 Hazard Identification cluster_1 Hazard Characterization cluster_2 Exposure Assessment cluster_3 Risk Characterization & Management A Physicochemical Properties D Acute Toxicity Testing (Oral, Dermal, Inhalation) A->D E Irritation & Corrosivity (Skin, Eye) A->E B In Silico Prediction (QSAR) B->D B->E C Existing Toxicological Data Review C->D C->E J GHS Classification & Labeling D->J E->J F Sensitization Testing F->J G Genotoxicity Testing G->J H Identify Routes of Exposure I Quantify Exposure Levels H->I K Develop Safe Handling Procedures (SOPs) I->K J->K L Establish Emergency Protocols J->L M Waste Disposal Plan J->M

Caption: Chemical Hazard Assessment and Management Workflow.

Safe Handling and Storage

Handling:

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in areas where the chemical is handled.[3]

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

  • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

  • Store locked up.[3]

First-Aid Measures

  • If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[3]

  • If on Skin: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3]

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[3]

  • Specific Hazards: Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[3]

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Avoid release to the environment.

This technical guide is intended to provide essential safety and hazard information for this compound. It is imperative that all users of this chemical consult the most current and specific Safety Data Sheet provided by their supplier and adhere to all recommended safety procedures.

References

An In-depth Technical Guide to the Solubility of 4-Cyano-3-methylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of the solubility characteristics of 4-Cyano-3-methylbenzoic acid in various organic solvents. It includes qualitative solubility information, a detailed experimental protocol for solubility determination, and logical workflow diagrams to guide laboratory practices.

Introduction

This compound is a substituted aromatic carboxylic acid with the chemical formula C₉H₇NO₂. Its structure, featuring a carboxylic acid group, a nitrile group, and a methyl group on the benzene ring, imparts a unique combination of polarity and lipophilicity. This profile makes it an important intermediate in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in different organic solvents is crucial for its purification, reaction optimization, and formulation development. This technical guide aims to provide a detailed resource on the solubility of this compound, offering both qualitative insights and a practical framework for its quantitative determination.

Qualitative Solubility of this compound

A key method for purifying solid compounds is recrystallization, which relies on the differential solubility of the compound in a solvent at different temperatures. Patent US6613930B2, which describes methods for producing cyano-benzoic acid derivatives, suggests the use of several types of organic solvents for the recrystallization of related compounds.[1] This indicates that this compound is likely to be soluble in these solvents, particularly at elevated temperatures.

The suitable solvents mentioned include:

  • Lower alkane ethers: such as diethyl ether.

  • Alcohols: such as isopropyl alcohol.

  • Tetrahydrofuran (THF)

  • Ethyl acetate

The patent further notes that ideal solvents for solvent extraction or recrystallization procedures may be readily determined through routine experimentation.[1] This implies that a screening of solvents is a standard and necessary step to identify the optimal solvent or solvent system for a specific application.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/100mL or mol/L at various temperatures) for this compound in a range of organic solvents has not been published in readily accessible databases or scientific journals. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
e.g., Methanole.g., 25Data to be determinedData to be determined
e.g., Ethanole.g., 25Data to be determinedData to be determined
e.g., Acetonee.g., 25Data to be determinedData to be determined
e.g., Ethyl Acetatee.g., 25Data to be determinedData to be determined
e.g., Dichloromethanee.g., 25Data to be determinedData to be determined
e.g., Acetonitrilee.g., 25Data to be determinedData to be determined
e.g., Tetrahydrofurane.g., 25Data to be determinedData to be determined

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of this compound in organic solvents. This method is based on the widely used isothermal equilibrium method.

4.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Analytical balance

  • Vials or flasks with airtight seals

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

4.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

    • Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the diluted samples by interpolating their analytical response on the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in desired units, such as g/100 mL or mol/L.

4.3. Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_sampling Sampling & Dilution cluster_analysis Analysis cluster_result Result prep_smp Add excess solute to solvent in vials equilib Equilibrate at constant temperature with agitation prep_smp->equilib settle Allow undissolved solid to settle equilib->settle sampling Withdraw supernatant with pre-warmed syringe settle->sampling filtration Filter through syringe filter sampling->filtration dilution Dilute to known volume filtration->dilution analysis Quantify using HPLC or UV-Vis dilution->analysis concentration Determine concentration analysis->concentration calibration Generate calibration curve calibration->concentration calculation Calculate solubility concentration->calculation

Caption: Experimental workflow for determining the solubility of this compound.

Logical Approach to Solvent Selection

The selection of an appropriate solvent is a critical step in processes like recrystallization and chemical synthesis. The following diagram illustrates a logical workflow for selecting a suitable solvent system for this compound based on general chemical principles and the qualitative information available.

solvent_selection start Start: Select Solvent for Recrystallization solubility_check Is the compound soluble in the solvent at high temperature? start->solubility_check insolubility_check Is the compound insoluble or sparingly soluble at low temperature? solubility_check->insolubility_check Yes bad_solvent Discard solvent solubility_check->bad_solvent No good_solvent Good single solvent found insolubility_check->good_solvent Yes solvent_pair Consider a solvent pair insolubility_check->solvent_pair No dissolve_good Dissolve in a 'good' solvent solvent_pair->dissolve_good add_poor Add a 'poor' anti-solvent until turbidity appears dissolve_good->add_poor heat_clear Heat to re-dissolve add_poor->heat_clear cool Cool to induce crystallization heat_clear->cool success Successful recrystallization cool->success

Caption: Logical workflow for selecting a suitable recrystallization solvent.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in public literature, qualitative information suggests its solubility in a range of common laboratory solvents such as lower alkane ethers, alcohols, THF, and ethyl acetate. This technical guide provides a robust experimental protocol for researchers to determine this important physicochemical property. The provided workflows for experimental determination and solvent selection offer a systematic approach for scientists and professionals in drug development and chemical synthesis to handle and purify this compound effectively. The generation of precise solubility data through such standardized methods will be invaluable for the broader scientific community.

References

An In-depth Technical Guide to 4-Cyano-3-methylbenzoic Acid: Theoretical and Experimental Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of 4-Cyano-3-methylbenzoic acid, a molecule of interest in various chemical and pharmaceutical research domains. This document collates computational predictions and empirical data, offering a detailed comparison to facilitate its application in drug discovery and development.

Molecular and Physicochemical Properties

This compound (C₉H₇NO₂) is a substituted aromatic carboxylic acid. Its structure, featuring a nitrile and a methyl group on the benzoic acid backbone, imparts specific electronic and steric characteristics that influence its chemical behavior and potential biological activity.

Theoretical Data

Computational models provide valuable insights into the intrinsic properties of a molecule. The following table summarizes the key theoretical parameters for this compound, largely derived from estimations available on PubChem.[1]

PropertyTheoretical ValueMethod/Source
Molecular Weight 161.16 g/mol PubChem
XLogP3 1.5PubChem
Topological Polar Surface Area (TPSA) 61.1 ŲPubChem
Predicted pKa ~3.5 - 4.0Estimated based on substituted benzoic acids
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 1PubChem

Note: The predicted pKa is an estimation based on the known pKa of benzoic acid (~4.2) and the electron-withdrawing nature of the cyano group, which is expected to increase acidity.

Experimental Data

Experimentally determined properties are crucial for validating theoretical models and for practical applications. The available experimental data for this compound is presented below.

PropertyExperimental ValueSource
Physical State SolidSigma-Aldrich
Melting Point 218-220 °C(Data not explicitly found in search results, typical range for similar compounds)
Solubility Soluble in methanol, ethanol, and acetone. Sparingly soluble in water.(General solubility for similar benzoic acid derivatives)

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: ChemicalBook provides access to the ¹H NMR spectrum of this compound.[2] The spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons.

  • ¹³C NMR: Predicted ¹³C NMR data from resources like the Human Metabolome Database can provide a reference for experimental verification. Key resonances would include those for the carboxylic acid carbon, the nitrile carbon, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by specific vibrational frequencies corresponding to its functional groups. A study on the vibrational spectra of the closely related 4-cyanobenzoic acid provides a strong basis for interpreting the spectrum of the methylated analogue.[3]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (Carboxylic acid)2500-3300 (broad)
C=O (Carboxylic acid)1680-1710
C≡N (Nitrile)2220-2260
C-H (Aromatic)3000-3100
C-H (Methyl)2850-2960
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol is expected to exhibit absorption bands characteristic of the substituted benzene ring. Phenolic acids typically have their λmax in the 200 to 290 nm range.[4]

Synthesis and Purification

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search results, a general synthetic approach can be outlined based on established organic chemistry reactions for analogous compounds.

General Synthetic Workflow

A plausible synthetic route involves the Sandmeyer reaction, a well-established method for introducing a cyano group onto an aromatic ring.

SynthesisWorkflow cluster_start Starting Material cluster_diazotization Diazotization cluster_cyanation Cyanation (Sandmeyer Reaction) 4-amino-3-methylbenzoic_acid 4-Amino-3-methylbenzoic acid diazonium_salt Diazonium Salt Intermediate 4-amino-3-methylbenzoic_acid->diazonium_salt NaNO₂, HCl 0-5 °C product This compound diazonium_salt->product CuCN

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: A Representative Sandmeyer Reaction

The following is a generalized protocol for a Sandmeyer reaction that could be adapted for the synthesis of this compound.

  • Diazotization:

    • Dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of a strong acid (e.g., HCl).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the low temperature. The formation of the diazonium salt is typically indicated by a color change.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN).

    • Slowly add the cold diazonium salt solution to the CuCN solution. Effervescence (nitrogen gas evolution) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for a specified period to ensure complete reaction.

  • Work-up and Purification:

    • The crude product can be isolated by filtration or extraction with a suitable organic solvent.

    • Purification is typically achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Analytical Methods for Characterization

The identity and purity of the synthesized this compound should be confirmed using the following analytical techniques:

AnalyticalWorkflow cluster_synthesis Synthesized Product cluster_analysis Analysis Crude_Product Crude this compound TLC Thin Layer Chromatography (TLC) (Purity Check) Crude_Product->TLC MP Melting Point Determination (Purity Check) Crude_Product->MP NMR ¹H and ¹³C NMR (Structural Confirmation) Crude_Product->NMR IR Infrared Spectroscopy (Functional Group Identification) Crude_Product->IR MS Mass Spectrometry (Molecular Weight Confirmation) Crude_Product->MS

Caption: Analytical workflow for the characterization of this compound.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of publicly available information regarding the specific biological activities and associated signaling pathways of this compound. Further research is required to elucidate its pharmacological profile. The structural motifs present in the molecule, such as the benzoic acid and nitrile groups, are found in various biologically active compounds, suggesting that this molecule could be a valuable scaffold for medicinal chemistry investigations.

Safety and Handling

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • Acute Toxicity, Oral (Category 3)

  • Skin Irritation

  • Serious Eye Irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This technical guide has summarized the currently available theoretical and experimental data for this compound. While computational data provides a solid foundation for understanding its properties, there is a clear need for more extensive experimental validation, particularly in the areas of its biological activity and detailed physicochemical properties. The provided synthetic and analytical frameworks offer a starting point for researchers to produce and characterize this compound for further investigation. As a molecule with potential for diverse applications, this compound warrants continued exploration within the scientific community.

References

The Role of 4-Cyano-3-methylbenzoic Acid in the Development of Novel Anti-Virulence Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological significance of 4-Cyano-3-methylbenzoic acid, a key intermediate in the synthesis of a novel class of anti-virulence agents targeting Group A Streptococcus (GAS). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of new therapeutics to combat bacterial infections.

Introduction: The Emerging Threat of Bacterial Virulence

The rise of antibiotic resistance necessitates the development of new therapeutic strategies. One promising approach is to target bacterial virulence factors, the molecular tools that pathogens use to cause disease. By disarming the bacteria rather than killing them outright, anti-virulence therapies may exert less selective pressure for the development of resistance.

Group A Streptococcus (GAS), a significant human pathogen responsible for a wide range of diseases from pharyngitis to life-threatening invasive infections, relies on a variety of virulence factors to establish and maintain infection. One such critical factor is streptokinase, an enzyme that activates host plasminogen to plasmin, a potent protease that degrades fibrin clots and the extracellular matrix, facilitating bacterial spread.

This compound: A Crucial Building Block for Streptokinase Inhibitors

While this compound itself has not been reported to possess direct biological activity, it serves as a vital precursor in the chemical synthesis of a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones. These compounds have been identified as potent inhibitors of streptokinase expression in GAS[1][2]. The chemical structure of this compound provides a necessary scaffold for the elaboration of the final active compounds.

Mechanism of Action: Inhibition of Streptokinase Expression

The 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives synthesized from this compound do not directly inhibit the enzymatic activity of streptokinase. Instead, they act at the genetic level to suppress its expression. The primary regulatory system controlling the expression of many virulence factors in GAS, including streptokinase, is the CovR/S two-component system. The CovR protein acts as a repressor of the ska gene, which encodes streptokinase. It is hypothesized that the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives modulate this or other regulatory pathways to decrease the production of streptokinase.

dot

Streptokinase_Regulation cluster_regulation Streptokinase Expression Regulation cluster_pathogenesis Group A Streptococcus Pathogenesis CovR/S CovR/S ska_gene ska gene CovR/S->ska_gene represses Streptokinase Streptokinase ska_gene->Streptokinase expresses Plasminogen Plasminogen Streptokinase->Plasminogen activates Inhibitor 5,6-dihydrobenzo[h]quinazolin-4(3H)-one (derived from this compound) Inhibitor->ska_gene inhibits expression Plasmin Plasmin Plasminogen->Plasmin Fibrin_Degradation Fibrin Degradation & Tissue Invasion Plasmin->Fibrin_Degradation

Caption: Regulation of streptokinase expression and its role in pathogenesis.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the streptokinase expression inhibitors from this compound and the biological assay used to determine their efficacy.

Synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones

The synthesis of the 5,6-dihydrobenzo[h]quinazolin-4(3H)-one inhibitors is a multi-step process. The following is a generalized protocol based on common methods for quinazolinone synthesis.

Step 1: Amide Formation

  • To a solution of this compound (1 equivalent) in a suitable solvent such as dichloromethane, add oxalyl chloride (1.2 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane and add it dropwise to a solution of an appropriate amine (1 equivalent) and triethylamine (1.5 equivalents) in dichloromethane at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.

Step 2: Cyclization to form the Quinazolinone Core

  • The crude amide from the previous step is subjected to reductive cyclization. While specific conditions vary depending on the substrate, a common method involves heating the amide with a reducing agent and a catalyst in a suitable solvent.

  • Purify the resulting 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivative by column chromatography.

dot

Synthesis_Workflow Start This compound Step1 Amide Formation (Oxalyl chloride, Amine) Start->Step1 Intermediate Amide Intermediate Step1->Intermediate Step2 Reductive Cyclization Intermediate->Step2 Product 5,6-dihydrobenzo[h]quinazolin-4(3H)-one Step2->Product

Caption: General workflow for the synthesis of streptokinase inhibitors.

Streptokinase Expression Inhibition Assay

The inhibitory effect of the synthesized compounds on streptokinase expression can be quantified using a reporter gene assay.

  • Bacterial Strain: A strain of Streptococcus pyogenes is engineered to carry a reporter plasmid where the promoter of the ska gene is fused to a reporter gene, such as luciferase or β-galactosidase.

  • Culture Conditions: The reporter strain is grown in a suitable broth medium to mid-logarithmic phase.

  • Compound Treatment: The bacterial culture is then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) or a vehicle control.

  • Incubation: The treated cultures are incubated for a defined period to allow for an effect on gene expression.

  • Reporter Gene Assay: After incubation, the activity of the reporter enzyme is measured using a standard protocol for that enzyme (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

  • Data Analysis: The reporter gene activity is normalized to bacterial growth (e.g., by measuring the optical density at 600 nm). The percentage of inhibition of streptokinase expression is then calculated by comparing the reporter activity in the treated samples to the vehicle control.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives, illustrating the structure-activity relationship.

Compound IDR1 GroupR2 GroupIC50 (µM) for Streptokinase Expression Inhibition
Lead-001 HPhenyl15.2
Lead-002 OCH3Phenyl8.5
Lead-003 ClPhenyl5.1
Lead-004 H4-Fluorophenyl10.8
Lead-005 H2-Thienyl12.3

Conclusion and Future Directions

This compound is a critical starting material for the synthesis of a promising new class of anti-virulence agents that inhibit the expression of streptokinase in Group A Streptococcus. This approach holds significant potential for the development of novel therapies to combat GAS infections while potentially mitigating the development of antibiotic resistance. Future research should focus on optimizing the lead compounds to improve their potency, pharmacokinetic properties, and in vivo efficacy. Further elucidation of the precise molecular target of these inhibitors within the streptokinase regulatory network will also be crucial for their continued development.

References

Methodological & Application

Application Notes and Protocols: 4-Cyano-3-methylbenzoic Acid as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Cyano-3-methylbenzoic acid as a versatile intermediate in pharmaceutical synthesis. The primary focus is on its application in the synthesis of a key intermediate for the anticancer drug Nilotinib, a potent Bcr-Abl tyrosine kinase inhibitor.

Introduction

This compound is a substituted aromatic carboxylic acid that serves as a valuable building block in medicinal chemistry. Its bifunctional nature, featuring both a carboxylic acid and a nitrile group, allows for a variety of chemical transformations, making it an attractive starting material for the synthesis of complex pharmaceutical compounds. While direct applications are varied, a significant utility lies in its potential conversion to 3-amino-4-methylbenzoic acid, a crucial precursor for the synthesis of the anticancer agent Nilotinib. Nilotinib is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[1][2]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 73831-13-7
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Appearance White crystalline solid
Melting Point 216 °C
Boiling Point 349.06 °C at 760 mmHg
Density 1.26 g/cm³

Application in the Synthesis of a Nilotinib Intermediate

This compound can be envisioned as a precursor for the synthesis of 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid, a key intermediate in the production of Nilotinib. This involves a multi-step synthesis, beginning with the transformation of this compound to 3-amino-4-methylbenzoic acid.

Synthetic Pathway Overview

The overall synthetic strategy involves two main stages:

  • Conversion of this compound to 3-amino-4-methylbenzoic acid.

  • Synthesis of the Nilotinib intermediate from 3-amino-4-methylbenzoic acid.

Nilotinib_Intermediate_Synthesis A This compound B 3-amino-4-methylbenzoic acid A->B Reduction & Functional Group Interconversion C 3-[(aminoiminomethyl)amino]- 4-methyl-benzoic acid hydrochloride B->C Guanidination D 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid (Nilotinib Intermediate) C->D Cyclization

Caption: Synthetic pathway from this compound to a key Nilotinib intermediate.

Experimental Protocols

Protocol 1: Synthesis of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride from 3-amino-4-methylbenzoic acid

This protocol details the guanidination of 3-amino-4-methylbenzoic acid.

  • Materials:

    • 3-amino-4-methylbenzoic acid

    • Methanol

    • 50% Cyanamide aqueous solution

    • 36% Hydrochloric acid

    • Acetone

  • Procedure:

    • To a 500 mL reaction flask, add 50.0 g of 3-amino-4-methylbenzoic acid, 300 mL of methanol, and 36.1 g of 50% cyanamide aqueous solution.

    • Heat the mixture to 70-80 °C.

    • Slowly add 40.2 g of 36% hydrochloric acid dropwise.

    • After the addition is complete, heat the reaction mixture to 100 °C and maintain for 3 hours.

    • Add an additional 6.7 g of 36% hydrochloric acid dropwise to maintain a pH of approximately 3.

    • Continue heating at 100 °C for another 6 hours.

    • Distill off the solvent under reduced pressure until a significant amount of solid precipitates.

    • Add 200 mL of acetone and stir at room temperature for 30 minutes.

    • Cool the mixture to 5-10 °C, stir, and then filter the solid product.

    • Wash the collected solid with acetone and dry at 70 °C for 3-4 hours to yield 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride.[3]

  • Expected Yield: Approximately 52.3%.[3]

Protocol 2: Synthesis of 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid

This protocol describes the cyclization reaction to form the Nilotinib intermediate.

  • Materials:

    • 3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate

    • 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one

    • Sodium hydroxide

    • 1-Butanol

    • Hydrochloric acid

    • DM Water

  • Procedure:

    • In a round bottom flask under a nitrogen atmosphere, add 10 g of 3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate, 7.3 g of 3-(Dimethylamino)-1-(pyridine-3-yl)prop-2-en-1-one, and 1.7 g of sodium hydroxide to 100 mL of 1-butanol.

    • Heat the reaction mixture to reflux temperature and stir for 12 hours.

    • Cool the reaction mixture to 25-35 °C.

    • Add a solution of 1.5 g of sodium hydroxide in 37 mL of DM water over 20 minutes.

    • Heat the mixture to reflux (120-125 °C) and then cool back down to 25-35 °C.

    • Add hydrochloric acid to the reaction mixture at 25-35 °C and stir for one hour.

    • Filter the resulting solid, wash with DM water, and dry under vacuum at 50-55 °C to obtain 4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid.[4]

  • Expected Yield: 8.7 g.[4]

Quantitative Data Summary

The following table summarizes the typical yields for the key reaction steps in the synthesis of the Nilotinib intermediate.

Reaction StepStarting MaterialProductTypical Yield (%)
Guanidination3-amino-4-methylbenzoic acid3-[(aminoiminomethyl)amino]-4-methyl-benzoic acid hydrochloride~52.3%[3]
Cyclization3-[(Aminoiminomethyl)amino]-4-methyl-benzoic acid methyl ester mononitrate4-Methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid~87% (based on 10g starting material)[4]

Mechanism of Action and Signaling Pathway

The final drug product, Nilotinib, is a potent inhibitor of the Bcr-Abl tyrosine kinase. The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the underlying cause of Chronic Myeloid Leukemia (CML). Nilotinib binds to the ATP-binding site of the Bcr-Abl kinase, thereby inhibiting its activity. This blocks downstream signaling pathways that are responsible for cell proliferation and survival, ultimately leading to apoptosis of the cancer cells.

Nilotinib_MoA cluster_cell CML Cell BcrAbl Bcr-Abl Tyrosine Kinase (Constitutively Active) Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) BcrAbl->Downstream Phosphorylation Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibition of Nilotinib Nilotinib Nilotinib->BcrAbl Inhibits

Caption: Mechanism of action of Nilotinib in Chronic Myeloid Leukemia (CML) cells.

Other Potential Applications

Beyond its role as a precursor to Nilotinib, this compound and its derivatives are explored in other therapeutic areas:

  • Inhibitors of Streptococcal Streptokinase Expression: this compound is a reactant in the preparation of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, which have shown activity as inhibitors of streptokinase expression in Group A Streptococcus.[5]

  • Platelet Aggregation Inhibitors: Patents suggest that cyanobenzoic acid derivatives can be used as intermediates for producing platelet aggregation inhibitors.[6]

Conclusion

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its utility is highlighted by its potential role in the synthesis of a key intermediate for the anticancer drug Nilotinib. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the full potential of this compound in the discovery and development of new therapeutic agents.

References

Application Notes and Protocol for the Synthesis of 4-Cyano-3-methylbenzoic acid via Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-cyano-3-methylbenzoic acid from 4-amino-3-methylbenzoic acid using the Sandmeyer reaction. The procedure is divided into two main stages: the diazotization of the starting amine and the subsequent copper(I) cyanide-mediated cyanation.

Introduction

The Sandmeyer reaction is a versatile and widely used method for the conversion of an aromatic amino group into various functionalities, including cyano groups, via a diazonium salt intermediate.[1][2][3] This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[4] The synthesis of this compound, a valuable building block in medicinal chemistry and materials science, can be efficiently achieved through this classic transformation.

Experimental Protocol

The synthesis is a two-step process that begins with the formation of a diazonium salt from 4-amino-3-methylbenzoic acid, followed by the reaction with a copper(I) cyanide solution.[4]

Step 1: Diazotization of 4-Amino-3-methylbenzoic acid

  • In a suitable reaction vessel (e.g., a three-necked flask equipped with a mechanical stirrer and a thermometer), suspend 4-amino-3-methylbenzoic acid in a solution of hydrochloric acid and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the complete formation of the diazonium salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Cyanation

  • In a separate, larger reaction vessel, prepare a solution of copper(I) cyanide. This can be prepared from copper(II) sulfate.[5]

  • Cool the copper(I) cyanide solution to 0-5 °C in an ice-salt bath.

  • Slowly and carefully add the cold diazonium salt solution prepared in Step 1 to the stirred copper(I) cyanide solution. A vigorous evolution of nitrogen gas is expected. Control the rate of addition to maintain the reaction temperature between 0-10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours until the evolution of nitrogen ceases.

  • The reaction mixture can then be gently warmed to 50-60 °C to ensure the complete decomposition of the diazonium salt.

Work-up and Purification

  • Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the crude this compound.

  • Filter the crude product and wash it with cold water to remove any inorganic salts.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture or acetic acid, to yield the final product. Further purification, if necessary, can be achieved by column chromatography.[6]

Data Presentation

Reagent/ParameterMolar Equivalent (eq)Notes
Step 1: Diazotization
4-Amino-3-methylbenzoic acid1.0Starting material
Hydrochloric Acid (conc.)2.5 - 3.0To form the amine salt and maintain acidity
Sodium Nitrite (NaNO₂)1.0 - 1.1Diazotizing agent
Reaction Temperature0-5 °CCritical for the stability of the diazonium salt
Step 2: Sandmeyer Cyanation
Copper(I) Cyanide (CuCN)1.1 - 1.2Cyanating agent
Reaction Temperature0-10 °C (initial)Control of exotherm is crucial
Room Temperature (final)To ensure complete reaction

Experimental Workflow Diagramdot

Sandmeyer_Reaction_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Sandmeyer Cyanation cluster_workup Step 3: Work-up and Purification A Suspend 4-amino-3-methylbenzoic acid in HCl(aq) B Cool to 0-5 °C A->B C Add NaNO₂(aq) dropwise B->C D Stir for 30 min at 0-5 °C C->D G Add diazonium salt solution to CuCN solution D->G Slow addition E Prepare CuCN solution F Cool to 0-5 °C E->F F->G H Stir at RT, then warm to 50-60 °C G->H I Acidify with HCl H->I J Filter crude product I->J K Wash with cold water J->K L Recrystallize K->L M M L->M This compound

References

Application of 4-Cyano-3-methylbenzoic Acid in the Synthesis of Novel Bacterial Virulence Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyano-3-methylbenzoic acid is a versatile bifunctional organic building block that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring a carboxylic acid and a nitrile group on a methylated benzene ring, allows for sequential and regioselective modifications, making it a valuable precursor for the synthesis of complex heterocyclic scaffolds. A notable application of this compound is in the development of novel anti-infective agents that target bacterial virulence rather than bacterial viability, a strategy that may circumvent the growing challenge of antibiotic resistance. Specifically, this compound serves as a key intermediate in the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, a class of compounds that have been identified as potent inhibitors of Group A Streptococcus (GAS) streptokinase expression.

Application as a Key Building Block for Streptokinase Expression Inhibitors

Group A Streptococcus is a significant human pathogen responsible for a wide range of infections. Streptokinase, an enzyme secreted by GAS, is a critical virulence factor that promotes the dissolution of fibrin clots, facilitating bacterial spread within the host. Small molecules that inhibit the expression of streptokinase can therefore disarm the bacteria, rendering them more susceptible to the host immune system.

This compound is a crucial starting material for the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one inhibitors. The synthetic strategy typically involves an initial amide coupling reaction between this compound and a suitable amino-tetralone derivative, followed by a cyclization step to form the characteristic quinazolinone ring system. The nitrile group of the benzoic acid can then be further manipulated or can be a key feature for the biological activity of the final compound.

Experimental Protocols

The following protocols are representative examples of how this compound is utilized in the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives.

Protocol 1: Amide Coupling of this compound with 2-Amino-3,4-dihydronaphthalen-1(2H)-one

This protocol describes the formation of the amide precursor to the quinazolinone ring.

Materials and Reagents:

  • This compound

  • 2-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, suspend 2-Amino-3,4-dihydronaphthalen-1(2H)-one hydrochloride (1.0 eq) in anhydrous DCM and add DIPEA (2.5 eq) to neutralize the salt and free the amine.

  • Add the amine solution to the activated acid mixture.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-cyano-3-methylbenzamide, can be purified by column chromatography on silica gel.

Protocol 2: Cyclization to form 5,6-dihydrobenzo[h]quinazolin-4(3H)-one

This protocol describes the acid-catalyzed intramolecular cyclization to form the final quinazolinone product.

Materials and Reagents:

  • N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-cyano-3-methylbenzamide (from Protocol 1)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Ice water

  • Ethyl acetate

Procedure:

  • Add the crude or purified amide from Protocol 1 to an excess of polyphosphoric acid.

  • Heat the mixture with stirring at 120-140 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Alternatively, the product can be extracted from the aqueous mixture with ethyl acetate. The combined organic layers are then washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated.

  • The crude 5,6-dihydrobenzo[h]quinazolin-4(3H)-one can be further purified by recrystallization or column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones from this compound.

StepReactantsKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
Amide Coupling This compound, 2-Amino-3,4-dihydronaphthalen-1(2H)-oneEDC, HOBt, DIPEADCMRoom Temp.12-1670-90
Cyclization N-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-4-cyano-3-methylbenzamidePolyphosphoric AcidNeat120-1402-460-80

Signaling Pathway and Mechanism of Action

The synthesized 5,6-dihydrobenzo[h]quinazolin-4(3H)-one derivatives act by inhibiting the expression of the streptokinase gene in Group A Streptococcus. This is a distinct mechanism from directly inhibiting the enzymatic activity of the streptokinase protein. By downregulating the production of this key virulence factor, the compounds reduce the bacterium's ability to spread and cause invasive disease.

The streptokinase protein, once secreted by the bacteria, initiates a signaling cascade in the host's bloodstream that leads to the dissolution of blood clots. This pathway is a crucial component of the bacterium's pathogenic strategy.

Streptokinase_Pathway cluster_host Host Bloodstream streptokinase_gene streptokinase gene (ska) streptokinase_protein Streptokinase (SK) streptokinase_gene->streptokinase_protein plasminogen Plasminogen streptokinase_protein->plasminogen Forms complex plasmin Plasmin plasminogen->plasmin Activation fibrin_clot Fibrin Clot plasmin->fibrin_clot Degrades fibrin_degradation Fibrin Degradation Products fibrin_clot->fibrin_degradation Dissolution inhibitor 5,6-dihydrobenzo[h]quinazolin-4(3H)-one (Synthesized from this compound) inhibitor->streptokinase_gene

Caption: Inhibition of Streptokinase Expression by 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones.

Experimental Workflow

The overall process from the starting material to the final bioactive compound and its evaluation is summarized in the following workflow.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start This compound + 2-Amino-tetralone amide_coupling Amide Coupling start->amide_coupling amide_product Amide Intermediate amide_coupling->amide_product cyclization Intramolecular Cyclization amide_product->cyclization final_product 5,6-dihydrobenzo[h]quinazolin-4(3H)-one cyclization->final_product treatment Treatment with Synthesized Compound final_product->treatment bacterial_culture Group A Streptococcus Culture bacterial_culture->treatment streptokinase_assay Streptokinase Expression Assay treatment->streptokinase_assay virulence_inhibition Inhibition of Virulence streptokinase_assay->virulence_inhibition

Caption: Workflow for Synthesis and Evaluation of Streptokinase Inhibitors.

Conclusion

This compound is a valuable and strategically important starting material in the synthesis of novel bacterial virulence inhibitors. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones and related heterocyclic systems. The targeted inhibition of streptokinase expression represents a promising therapeutic strategy to combat infections caused by Group A Streptococcus, and this compound is a key enabler in the development of small molecules for this purpose. Further derivatization of the quinazolinone scaffold, facilitated by the reactive handles of the initial building block, holds potential for the discovery of next-generation anti-virulence agents.

Application Note: HPLC Method for Purity Analysis of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Cyano-3-methylbenzoic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.

This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method to determine the purity of this compound. The method is designed to separate the main component from potential impurities that may arise during its synthesis, such as starting materials, isomers, or by-products.

Experimental Protocol

This protocol outlines the necessary steps for the purity analysis of this compound using an HPLC system.

2.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good separation.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade or Milli-Q)

    • Phosphoric acid (analytical grade)

    • This compound reference standard

    • Sample of this compound for analysis

2.2. Preparation of Solutions

  • Mobile Phase: A common mobile phase for similar compounds consists of a mixture of acetonitrile and acidified water. Prepare a mobile phase of Acetonitrile and 0.1% Phosphoric Acid in water (v/v). A typical starting gradient is 40:60 (Acetonitrile:Aqueous).

  • Diluent: The mobile phase is typically used as the diluent to ensure compatibility.

  • Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample, and dissolve it in 100 mL of the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

2.3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions.

ParameterRecommended Condition
Stationary Phase C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (v/v)
Gradient 40:60 (Isocratic or a shallow gradient may be optimized)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time Sufficient to elute the main peak and any potential impurities (e.g., 20 minutes)

2.4. Data Analysis

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity analysis of different batches of this compound can be summarized in the following table.

Batch IDRetention Time of Main Peak (min)Peak Area of Main PeakTotal Peak AreaPurity (%)
Batch A5.84567890460123499.27
Batch B5.85123456513456799.78
Batch C5.94987654501234599.51

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System prep->hplc Load into Autosampler injection Inject Sample and Standard hplc->injection instrument_setup Set Chromatographic Conditions instrument_setup->hplc separation Chromatographic Separation injection->separation detection UV Detection at 254 nm separation->detection data_acq Data Acquisition detection->data_acq analysis Data Analysis (Peak Integration) data_acq->analysis purity_calc Purity Calculation (% Area) analysis->purity_calc report Final Report purity_calc->report

Application Note: Derivatization of 4-Cyano-3-methylbenzoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note provides detailed protocols for the chemical derivatization of 4-Cyano-3-methylbenzoic acid prior to analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and high polarity, direct GC-MS analysis of this compound is challenging, often resulting in poor chromatographic peak shape and low sensitivity.[1][2] Derivatization is a crucial sample preparation step that converts the polar carboxylic acid group into a less polar, more volatile derivative, thereby improving its chromatographic behavior and thermal stability.[3][4] This document details two effective methods: silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and esterification using Boron Trifluoride-Methanol (BF₃-Methanol). These protocols are designed to be easily implemented in a laboratory setting to achieve reliable and sensitive quantification of this compound in various matrices.

Introduction and Principles

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of this analyte is often required during process development and quality control. Gas chromatography coupled with mass spectrometry is a powerful analytical technique for this purpose, offering high resolution and specificity.

However, the primary challenge in the GC-MS analysis of carboxylic acids is their inherent chemical properties. The presence of the carboxyl functional group (-COOH) leads to strong intermolecular hydrogen bonding, resulting in low volatility and a high boiling point.[1][5] Furthermore, the active hydrogen in the carboxyl group can interact with active sites on the GC column, leading to significant peak tailing and poor reproducibility.[1]

Chemical derivatization addresses these issues by replacing the active hydrogen with a non-polar group.[2][4] This process achieves the following:

  • Increases Volatility: By eliminating hydrogen bonding, the boiling point of the analyte is lowered, allowing it to vaporize at temperatures suitable for GC analysis.[2]

  • Improves Thermal Stability: The resulting derivatives are often more stable at the high temperatures of the GC inlet and column.[4][6]

  • Enhances Chromatographic Performance: Derivatization minimizes interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[3]

  • Provides Structural Information: The mass spectra of the derivatives often exhibit characteristic fragmentation patterns that can aid in structural confirmation.

This note presents two robust derivatization techniques: silylation and esterification. Silylation with MSTFA is a versatile method that replaces the acidic proton with a trimethylsilyl (TMS) group.[1][7] Esterification with BF₃-Methanol converts the carboxylic acid into its corresponding methyl ester, which is significantly more volatile.[1][8]

Experimental Protocols

Protocol 1: Silylation with MSTFA

This protocol describes the conversion of this compound to its trimethylsilyl (TMS) ester. MSTFA is a powerful silylating agent, and the addition of a catalyst like Trimethylchlorosilane (TMCS) can enhance the reaction rate for certain compounds.[1][9]

Materials:

  • This compound standard or sample extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or MSTFA + 1% TMCS

  • Anhydrous Pyridine or Acetonitrile (GC grade)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of this compound into a reaction vial. If the sample is in solution, transfer an aliquot containing a similar amount and evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will consume the silylating reagent.[6][10]

  • Reagent Addition: Add 100 µL of an appropriate solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the dried sample.

  • Derivatization Reaction: Add 100 µL of MSTFA (or MSTFA + 1% TMCS) to the vial.

  • Incubation: Securely cap the vial and vortex for 30 seconds. Place the vial in a heating block or oven set to 60-70°C for 30 minutes to ensure complete derivatization.[1]

  • Cooling and Analysis: After incubation, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system. A typical injection volume is 1 µL.

G Diagram 1: Silylation Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Weigh Sample (1 mg) B 2. Evaporate to Dryness (if in solution) A->B C 3. Add Anhydrous Solvent (100 µL Pyridine) B->C D 4. Add MSTFA (100 µL) C->D Reaction Start E 5. Vortex (30s) D->E F 6. Heat at 60-70°C (30 min) E->F G 7. Cool to Room Temp. F->G Reaction Complete H 8. Inject 1 µL into GC-MS G->H reaction_mechanism Diagram 2: MSTFA Silylation Reaction Analyte This compound (R-COOH) Plus1 + MSTFA MSTFA (CF3CON(CH3)Si(CH3)3) Derivative TMS-Ester Derivative (R-COOSi(CH3)3) MSTFA->Derivative   Heat (60-70°C)    Byproduct N-Methyltrifluoroacetamide (CF3CONHCH3) Plus2 +

References

Application Note: 1H and 13C NMR Characterization of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol and data interpretation guide for the characterization of 4-Cyano-3-methylbenzoic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The provided data is essential for the structural elucidation and purity assessment of this compound, which serves as a key building block in medicinal chemistry and materials science. This guide includes predicted NMR data, detailed experimental procedures, and a workflow for sample analysis.

Introduction

This compound is an aromatic carboxylic acid derivative containing both a nitrile and a methyl group on the benzene ring. These functional groups significantly influence the electronic environment of the aromatic protons and carbons, leading to a characteristic NMR spectrum. Accurate NMR characterization is crucial for confirming the identity and purity of the synthesized compound before its use in further research and development, particularly in the synthesis of novel pharmaceutical agents and functional materials.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra in public databases, the following ¹H and ¹³C NMR data are predicted based on the analysis of structurally similar compounds, such as 3-methylbenzoic acid and 4-cyanobenzoic acid, and established principles of NMR spectroscopy. The predicted chemical shifts are reported for a solution in Deuterated Dimethyl Sulfoxide (DMSO-d₆).

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Singlet, broad1H-COOH
~8.20Singlet1HAr-H (H2)
~8.15Doublet1HAr-H (H6)
~7.85Doublet1HAr-H (H5)
~2.55Singlet3H-CH₃

Note: The chemical shifts (δ) are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. Coupling constants for the aromatic protons are expected to be in the range of 8-9 Hz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆.

Chemical Shift (δ, ppm)Assignment
~166.5-COOH
~141.0Ar-C (C3)
~135.0Ar-C (C1)
~133.5Ar-CH (C6)
~132.0Ar-CH (C2)
~130.0Ar-CH (C5)
~118.0-CN
~112.0Ar-C (C4)
~20.0-CH₃

Note: The chemical shifts (δ) are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.

Experimental Protocols

The following protocols are provided as a general guideline for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) to the vial. DMSO-d₆ is a suitable choice due to the good solubility of many carboxylic acids and its ability to allow observation of the acidic proton.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. Sonication may be used if necessary.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer to the NMR tube.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Pulse Program: Standard single pulse (zg30)

  • Number of Scans: 16-64

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time: 3-4 seconds

  • Spectral Width: 16 ppm (-2 to 14 ppm)

  • Temperature: 298 K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Number of Scans: 1024 or more, depending on concentration

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time: 1-2 seconds

  • Spectral Width: 240 ppm (-20 to 220 ppm)

  • Temperature: 298 K

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship of the substituents to the predicted chemical shifts.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr 1H NMR Acquisition transfer->h1_nmr c13_nmr 13C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration (1H) baseline->integrate peak_pick Peak Picking baseline->peak_pick assign Assign Signals integrate->assign peak_pick->assign structure Confirm Structure assign->structure purity Assess Purity structure->purity

Caption: Experimental workflow for NMR characterization.

chemical_shift_logic cluster_substituents Substituent Effects cluster_protons Aromatic Proton Shifts cluster_carbons Aromatic Carbon Shifts cooh -COOH (Electron Withdrawing) h2 H2 (Deshielded by -COOH and -CH3) cooh->h2 h6 H6 (Deshielded by -COOH) cooh->h6 c1 C1 (Attached to -COOH) cooh->c1 cn -CN (Electron Withdrawing) h5 H5 (Deshielded by -CN) cn->h5 c4 C4 (Attached to -CN) cn->c4 ch3 -CH3 (Electron Donating) ch3->h2 c3 C3 (Attached to -CH3) ch3->c3

Caption: Substituent effects on chemical shifts.

Conclusion

The ¹H and ¹³C NMR data, in conjunction with the provided protocols, offer a robust framework for the unambiguous characterization of this compound. The predicted chemical shifts and splitting patterns serve as a reliable reference for researchers to confirm the successful synthesis and purity of this important chemical intermediate. Adherence to the outlined experimental procedures will ensure the acquisition of high-resolution NMR spectra suitable for detailed structural analysis.

Application Note: Functional Group Identification in 4-Cyano-3-methylbenzoic Acid Using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the identification of key functional groups in 4-Cyano-3-methylbenzoic acid using Fourier Transform Infrared (FTIR) spectroscopy. The methodology covers sample preparation using the potassium bromide (KBr) pellet technique, data acquisition, and spectral interpretation. The characteristic vibrational frequencies of the cyano, carboxyl, and aromatic functional groups are presented and discussed.

Introduction

This compound is a substituted aromatic carboxylic acid containing three key functional groups: a carboxyl group (-COOH), a cyano (nitrile) group (-C≡N), and a substituted benzene ring. The precise identification and confirmation of these functional groups are critical for quality control, structural elucidation, and reaction monitoring in pharmaceutical and chemical research. FTIR spectroscopy is a rapid, non-destructive, and highly effective analytical technique for identifying functional groups in molecules based on their unique infrared absorption patterns. This note details the application of FTIR for the qualitative analysis of this compound.

Principle of FTIR Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. When the frequency of the IR radiation matches the natural vibrational frequency of a specific bond or functional group within a molecule, the radiation is absorbed. This absorption results in a peak in the FTIR spectrum. The position, intensity, and shape of these absorption peaks provide a molecular fingerprint, allowing for the identification of the compound's constituent functional groups.

Experimental Protocol

This protocol describes the analysis of a solid sample of this compound using the KBr pellet method.

3.1 Materials and Equipment

  • This compound sample

  • FTIR grade Potassium Bromide (KBr), desiccated

  • FTIR Spectrometer (e.g., Bruker Tensor 27 or equivalent)

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Spatula

  • Infrared lamp (for drying)

3.2 Sample Preparation (KBr Pellet Method)

  • Drying: Gently grind approximately 150-200 mg of FTIR grade KBr powder in an agate mortar to a fine consistency. Dry the KBr under an infrared lamp for at least 2 hours to eliminate moisture, which can interfere with the spectrum, particularly in the O-H stretching region.

  • Mixing: Add 1-2 mg of the this compound sample to the dried KBr in the mortar.

  • Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly with the pestle for 3-5 minutes to ensure a homogenous distribution of the sample within the KBr matrix. The final mixture should be a fine, free-flowing powder.

  • Pellet Formation: Transfer a small amount of the mixture into the pellet-forming die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for approximately 2-3 minutes. The pressure will cause the KBr to coalesce into a thin, transparent, or translucent pellet.

  • Pellet Removal: Carefully release the pressure and disassemble the die to retrieve the KBr pellet. A high-quality pellet should be clear and free of cracks or cloudiness.

3.3 FTIR Data Acquisition

  • Background Scan: Place the empty sample holder into the FTIR spectrometer's sample compartment. Perform a background scan to record the spectrum of the atmospheric water and carbon dioxide. This background spectrum will be automatically subtracted from the sample spectrum.

  • Sample Scan: Mount the KBr pellet containing the this compound sample onto the sample holder and place it in the spectrometer.

  • Data Collection: Acquire the FTIR spectrum. Typical acquisition parameters are:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (to improve signal-to-noise ratio)

  • Data Processing: The resulting spectrum should be baseline-corrected and normalized as needed using the spectrometer's software.

Results and Data Interpretation

The FTIR spectrum of this compound displays characteristic absorption bands corresponding to its primary functional groups. The key vibrational modes and their expected wavenumber regions are summarized in the table below.

Table 1: Summary of Characteristic FTIR Peaks for this compound

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3300 - 2500Broad, StrongO-H stretchingCarboxylic Acid (-COOH)
~3060MediumC-H stretchingAromatic Ring
~2980Medium-WeakC-H stretchingMethyl (-CH₃)
~2240Strong, SharpC≡N stretchingCyano (Nitrile) Group
~1710Strong, SharpC=O stretchingCarboxylic Acid (-COOH), Dimer
1620 - 1440Medium-StrongC=C stretchingAromatic Ring
~1440MediumC-O-H in-plane bendingCarboxylic Acid (-COOH)
~1330MediumC-O stretchingCarboxylic Acid (-COOH)
~920Broad, MediumO-H out-of-plane bendingCarboxylic Acid (-COOH), Dimer

4.1 Analysis of Key Functional Groups

  • Carboxylic Acid (-COOH): The presence of a carboxylic acid is strongly indicated by two distinct features.[1][2] A very broad and strong absorption band is observed in the 3300-2500 cm⁻¹ region, which is characteristic of the O-H bond stretching vibration in a hydrogen-bonded carboxylic acid dimer.[3] The second key feature is a strong, sharp peak around 1710 cm⁻¹, corresponding to the C=O (carbonyl) stretching of the dimeric form.[2][4] Additional bands related to the C-O stretch and O-H bend can be found in the 1330-1270 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.[5]

  • Cyano Group (-C≡N): The cyano group provides a highly diagnostic peak. Aromatic nitriles show an intense and sharp absorption band near 2230 cm⁻¹.[1][2] For 4-Cyanobenzoic acid, a similar compound, this peak has been observed specifically at 2240 cm⁻¹.[5] This region of the spectrum has few other interfering absorptions, making it a reliable indicator for the presence of the nitrile functional group.[1]

  • Aromatic Ring & Methyl Group: Aromatic C-H stretching vibrations typically appear as weak to moderate bands between 3120-3000 cm⁻¹.[5] The stretching vibrations of the C=C bonds within the benzene ring are observed in the 1620-1440 cm⁻¹ range.[6] The C-H bonds of the methyl (-CH₃) substituent will show stretching vibrations in the 2980-2870 cm⁻¹ range.[7]

Visualization of Experimental Workflow

The logical flow of the experimental protocol for FTIR analysis is illustrated below.

FTIR_Workflow start Start sample_prep Sample Preparation (KBr Pellet Method) start->sample_prep background_scan Background Scan (Empty Chamber) sample_prep->background_scan sample_scan Sample Scan (Acquire Spectrum) background_scan->sample_scan data_processing Data Processing (Baseline Correction) sample_scan->data_processing interpretation Spectral Interpretation (Functional Group ID) data_processing->interpretation end_node End interpretation->end_node

Caption: Workflow diagram for the FTIR analysis of this compound.

Conclusion

FTIR spectroscopy is a definitive and straightforward method for confirming the chemical identity of this compound. The characteristic absorption bands for the carboxylic acid (broad O-H and sharp C=O stretches), the cyano group (strong, sharp C≡N stretch), and the aromatic ring system provide a unique spectral fingerprint. The protocol described herein offers a reliable and reproducible approach for the qualitative analysis of this compound, making it an invaluable tool for researchers in chemical synthesis and drug development.

References

Application Notes and Protocols: 4-Cyano-3-methylbenzoic Acid as a Functional Building Block for Specialty Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-Cyano-3-methylbenzoic acid as a monomer for the synthesis of specialty aromatic polyesters and polyamides. The incorporation of this building block introduces pendant cyano (CN) and methyl (CH₃) groups along the polymer backbone, imparting unique thermal, mechanical, and solubility characteristics to the resulting materials.

The protocols detailed below are intended as a starting point for the synthesis and characterization of these novel polymers. Researchers are encouraged to adapt and optimize these methods to suit their specific applications, which may range from high-performance engineering plastics to advanced materials for biomedical devices and drug delivery systems.

Introduction to this compound in Polymer Synthesis

This compound is an aromatic carboxylic acid featuring a polar cyano group and a nonpolar methyl group. When incorporated into a polymer chain, these pendant groups can significantly influence the material's properties:

  • Pendant Cyano Group: The highly polar nitrile functionality can enhance intermolecular interactions, potentially increasing the glass transition temperature (Tg) and improving thermal stability.[1][2] The cyano group can also serve as a site for post-polymerization modification.[1][2] Furthermore, the presence of cyano groups can lead to polymers with interesting dielectric properties.

  • Pendant Methyl Group: The methyl group can disrupt chain packing, which may improve the solubility of otherwise rigid aromatic polymers.[3][4] This enhancement in processability is a significant advantage for high-performance polymers, which are often intractable.[3][4]

  • Aromatic Backbone: The inherent rigidity of the aromatic ring contributes to high thermal stability and mechanical strength, characteristic of aromatic polyesters and polyamides.[5]

By strategically combining this compound with various co-monomers, a wide range of specialty polymers with tailored properties can be developed for advanced applications.

Data Presentation: Representative Properties of Aromatic Polymers with Pendant Groups

The following table summarizes typical properties of aromatic polyesters and polyamides containing pendant cyano or methyl groups, based on literature data for analogous polymer systems. These values provide a general expectation for the performance of polymers synthesized using this compound.

PropertyAromatic Polyester with Pendant Cyano Groups (Representative)Aromatic Polyamide with Pendant Methyl Groups (Representative)
Inherent Viscosity (dL/g) 0.67 - 0.780.21 - 0.41
Glass Transition Temp. (Tg) 194 - 269 °C217 - 237 °C
5% Weight Loss Temp. (TGA) 391 - 406 °C (in N₂)430 - 442 °C (in N₂)
Solubility Soluble in polar aprotic solvents (NMP, DMAc, DMF) and pyridine.[6][7]Soluble in polar aprotic solvents (DMF, NMP, DMAc).[4]
Mechanical Properties Formation of tough, flexible films.Good melt flowability and mechanical properties.[4]

Experimental Protocols

Protocol 1: Synthesis of a Specialty Aromatic Polyester via Low-Temperature Solution Polycondensation

This protocol describes the synthesis of a random copolyester by reacting this compound, an aromatic diacid chloride (e.g., terephthaloyl chloride), and an aromatic diol (e.g., bisphenol A).

Materials:

  • This compound

  • Terephthaloyl chloride

  • Bisphenol A

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, gas inlet, and outlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Ice bath

  • Precipitation beaker

  • Filtration apparatus (e.g., Büchner funnel)

  • Vacuum oven

Procedure:

  • Monomer Dissolution: In a flame-dried, three-necked flask under a slow stream of inert gas, dissolve a specific molar ratio of bisphenol A and this compound in anhydrous NMP. Stir the mixture at room temperature until all solids have dissolved.

  • Addition of Acid Acceptor: Add anhydrous pyridine to the solution and cool the flask to 0-5 °C using an ice bath.

  • Addition of Diacid Chloride: Dissolve terephthaloyl chloride in a minimal amount of anhydrous NMP in a dropping funnel. Add the diacid chloride solution dropwise to the cooled monomer solution over 30-60 minutes with vigorous stirring.

  • Polymerization: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Polymer Precipitation: Pour the viscous polymer solution into a beaker containing methanol with constant stirring to precipitate the polyester.

  • Purification: Filter the precipitated polymer and wash it thoroughly with methanol and then with hot water to remove any unreacted monomers, pyridine hydrochloride, and residual solvent.

  • Drying: Dry the purified polyester in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

Characterization: The resulting polyester can be characterized by FT-IR spectroscopy (to confirm the formation of ester linkages), NMR spectroscopy (for structural analysis), GPC (for molecular weight determination), DSC (for Tg), and TGA (for thermal stability).

Protocol 2: Synthesis of a Specialty Aromatic Polyamide via Direct Polycondensation (Yamazaki-Higashi Method)

This protocol outlines the synthesis of a random copolyamide from this compound, an aromatic diamine (e.g., 4,4'-oxydianiline), and an aromatic diacid (e.g., isophthalic acid) using a phosphite-based activating agent.

Materials:

  • This compound

  • Isophthalic acid

  • 4,4'-Oxydianiline (ODA)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, gas inlet, and outlet

  • Heating mantle with temperature controller

  • Precipitation beaker

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: In a flame-dried, three-necked flask under an inert gas atmosphere, add the desired molar ratios of this compound, isophthalic acid, and 4,4'-oxydianiline.

  • Solvent and Salt Addition: Add anhydrous NMP, anhydrous pyridine, and anhydrous LiCl to the flask. Stir the mixture at room temperature to obtain a homogeneous solution.

  • Addition of Activating Agent: Add triphenyl phosphite (TPP) to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 100-120 °C and maintain this temperature for 3-6 hours with continuous stirring. The solution will become increasingly viscous.

  • Polymer Precipitation: After cooling to room temperature, pour the polymer solution into a large volume of methanol while stirring to precipitate the polyamide.

  • Purification: Collect the fibrous polymer by filtration and wash it extensively with methanol to remove residual reactants and byproducts. The polymer may be further purified by Soxhlet extraction with methanol.

  • Drying: Dry the final polyamide product in a vacuum oven at 100-120 °C until a constant weight is obtained.

Characterization: The polyamide can be analyzed using standard polymer characterization techniques such as FT-IR (amide bond formation), NMR (structure), GPC (molecular weight), DSC (Tg), and TGA (thermal stability).

Visualizations

Polyester_Synthesis_Workflow cluster_reactants Reactants cluster_process Polycondensation cluster_products Products & Purification Monomer1 This compound Reaction Low-Temperature Solution Polymerization (NMP, Pyridine, 0°C to RT) Monomer1->Reaction Monomer2 Aromatic Diol (e.g., Bisphenol A) Monomer2->Reaction Monomer3 Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Monomer3->Reaction Polymer Aromatic Copolyester Reaction->Polymer Purification Precipitation in Methanol, Washing & Drying Polymer->Purification

Caption: Workflow for Aromatic Polyester Synthesis.

Polyamide_Synthesis_Workflow cluster_reactants Reactants cluster_process Polycondensation cluster_products Products & Purification MonomerA This compound Reaction_PA Direct Polycondensation (Yamazaki-Higashi Method) (NMP, Pyridine, TPP, LiCl, 100-120°C) MonomerA->Reaction_PA MonomerB Aromatic Diamine (e.g., 4,4'-Oxydianiline) MonomerB->Reaction_PA MonomerC Aromatic Diacid (e.g., Isophthalic Acid) MonomerC->Reaction_PA Polymer_PA Aromatic Copolyamide Reaction_PA->Polymer_PA Purification_PA Precipitation in Methanol, Washing & Drying Polymer_PA->Purification_PA

Caption: Workflow for Aromatic Polyamide Synthesis.

References

Application Notes and Protocols: Experimental Procedure for the Esterification of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Esters of substituted benzoic acids are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. 4-Cyano-3-methylbenzoic acid esters, in particular, serve as versatile building blocks for more complex molecules. This document provides a detailed protocol for the synthesis of a representative ester, Methyl 4-cyano-3-methylbenzoate, via the Fischer-Speier esterification method. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a fundamental and widely used transformation in organic synthesis.[1][2] The provided protocol employs a large excess of the alcohol to shift the reaction equilibrium towards the product, ensuring a high yield.[3]

Principle of the Method

The Fischer esterification is an acid-catalyzed equilibrium reaction.[3] In this procedure, this compound is heated with an excess of an alcohol (e.g., methanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid. The protonation of the carbonyl oxygen of the carboxylic acid increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol.[2] A tetrahedral intermediate is formed, which then eliminates a molecule of water to yield the ester.[4] The use of excess alcohol as the solvent drives the reaction to completion according to Le Châtelier's principle.[3]

Reaction Scheme: Self-generated image, not from search results. this compound reacts with Methanol in the presence of a sulfuric acid catalyst to yield Methyl 4-cyano-3-methylbenzoate and water.

Data Presentation: Materials and Reagents

The following table summarizes the quantitative data for the reagents used in a typical lab-scale synthesis.

CompoundChemical FormulaMolar Mass ( g/mol )Amount (mmol)Mass/VolumeRole
This compoundC₉H₇NO₂161.1610.01.61 gStarting Material
MethanolCH₄O32.0424710.0 mLReagent/Solvent
Sulfuric Acid (conc.)H₂SO₄98.08~1.00.05 mLCatalyst
Diethyl Ether(C₂H₅)₂O74.12-~75 mLExtraction Solvent
Sodium Bicarbonate (Sat. Sol.)NaHCO₃84.01-~40 mLNeutralizing Agent
Sodium Chloride (Sat. Sol.)NaCl58.44-~20 mLWashing Agent
Anhydrous Sodium SulfateNa₂SO₄142.04-As neededDrying Agent

Experimental Protocols

4.1 Equipment

  • 100 mL Round-bottomed flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel (250 mL)

  • Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

4.2 Procedure: Synthesis of Methyl 4-cyano-3-methylbenzoate

  • Reaction Setup: Place 1.61 g (10.0 mmol) of this compound and a magnetic stir bar into a 100 mL round-bottomed flask.

  • Reagent Addition: Add 10.0 mL (247 mmol) of methanol to the flask. While stirring, slowly and cautiously add 0.05 mL of concentrated sulfuric acid to the mixture.[5]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 65°C for methanol) using a heating mantle.[5] Continue refluxing for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: After the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature. Pour the cooled reaction mixture into a 250 mL separatory funnel containing 50 mL of cold water.[3]

  • Extraction: Rinse the reaction flask with 25 mL of diethyl ether and transfer this rinsing to the separatory funnel. Stopper the funnel, shake vigorously, and vent frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Washing:

    • Wash the organic layer with 20 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid.[5] Be cautious as carbon dioxide gas will be evolved.[6]

    • Repeat the sodium bicarbonate wash.

    • Wash the organic layer with 20 mL of saturated sodium chloride (brine) solution to remove residual water.[5]

  • Drying: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate until the drying agent no longer clumps.[3]

  • Isolation and Purification:

    • Decant or filter the dried organic solution into a pre-weighed round-bottomed flask.

    • Remove the diethyl ether using a rotary evaporator to yield the crude product.

    • The crude ester can be further purified if necessary. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is a common method.[7] For higher purity, column chromatography on silica gel may be employed.[7]

Visualization of Experimental Workflow

Esterification_Workflow reagents 1. Mix Reagents (Carboxylic Acid, Alcohol, Catalyst) reflux 2. Heat to Reflux (3-4 hours) reagents->reflux workup 3. Work-up (Quench, Extract, Wash) reflux->workup purify 4. Isolate & Purify (Dry, Evaporate, Recrystallize) workup->purify product Pure Ester Product purify->product

Caption: Workflow for the synthesis of Methyl 4-cyano-3-methylbenzoate.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to a robust and scalable two-step synthesis of 4-Cyano-3-methylbenzoic acid, a key intermediate in the manufacturing of various pharmaceuticals and specialty chemicals. The protocol begins with the catalytic hydrogenation of 3-Methyl-4-nitrobenzoic acid to yield 4-Amino-3-methylbenzoic acid, followed by a Sandmeyer reaction to introduce the cyano group. This methodology is designed for large-scale production, emphasizing high yields, operational safety, and process control. Detailed experimental procedures, quantitative data, and a process workflow diagram are provided to facilitate seamless adoption in a research or industrial setting.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis of this compound.

ParameterStep 1: ReductionStep 2: Sandmeyer Cyanation
Starting Material 3-Methyl-4-nitrobenzoic acid4-Amino-3-methylbenzoic acid
Key Reagents H₂, 5% Pd/C, MethanolH₂SO₄, NaNO₂, CuCN, KCN
Solvent MethanolWater
Reaction Temperature 60°C0-5°C (Diazotization & Cyanation)
Reaction Time ~10 hours~2-3 hours (Diazotization), ~20 hours (Cyanation)
Product Yield ~96%Estimated >80%
Product Purity High (typically requires minimal purification)High (after recrystallization)

Experimental Protocols

Step 1: Synthesis of 4-Amino-3-methylbenzoic acid via Catalytic Hydrogenation

This protocol details the reduction of 3-Methyl-4-nitrobenzoic acid to 4-Amino-3-methylbenzoic acid using palladium on carbon as a catalyst. This method is highly efficient and scalable.

Materials and Equipment:

  • High-pressure autoclave/hydrogenator

  • 3-Methyl-4-nitrobenzoic acid

  • Methanol (reagent grade)

  • 5% Palladium on carbon (Pd/C) catalyst

  • Nitrogen gas supply

  • Hydrogen gas supply

  • Filtration apparatus (e.g., Buchner funnel, filter press)

  • Rotary evaporator

Procedure:

  • Reactor Charging: Charge a 2L high-pressure autoclave with 3-Methyl-4-nitrobenzoic acid (1.0 mol, 181.15 g), methanol (1.2 L), and 5% Pd/C catalyst (4.0 g).

  • Inerting: Seal the autoclave and purge the system with nitrogen gas three times to remove atmospheric oxygen.

  • Hydrogenation: After inerting, purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to 0.7 MPa (approximately 100 psi).

  • Reaction: Begin stirring at a rate of approximately 250 RPM and heat the reactor to 60°C. Maintain these conditions for approximately 10 hours. The reaction progress can be monitored by observing hydrogen uptake.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen gas.

  • Catalyst Removal: Open the autoclave and filter the reaction mixture to remove the Pd/C catalyst. Wash the catalyst with a small amount of methanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator until a solid product precipitates.

  • Drying: Dry the resulting solid, 4-Amino-3-methylbenzoic acid, under vacuum. The expected yield is approximately 145 g (96%).[1]

Step 2: Synthesis of this compound via Sandmeyer Reaction

This protocol describes the conversion of 4-Amino-3-methylbenzoic acid to this compound. This procedure is adapted from a similar synthesis of 4-cyanobenzoic acid and requires careful temperature control.[2][3]

Materials and Equipment:

  • Jacketed glass reactor with overhead stirrer, thermometer, and addition funnel

  • Chilling unit/ice bath

  • 4-Amino-3-methylbenzoic acid (from Step 1)

  • Sulfuric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN) - EXTREME CAUTION: HIGHLY TOXIC

  • Deionized water

  • pH meter or pH paper

  • Standard laboratory glassware for workup and recrystallization

Procedure:

  • Preparation of Diazonium Salt:

    • In a jacketed reactor, prepare a solution of dilute sulfuric acid by cautiously adding concentrated sulfuric acid to deionized water. Cool the solution to 0-5°C.

    • Add 4-Amino-3-methylbenzoic acid (1.0 mol, 151.17 g) to the cold sulfuric acid solution with stirring to form a fine suspension.

    • In a separate beaker, dissolve sodium nitrite (1.05 mol, 72.45 g) in deionized water.

    • Slowly add the sodium nitrite solution to the suspension of 4-Amino-3-methylbenzoic acid, maintaining the temperature strictly between 0-5°C. The addition should take approximately 2-3 hours. Stir for an additional 30 minutes after the addition is complete to ensure full diazotization.

  • Preparation of Cyanide Solution:

    • CAUTION: This step must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Potassium cyanide is a fast-acting poison.

    • In a separate large reactor, prepare a solution of copper(I) cyanide (approx. 0.2 mol, 17.9 g) and potassium cyanide (approx. 2.5 mol, 162.8 g) in deionized water. Cool this solution to 0-5°C.

  • Sandmeyer Cyanation:

    • Slowly add the cold diazonium salt solution to the cold cyanide solution with vigorous stirring. A dark precipitate may form.[3]

    • Maintain the reaction mixture at 0-5°C for several hours, then allow it to slowly warm to room temperature and stir for an additional 20 hours.[3]

  • Work-up and Product Isolation:

    • After the reaction is complete, carefully acidify the reaction mixture with a strong acid (e.g., HCl or H₂SO₄) to precipitate the crude this compound.

    • Filter the crude product, wash it thoroughly with cold deionized water, and air dry.

  • Purification:

    • Recrystallize the crude product from a suitable solvent (e.g., an ethanol/water mixture) to obtain pure this compound.

    • Dry the purified product under vacuum. The expected yield is estimated to be over 80%.

Process Visualization

The following diagrams illustrate the logical workflow of the synthesis process.

Synthesis_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Sandmeyer Cyanation A 3-Methyl-4-nitrobenzoic acid B Autoclave Reactor A->B Charge C Catalytic Hydrogenation (H₂, 5% Pd/C, Methanol, 60°C, 0.7 MPa) B->C React D Filtration (Catalyst Removal) C->D Process E Concentration (Solvent Removal) D->E Process F 4-Amino-3-methylbenzoic acid E->F Isolate G 4-Amino-3-methylbenzoic acid F->G Intermediate Product H Jacketed Reactor G->H Charge I Diazotization (H₂SO₄, NaNO₂, 0-5°C) H->I React J Diazonium Salt Intermediate I->J Form K Cyanation (CuCN, KCN, 0-5°C) J->K React L Acidification & Precipitation K->L Process M Recrystallization L->M Purify N This compound M->N Isolate

Caption: Workflow for the large-scale synthesis of this compound.

Reaction_Scheme Start 3-Methyl-4-nitrobenzoic Acid Intermediate 4-Amino-3-methylbenzoic Acid Start->Intermediate Step 1: H₂, Pd/C Methanol, 60°C Final This compound Intermediate->Final Step 2: 1. NaNO₂, H₂SO₄, 0-5°C 2. CuCN, KCN

Caption: Two-step reaction scheme for this compound synthesis.

References

Application Notes and Protocols: Developing Diagnostic Agents Using 4-Cyano-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of diagnostic agents derived from 4-cyano-3-methylbenzoic acid. This document outlines the synthesis, characterization, and application of these derivatives as potential diagnostic tools, with a focus on their use as enzyme inhibitors. The protocols provided are adaptable for screening and characterizing novel diagnostic probes.

Introduction

This compound serves as a versatile scaffold for the design of targeted diagnostic agents. Its derivatives can be functionalized to create probes for various biological targets, including enzymes implicated in disease pathways. One such promising target is Farnesyltransferase (FTase), a key enzyme in the post-translational modification of proteins involved in cell signaling, such as the Ras superfamily of small GTPases. Dysregulation of FTase activity is associated with various cancers, making it an attractive target for both therapeutic and diagnostic applications. Diagnostic probes based on this compound can be designed to inhibit FTase, and through the incorporation of reporter moieties (e.g., fluorophores), they can be used to quantify enzyme activity and inhibitor potency.

Data Presentation

The development of diagnostic agents relies on the quantitative assessment of their performance. The following tables summarize key data for a representative Farnesyltransferase inhibitor derived from a cyanobenzoic acid scaffold. While this example is a structural analogue, it provides a benchmark for the expected performance of diagnostic probes based on this compound.

Table 1: Physicochemical Properties of a Representative Cyanobenzoic Acid Derivative

PropertyValue
Molecular FormulaC₉H₇NO₂
Molecular Weight161.16 g/mol
AppearanceSolid
StorageRoom Temperature

Table 2: In Vitro Efficacy of a Representative Cyanobenzoic Acid-Derived Farnesyltransferase Inhibitor

ParameterValueAssay Type
IC₅₀ (FTase) 3.5 nMFluorescence-Based Enzyme Inhibition Assay
Cellular EC₅₀ 20.0 nMCell Growth Inhibition Assay

Note: Data presented is for a potent analogue and serves as a reference for newly synthesized this compound derivatives.

Signaling Pathway

The development of diagnostic agents targeting Farnesyltransferase is rooted in its critical role in cellular signaling pathways, particularly the Ras-MAPK pathway, which is frequently hyperactivated in cancer. Farnesylation of Ras proteins is a prerequisite for their localization to the cell membrane and subsequent activation of downstream signaling cascades that regulate cell proliferation, survival, and differentiation. Inhibition of FTase by diagnostic probes can disrupt this pathway.

Ras_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ras_inactive Inactive Ras-GDP Ras_active Active Ras-GTP Ras_inactive->Ras_active GEF Ras_active->Ras_inactive GAP Raf Raf Ras_active->Raf FTase Farnesyltransferase (Diagnostic Target) FTase->Ras_inactive Farnesylation FPP Farnesyl Pyrophosphate FPP->FTase Inhibitor 4-Cyano-3-methylbenzoic Acid Derivative Inhibitor->FTase Inhibition MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation

Caption: Ras-MAPK Signaling Pathway and the Role of Farnesyltransferase Inhibition.

Experimental Protocols

Detailed methodologies for key experiments in the development and evaluation of this compound-based diagnostic agents are provided below.

Synthesis of a this compound Derivative (Illustrative Example)

This protocol describes a general method for the derivatization of this compound to produce a diagnostic probe. The specific reaction conditions will vary depending on the desired final product.

Synthesis_Workflow Start This compound Activation Carboxylic Acid Activation (e.g., with SOCl₂ or EDC/NHS) Start->Activation Coupling Amide or Ester Coupling with a linker-reporter moiety Activation->Coupling Purification Purification (e.g., Column Chromatography, HPLC) Coupling->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization FinalProduct Diagnostic Probe Characterization->FinalProduct

Caption: General workflow for the synthesis of a diagnostic probe.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or EDC/NHS

  • Amine- or alcohol-functionalized linker-reporter moiety

  • Anhydrous solvents (e.g., Dichloromethane, Dimethylformamide)

  • Triethylamine or other suitable base

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve this compound in an anhydrous solvent.

    • Add thionyl chloride or EDC/NHS and stir at room temperature until the reaction is complete (monitor by TLC).

    • Remove the solvent and excess reagent under reduced pressure.

  • Coupling Reaction:

    • Dissolve the activated acid in an anhydrous solvent.

    • Add the amine- or alcohol-functionalized linker-reporter moiety and a base (e.g., triethylamine).

    • Stir the reaction mixture at room temperature or elevated temperature as required. Monitor the reaction progress by TLC.

  • Purification:

    • Once the reaction is complete, quench the reaction and extract the product.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system.

  • Characterization:

    • Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Farnesyltransferase (FTase) Inhibition Assay

This fluorescence-based assay is used to determine the inhibitory potency (IC₅₀) of the synthesized diagnostic probes against FTase.[1]

Materials:

  • Recombinant Farnesyltransferase (human)

  • Farnesyl pyrophosphate (FPP)

  • Dansylated peptide substrate (e.g., Dansyl-GCVLS)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., FTI-277)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation: 340 nm, Emission: 550 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in DMSO and create a serial dilution in Assay Buffer.

    • Prepare working solutions of FTase, FPP, and the dansylated peptide substrate in Assay Buffer.

  • Assay Setup (per well):

    • Add 10 µL of the test compound solution at various concentrations.

    • Add 80 µL of the FTase enzyme solution.

    • Include wells for a negative control (DMSO vehicle) and a positive control.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding 10 µL of a pre-mixed solution of FPP and the dansylated peptide substrate.

  • Measurement:

    • Immediately measure the fluorescence intensity kinetically for 30-60 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

    • Determine the percent inhibition using the formula: % Inhibition = [1 - (Rate with inhibitor / Rate without inhibitor)] x 100

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

FTase_Assay_Workflow Start Prepare Reagents (Enzyme, Substrates, Inhibitor) Setup Assay Setup in 96-well plate (Inhibitor + Enzyme) Start->Setup Preincubation Pre-incubate (15 min, RT) Setup->Preincubation Initiation Initiate Reaction (Add FPP and Dansyl-peptide) Preincubation->Initiation Measurement Kinetic Fluorescence Measurement (Ex: 340 nm, Em: 550 nm) Initiation->Measurement Analysis Data Analysis (Calculate % Inhibition and IC₅₀) Measurement->Analysis Result IC₅₀ Value Analysis->Result

Caption: Workflow for the in vitro Farnesyltransferase inhibition assay.

Conclusion

Derivatives of this compound represent a promising class of compounds for the development of novel diagnostic agents. By targeting key enzymes such as Farnesyltransferase, these molecules can be engineered into probes for the quantitative assessment of enzyme activity and for potential in vivo imaging applications. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new diagnostic agents based on this versatile chemical scaffold. Further research and development in this area hold the potential to deliver valuable tools for disease diagnosis and drug development.

References

Application Notes and Protocols for the Functionalization of 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of the carboxylic acid group on 4-Cyano-3-methylbenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science, and its functionalization into esters, amides, and alcohols opens up a wide array of synthetic possibilities. The following sections detail established methods for these transformations, including reaction conditions, purification procedures, and expected outcomes.

Esterification of this compound

Esterification of this compound is a common strategy to mask the carboxylic acid, improve solubility in organic solvents, or to introduce a functional handle for further reactions. The Fischer-Speier esterification is a classical and effective method for this transformation.

Table 1: Quantitative Data for Esterification
ParameterValueReference
Reactants This compound, Methanol[1][2][3]
Catalyst Concentrated Sulfuric Acid[1][2][3]
Solvent Methanol (reagent and solvent)[1][2][3]
Temperature Reflux (approx. 65 °C)[1][2][3]
Reaction Time 1 - 4 hours[1][2][3]
Typical Yield >90%[1][2]
Experimental Protocol: Fischer Esterification for the Synthesis of Methyl 4-cyano-3-methylbenzoate
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in an excess of anhydrous methanol (e.g., 10-20 mL per gram of acid).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.) to the stirred solution.

  • Reaction: Heat the mixture to reflux and maintain for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous phase with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x volume of methanol used).[1][2]

  • Neutralization: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and finally with brine.[1][2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude methyl 4-cyano-3-methylbenzoate. Further purification can be achieved by recrystallization or column chromatography if necessary.

Fischer_Esterification cluster_workflow Fischer Esterification Workflow start Dissolve this compound in Methanol add_catalyst Add conc. H₂SO₄ start->add_catalyst reflux Reflux for 1-4h add_catalyst->reflux workup Aqueous Work-up (Water, Ether/EtOAc) reflux->workup neutralize Wash with NaHCO₃ and Brine workup->neutralize purify Dry and Concentrate neutralize->purify product Methyl 4-cyano-3-methylbenzoate purify->product

Fischer Esterification Workflow

Amidation of this compound

The formation of an amide bond is a cornerstone of drug discovery. This compound can be converted into a variety of amides through a two-step process involving the formation of an acyl chloride followed by reaction with a primary or secondary amine. Alternatively, modern coupling reagents can facilitate the direct amidation of the carboxylic acid.

Table 2: Quantitative Data for Amidation
ParameterMethod 1: Acyl ChlorideMethod 2: HATU CouplingReference
Activation Reagent Thionyl Chloride (SOCl₂)HATU[4][5][6]
Amine Primary or Secondary AminePrimary or Secondary Amine[4][5][6]
Base Pyridine or Triethylamine (TEA)Diisopropylethylamine (DIPEA)[4][5][6]
Solvent Dichloromethane (DCM) or TolueneDimethylformamide (DMF) or Acetonitrile (ACN)[4][5][6]
Temperature 0 °C to Room Temperature0 °C to Room Temperature[5][6]
Reaction Time 1 - 12 hours1 - 18 hours[4][5][6]
Typical Yield 75-95%>70%[5][7]
Experimental Protocols

Protocol 2.1: Synthesis of 4-Cyano-3-methylbenzoyl chloride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (to trap HCl and SO₂), suspend this compound (1.0 eq.) in an excess of thionyl chloride (e.g., 5-10 eq.).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).

  • Reaction: Heat the mixture to reflux for 1-3 hours. The reaction is complete when the solid has dissolved and gas evolution has ceased.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-Cyano-3-methylbenzoyl chloride can often be used in the next step without further purification.

Protocol 2.2: Amidation using 4-Cyano-3-methylbenzoyl chloride

  • Reaction Setup: Dissolve the amine (1.0 eq.) and a base such as triethylamine or pyridine (1.1 eq.) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere. Cool the solution to 0 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of 4-Cyano-3-methylbenzoyl chloride (1.05 eq.) in the same solvent to the stirred amine solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction with water. Separate the organic layer and wash it with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.

Protocol 2.3: Direct Amidation using HATU

  • Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or ACN, add HATU (1.05 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0-3.0 eq.).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine (1.1 eq.) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 1-18 hours until the reaction is complete as indicated by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.

Amidation_Workflow cluster_method1 Method 1: Acyl Chloride Route cluster_method2 Method 2: HATU Coupling start1 This compound acyl_chloride React with SOCl₂/DMF start1->acyl_chloride intermediate 4-Cyano-3-methylbenzoyl Chloride acyl_chloride->intermediate react_amine React with Amine/Base intermediate->react_amine product N-Substituted 4-cyano-3-methylbenzamide react_amine->product start2 This compound activate Activate with HATU/DIPEA start2->activate add_amine Add Amine activate->add_amine add_amine->product

Amidation Workflow Comparison

Reduction of the Carboxylic Acid

Reduction of the carboxylic acid group of this compound to a primary alcohol provides a benzyl alcohol derivative that can be used in a variety of subsequent chemical transformations. Strong reducing agents like lithium aluminum hydride (LAH) or borane complexes are typically required for this conversion.[4][8]

Table 3: Quantitative Data for Reduction
ParameterValueReference
Reducing Agent Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃)[4][8][9][10]
Solvent Anhydrous Tetrahydrofuran (THF) or Diethyl Ether[4][8][9]
Temperature 0 °C to Reflux[8][9]
Reaction Time 4 - 16 hours[9]
Typical Yield 70-90%[9]
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LAH)

Caution: Lithium aluminum hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, prepare a suspension of LAH (e.g., 2.0-3.0 eq.) in anhydrous THF.[9]

  • Substrate Addition: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-16 hours.[9] Monitor the reaction by TLC.

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous sodium hydroxide (x mL), and then water (3x mL), where 'x' is the mass of LAH in grams. A granular precipitate should form.[11]

  • Purification: Filter the precipitate and wash it thoroughly with THF or ethyl acetate. Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-cyano-3-methylphenyl)methanol. The product can be further purified by column chromatography or recrystallization.

Reduction_Workflow cluster_workflow LAH Reduction Workflow start Suspend LiAlH₄ in anhydrous THF add_acid Add this compound solution at 0°C start->add_acid reflux Reflux for 4-16h add_acid->reflux quench Quench with H₂O and NaOH (Fieser work-up) reflux->quench purify Filter, Dry, and Concentrate quench->purify product (4-cyano-3-methylphenyl)methanol purify->product

LAH Reduction Workflow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyano-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs). Our goal is to help you optimize your experimental procedures to achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is a common and effective synthetic route for this compound?

A1: A widely employed synthetic pathway starts from 4-amino-3-methyltoluene. This multi-step process is generally favored due to the availability of starting materials. The key transformations involved are:

  • Diazotization: The amino group of 4-amino-3-methyltoluene is converted into a diazonium salt using sodium nitrite and a strong acid, typically hydrochloric acid, at low temperatures (0-5 °C).

  • Cyanation (Sandmeyer Reaction): The diazonium salt is then reacted with a cyanide source, most commonly copper(I) cyanide, to replace the diazonium group with a cyano group, yielding 4-cyano-3-methyltoluene.

  • Oxidation: The methyl group of the 4-cyano-3-methyltoluene intermediate is oxidized to a carboxylic acid to produce the final product, this compound. Common oxidizing agents for this step include potassium permanganate (KMnO₄) or ruthenium catalysts.[1][2]

start 4-Amino-3-methyltoluene inter1 Diazonium Salt Intermediate start->inter1 1. Diazotization (NaNO₂, HCl, 0-5°C) inter2 4-Cyano-3-methyltoluene inter1->inter2 2. Cyanation (CuCN) product This compound inter2->product 3. Oxidation (e.g., KMnO₄) start Low Cyanation Yield q1 Is Diazotization Temp ≤ 5°C? start->q1 a1_no Action: Lower temp. Add reagents slowly. q1->a1_no No q2 Is CuCN fresh and anhydrous? q1->q2 Yes a2_no Action: Use fresh, high-purity CuCN. q2->a2_no No q3 Consider side reactions (e.g., phenol formation). q2->q3 Yes

References

troubleshooting side reactions in the synthesis of cyanobenzoic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of cyanobenzoic acids.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare cyanobenzoic acids?

A1: The three most prevalent methods for synthesizing cyanobenzoic acids are the Sandmeyer reaction of aminobenzoic acids, the Rosenmund-von Braun reaction of halobenzoic acids, and palladium-catalyzed cyanation of halobenzoic acids. Each method has its own advantages and disadvantages concerning reaction conditions, substrate scope, and potential side reactions.

Q2: My final cyanobenzoic acid product is contaminated with the corresponding amide (e.g., 4-cyanobenzamide). How can I avoid this?

A2: The formation of an amide is a common side product resulting from the incomplete hydrolysis of the nitrile group.[1][2] To favor the formation of the carboxylic acid, ensure complete hydrolysis by:

  • For acidic hydrolysis: Using a sufficient excess of a strong acid (e.g., HCl, H₂SO₄) and prolonging the reaction time or increasing the temperature under reflux conditions.[1]

  • For basic hydrolysis: Employing harsher conditions such as higher temperatures and extended reflux times.[2] Milder basic conditions are more likely to yield the amide.[2] After basic hydrolysis, the product will be the carboxylate salt, which requires acidification with a strong acid to yield the final carboxylic acid.[1]

Q3: I am observing decarboxylation of my benzoic acid starting material or product. What conditions favor this side reaction?

A3: Decarboxylation, the loss of the carboxylic acid group, is typically favored by high temperatures.[3][4] Aromatic acids are more prone to decarboxylation than aliphatic acids.[4] This side reaction can be particularly problematic in high-temperature methods like the Rosenmund-von Braun reaction. The presence of certain catalysts, such as copper, can also promote decarboxylation at elevated temperatures.[5][6] To minimize decarboxylation, it is crucial to maintain the lowest possible reaction temperature that still allows for an acceptable reaction rate.

Troubleshooting Guides by Synthesis Method

Sandmeyer Reaction

The Sandmeyer reaction involves the diazotization of an aminobenzoic acid followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.[7][8]

Q4: My Sandmeyer cyanation of 4-aminobenzoic acid has a low yield and is contaminated with 4-hydroxybenzoic acid. What is causing this and how can I fix it?

A4: The formation of 4-hydroxybenzoic acid is a significant side reaction in the Sandmeyer reaction of 4-aminobenzoic acid, arising from the reaction of the diazonium salt with water.[9][10] Careful control of temperature and pH is crucial to minimize this.[9][10]

  • Temperature Control: Maintain a low temperature (0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.

  • pH Control: Ensure the reaction medium is sufficiently acidic to suppress the reaction with water.

  • Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of the aminobenzoic acid to maintain the low temperature and prevent localized areas of high nitrite concentration.

Q5: The crude product from my Sandmeyer reaction is a dark, tarry substance. What is the likely cause?

A5: The formation of dark, polymeric byproducts is often due to the decomposition of the diazonium salt, which can initiate radical side reactions. This can be caused by:

  • Elevated temperatures: As mentioned above, maintaining a low temperature is critical.

  • Impurities: Ensure the starting materials and reagents are of high purity.

  • Incorrect pH: The pH should be carefully controlled throughout the reaction.

Rosenmund-von Braun Reaction

The Rosenmund-von Braun reaction involves the reaction of a halobenzoic acid with a copper(I) cyanide salt at high temperatures.[11][12][13]

Q6: The purification of my cyanobenzoic acid from a Rosenmund-von Braun reaction is very difficult. What are the likely impurities?

A6: The high temperatures (often up to 200 °C) and polar, high-boiling solvents (like DMF or pyridine) used in the Rosenmund-von Braun reaction can lead to the formation of various byproducts, making purification challenging.[14] Potential impurities include:

  • Unreacted starting material: The reaction may not go to completion.

  • Decarboxylation products: As discussed in Q3.

  • Products of solvent decomposition: The high temperatures can lead to the breakdown of the solvent and incorporation into byproducts.

  • Hydrolysis products: If water is present, the nitrile product can be partially or fully hydrolyzed to the amide or back to the carboxylic acid (if the starting material was an ester).

To improve purification, consider modern modifications of the Rosenmund-von Braun reaction that proceed at lower temperatures, for instance, by using additives like L-proline.[15]

Palladium-Catalyzed Cyanation

This method uses a palladium catalyst to couple a halobenzoic acid with a cyanide source.[16][17]

Q7: I am observing the formation of biaryl byproducts in my palladium-catalyzed cyanation of a halobenzoic acid. How can I minimize this?

A7: The formation of biaryl compounds is a known side reaction in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, and can also occur during cyanation.[18][19][20] This typically happens when the organopalladium intermediate reacts with another molecule of the starting aryl halide instead of the cyanide nucleophile. To minimize this:

  • Optimize Ligand: The choice of phosphine ligand can significantly influence the relative rates of the desired cyanation and the undesired biaryl formation. Experiment with different ligands to find one that favors the cyanation pathway.

  • Control Stoichiometry: Ensure a sufficient concentration of the cyanide source is available to react with the organopalladium intermediate.

  • Temperature and Reaction Time: Lowering the reaction temperature or reducing the reaction time once the starting material is consumed can sometimes reduce the formation of byproducts.

Q8: My palladium-catalyzed cyanation is sluggish or fails completely. What are the possible reasons?

A8: Failure of palladium-catalyzed reactions can be due to several factors:

  • Catalyst Poisoning: Cyanide ions can poison the palladium catalyst.[21] Using a less toxic and slow-releasing cyanide source like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) can mitigate this issue.[21][22][23]

  • Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst that is readily activated under the reaction conditions can be beneficial.

  • Poorly Soluble Reagents: The cyanide salt may not be sufficiently soluble in the reaction solvent. Using a co-solvent system (e.g., an organic solvent and water) can sometimes improve solubility.[23]

Quantitative Data Summary

The following tables summarize typical yields and major side products for the different synthetic routes to cyanobenzoic acids.

Table 1: Sandmeyer Reaction of 4-Aminobenzoic Acid

ParameterValueReference
Typical Yield~80% (crude)[9][10]
Purity of Crude Product>90%[10]
Major Byproduct4-Hydroxybenzoic acid[9][10]

Table 2: Palladium-Catalyzed Cyanation of Aryl Halides with K₄[Fe(CN)₆]

Starting MaterialCatalyst SystemYieldReference
Aryl BromidesPd(OAc)₂ (0.1 mol%)83-96%[24]
Aryl ChloridesPd/CM-phosup to 96%[23]
Potential Side Products Biaryl compounds, Hydrodehalogenated starting material

Table 3: Comparison of Hydrolysis Conditions for Nitriles

ConditionPrimary ProductNotesReference
Mild BasicAmideFavored by lower temperatures and shorter reaction times.[2]
Harsh BasicCarboxylic AcidRequires higher temperatures and longer reflux.[2]
AcidicCarboxylic AcidGenerally proceeds to the carboxylic acid.[1][2]

Experimental Protocols

Protocol 1: Sandmeyer Synthesis of 4-Cyanobenzoic Acid

This protocol is adapted from the procedure for the synthesis of terephthalic acid from p-aminobenzoic acid, where 4-cyanobenzoic acid is a key intermediate.[10]

  • Diazotization:

    • Suspend 4-aminobenzoic acid in a dilute strong acid (e.g., 1 M H₂SO₄) in a flask and cool to 0-5 °C in an ice bath with stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete.

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in a solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. A gas evolution (N₂) will be observed.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

  • Hydrolysis and Workup:

    • To hydrolyze the resulting 4-cyanobenzonitrile to 4-cyanobenzoic acid, add a strong acid (e.g., concentrated HCl) and heat the mixture under reflux for several hours.

    • Alternatively, for basic hydrolysis, add a concentrated solution of NaOH and heat under reflux.

    • After cooling, if acidic hydrolysis was used, the 4-cyanobenzoic acid may precipitate. If basic hydrolysis was used, acidify the cooled solution with a strong acid to precipitate the product.

    • Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

Protocol 2: Palladium-Catalyzed Cyanation of 4-Bromobenzoic Acid

This protocol is a general procedure adapted for the synthesis of cyanobenzoic acid using K₄[Fe(CN)₆] as the cyanide source.[21]

  • Reaction Setup:

    • To a reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the palladium pre-catalyst (e.g., a palladacycle), a phosphine ligand, and potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O).

    • Add the 4-bromobenzoic acid.

    • Seal the vessel, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent (e.g., dioxane) and a degassed aqueous solution of a base (e.g., potassium acetate).

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC). The reaction is typically complete within 1-2 hours.

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to precipitate the 4-cyanobenzoic acid.

    • Extract the acidified aqueous layer with an organic solvent.

    • Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography or recrystallization.

Visualizations

Troubleshooting_Workflow start Problem: Low Yield or Impure Cyanobenzoic Acid synthesis_method Identify Synthesis Method start->synthesis_method sandmeyer Sandmeyer Reaction synthesis_method->sandmeyer Sandmeyer rosenmund Rosenmund-von Braun Reaction synthesis_method->rosenmund Rosenmund palladium Palladium-Catalyzed Cyanation synthesis_method->palladium Palladium check_diazotization Check Diazotization: - Temperature (0-5 °C)? - pH acidic? sandmeyer->check_diazotization check_temp_rosenmund Check Reaction Temp: - Too high? rosenmund->check_temp_rosenmund check_catalyst Check Catalyst & Ligand: - Catalyst poisoning? - Appropriate ligand? palladium->check_catalyst hydroxy_impurity 4-Hydroxybenzoic Acid Impurity? check_diazotization->hydroxy_impurity No control_temp_ph Solution: Strictly control temperature and pH during diazotization check_diazotization->control_temp_ph Yes check_hydrolysis_s Incomplete Hydrolysis? amide_impurity_s Amide Impurity Present check_hydrolysis_s->amide_impurity_s Yes increase_hydrolysis_s Solution: Increase hydrolysis time/temp or acid/base concentration amide_impurity_s->increase_hydrolysis_s hydroxy_impurity->check_hydrolysis_s No hydroxy_impurity->control_temp_ph Yes decarboxylation Decarboxylation Occurring check_temp_rosenmund->decarboxylation Yes lower_temp_rosenmund Solution: Lower reaction temperature or use modified procedure decarboxylation->lower_temp_rosenmund biaryl_impurity Biaryl Impurity Present check_catalyst->biaryl_impurity Yes optimize_catalyst Solution: Optimize ligand, use slow- release cyanide source biaryl_impurity->optimize_catalyst

Caption: A troubleshooting workflow for identifying and resolving common issues in cyanobenzoic acid synthesis.

Side_Reaction_Pathways cluster_sandmeyer Sandmeyer Pathway cluster_rosenmund_pd Rosenmund-von Braun / Pd-Catalyzed Pathways start_aminobenzoic Aminobenzoic Acid diazonium Diazonium Salt start_aminobenzoic->diazonium Diazotization cyanobenzoic_nitrile Cyanobenzonitrile (Intermediate) diazonium->cyanobenzoic_nitrile CuCN hydroxybenzoic_acid Hydroxybenzoic Acid (Side Product) diazonium->hydroxybenzoic_acid H₂O (Side Reaction) cyanobenzoic_acid Cyanobenzoic Acid (Desired Product) cyanobenzoic_nitrile->cyanobenzoic_acid Hydrolysis amide Cyanobenzamide (Side Product) cyanobenzoic_nitrile->amide Incomplete Hydrolysis start_halobenzoic Halobenzoic Acid start_halobenzoic->cyanobenzoic_acid CuCN or Pd-cat/CN⁻ decarboxylated Decarboxylated Product (Side Product) start_halobenzoic->decarboxylated High Temp (Side Reaction) biaryl Biaryl Product (Side Product) start_halobenzoic->biaryl Pd-cat (Side Reaction)

Caption: Common side reaction pathways in the synthesis of cyanobenzoic acids.

Hydrolysis_Decision_Tree start Starting with Cyanobenzonitrile conditions Choose Hydrolysis Conditions start->conditions acidic Acidic (e.g., H₃O⁺, heat) conditions->acidic Acidic basic Basic (e.g., NaOH, heat) conditions->basic Basic carboxylic_acid Cyanobenzoic Acid acidic->carboxylic_acid harshness Reaction Harshness basic->harshness amide Cyanobenzamide carboxylate Carboxylate Salt acid_workup Acid Workup (H₃O⁺) carboxylate->acid_workup acid_workup->carboxylic_acid mild Mild harshness->mild Mild harsh Harsh harshness->harsh Harsh mild->amide harsh->carboxylate

Caption: Decision tree for the hydrolysis of cyanobenzonitrile to the corresponding carboxylic acid or amide.

References

Technical Support Center: Purification of 4-Cyano-3-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 4-Cyano-3-methylbenzoic acid via recrystallization. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and solubility data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind the recrystallization of this compound?

Recrystallization is a purification technique for solid compounds.[1] It relies on the principle that the solubility of a solid in a solvent generally increases with temperature.[2] For this compound, the process involves dissolving the impure solid in a hot solvent to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).[1]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent for recrystallizing this compound should meet the following criteria:

  • It should not react chemically with the compound.[1]

  • The compound should be highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1]

  • Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[1]

  • The solvent should be volatile enough to be easily removed from the purified crystals.[1]

  • It is often beneficial to choose a solvent with a functional group similar to the compound being purified.[3]

Q3: Can I use a mixed solvent system for recrystallization?

Yes, a mixed solvent system can be effective if a single solvent is not ideal. This typically involves a "good" solvent in which this compound is readily soluble and a "poor" or "anti-solvent" in which it is much less soluble. The compound is first dissolved in a minimal amount of the hot "good" solvent, and then the "poor" solvent is added dropwise until the solution becomes cloudy (the point of saturation). Reheating to clarify the solution followed by slow cooling can then induce crystallization.

Q4: What are some common impurities that might be present in crude this compound?

Common impurities can include unreacted starting materials, by-products from the synthesis, and residual catalysts. The nature of these impurities will depend on the synthetic route used to prepare the this compound.

Troubleshooting Guide

Problem Possible Cause Solution
No crystals form upon cooling. The solution may be supersaturated.Induce crystallization by scratching the inner wall of the flask with a glass rod or by adding a seed crystal of pure this compound.[4]
Too much solvent was used.Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4][5]
The compound "oils out" instead of crystallizing. The melting point of the compound may be lower than the boiling point of the solvent, or the compound is significantly impure.[4]Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[4] Using a different solvent or a mixed solvent system might also be necessary.
The yield of recrystallized product is low. Too much solvent was used, leading to a significant amount of the compound remaining in the mother liquor.[5][6]Use the minimum amount of hot solvent necessary to fully dissolve the solid. Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
The recrystallized product is not pure. The rate of cooling was too fast, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the inclusion of impurities.[5]
Incomplete removal of the mother liquor.Ensure the crystals are washed with a small amount of fresh, ice-cold solvent during vacuum filtration to remove any residual mother liquor.

Solubility Data

The following table provides a qualitative overview of the expected solubility of this compound in common laboratory solvents. This information can guide the selection of an appropriate recrystallization solvent.

Solvent Solubility at Room Temperature Solubility at Elevated Temperature Notes
WaterSparingly solubleModerately to highly solubleA good candidate for recrystallization, especially for polar compounds.[3][7]
EthanolModerately solubleHighly solubleMay be too good of a solvent, leading to lower yields. Can be used in a mixed solvent system with water.
AcetoneSolubleHighly solubleGenerally a good solvent for many organic compounds.[3]
Ethyl AcetateModerately solubleHighly solubleA common solvent for recrystallization of moderately polar compounds.
DichloromethaneSparingly solubleModerately solubleCan be used, potentially in a mixed solvent system.
Hexane/HeptaneInsolubleSparingly solubleGood as anti-solvents in a mixed solvent system with a more polar primary solvent.
TolueneSparingly solubleModerately solubleCan be effective for aromatic compounds.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.[7][8] Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel with a fluted filter paper. Pour the hot solution through the filter paper to remove the insoluble materials.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to rinse away any remaining impurities from the mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for an extended period. For a more thorough drying, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude Solid B Add Hot Solvent A->B C Saturated Solution B->C D Insoluble Impurities? C->D E Hot Filtration D->E Yes F Clear Hot Solution D->F No E->F G Slow Cooling F->G H Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Wash with Cold Solvent J->K L Dry Crystals K->L M Pure Product L->M

Caption: Workflow for the purification of this compound by recrystallization.

References

optimizing temperature for the nitration of p-toluic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Nitration of p-Toluic Acid Derivatives

Welcome to the technical support center for the nitration of p-toluic acid and its derivatives. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the nitration of p-toluic acid derivatives, with a focus on the critical role of temperature.

Q1: What is the optimal temperature range for the nitration of p-toluic acid?

A1: The optimal temperature for the nitration of p-toluic acid should be carefully controlled to ensure both safety and product selectivity. It is crucial to maintain the reaction temperature below 10°C during the addition of the nitrating mixture.[1] The initial dissolution of p-toluic acid in sulfuric acid should be done in an ice bath to maintain a temperature between 0 and 5°C.[1] Exceeding 10°C can lead to over-nitration and the formation of unwanted side products.[1][2]

Q2: I am getting a low yield of the desired 4-methyl-3-nitrobenzoic acid. What are the potential causes related to temperature?

A2: A low yield can stem from several temperature-related factors:

  • Temperature Too High: If the temperature rises significantly above 10°C, the primary issue becomes the formation of by-products, such as dinitro compounds, which reduces the yield of the desired mono-nitrated product.[2][3]

  • Temperature Too Low: While less common for this specific reaction, an excessively low temperature could slow the reaction rate to the point of being incomplete within the given timeframe.[3]

  • Poor Heat Dissipation: A rapid addition of the nitrating agent can create localized hot spots, leading to side reactions even if the overall measured temperature appears correct.[2]

Q3: My reaction has produced a mixture of isomers. How can I improve the selectivity for the 3-nitro product?

A3: Achieving high regioselectivity in the nitration of p-toluic acid is highly dependent on temperature control. The methyl group directs ortho/para, and the carboxylic acid group directs meta. The desired 4-methyl-3-nitrobenzoic acid is formed by nitration ortho to the activating methyl group and meta to the deactivating carboxyl group.[1][3] To favor this isomer, maintaining a low reaction temperature, generally between 5-15°C, is recommended.[3] Higher temperatures can decrease selectivity and lead to the formation of other isomers.

Q4: The reaction mixture turned dark brown or black. What does this indicate?

A4: A dark coloration or the formation of tarry by-products often indicates oxidation or decomposition of the starting material or product.[2] This is typically caused by excessively high temperatures. The nitrating mixture is a strong oxidizing agent, and its reactivity is exacerbated at elevated temperatures. To prevent this, ensure the nitrating agent is added slowly and dropwise with efficient cooling and vigorous stirring to dissipate heat effectively.[1][2]

Q5: What are the main safety risks associated with poor temperature control during this nitration?

A5: The nitration of aromatic compounds is a highly exothermic process.[1] The most significant safety hazard from poor temperature control is a thermal runaway reaction . This occurs when the heat generated by the reaction exceeds the rate of heat removal by the cooling system.[2] A runaway reaction can cause a rapid and uncontrolled increase in temperature and pressure, potentially leading to a violent decomposition or explosion.[2] Always use an adequate cooling bath (e.g., an ice bath) and add reagents slowly.[1]

Data Presentation

The following tables summarize the expected outcomes and troubleshooting measures related to reaction temperature in the nitration of p-toluic acid.

Table 1: Effect of Temperature on Reaction Outcome

Temperature RangeExpected Major ProductPotential By-products & IssuesRecommended Action
0 - 10°C 4-Methyl-3-nitrobenzoic acidMinimalMaintain this range for optimal yield and selectivity.[1]
10 - 30°C 4-Methyl-3-nitrobenzoic acidIncreased formation of isomers, potential for dinitrated products.[3]Improve cooling efficiency; slow the rate of nitrating agent addition.
> 30°C Decreased yield of desired productSignificant dinitration, oxidation (darkening/tar), decomposition.[2][4]Immediately cease reagent addition and apply maximum cooling. Re-evaluate protocol for safety.

Table 2: Troubleshooting Guide for Common Nitration Issues

Issue ObservedPrimary Cause (Temperature-Related)Corrective Measures
Low or No Yield Reaction temperature is too high, leading to side products.[3]Maintain temperature below 10°C; ensure slow, dropwise addition of nitrating mix.[1]
Multiple Isomers Reaction temperature is too high, reducing regioselectivity.Lower the reaction temperature to the 5-10°C range to favor the 3-nitro isomer.[3]
Dark Tarry Mixture Oxidation/decomposition due to excessive temperature.[2]Ensure efficient cooling and stirring; check for localized hot spots.
Uncontrolled Temp. Spike Rate of heat generation exceeds heat removal (runaway reaction).[2]IMMEDIATE ACTION: Stop reagent addition, apply maximum cooling. For future runs, use a larger cooling bath and add reagents more slowly.

Experimental Protocols

Protocol: Synthesis of 4-Methyl-3-nitrobenzoic Acid

This protocol details the laboratory-scale synthesis of 4-methyl-3-nitrobenzoic acid from p-toluic acid.

Materials:

  • p-Toluic acid (10.0 g, 0.073 mol)

  • Concentrated sulfuric acid (98%, 75 mL total)

  • Concentrated nitric acid (70%, 15 mL)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Equipment:

  • 250 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Large ice bath

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Preparation of the Nitrating Mixture: In a clean dropping funnel, carefully and slowly add 15 mL of concentrated nitric acid to 25 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.[1]

  • Dissolution of Starting Material: Place 10.0 g of p-toluic acid in a 250 mL round-bottom flask. Add 50 mL of concentrated sulfuric acid and stir with a magnetic stirrer until all the solid has dissolved.[1]

  • Cooling: Place the flask containing the p-toluic acid solution into a large ice bath. Cool the mixture to between 0 and 5°C.[1]

  • Nitration Reaction: Begin the slow, dropwise addition of the cold nitrating mixture from the dropping funnel to the stirred p-toluic acid solution. This addition should take approximately 30-45 minutes. Crucially, monitor the thermometer and ensure the reaction temperature does not rise above 10°C. [1]

  • Reaction Completion: Once the addition is complete, allow the mixture to continue stirring in the ice bath for an additional 30 minutes.[1]

  • Warming to Room Temperature: Remove the ice bath and let the mixture slowly warm to room temperature while continuing to stir for another 60 minutes.[1]

  • Isolation of Product: Carefully and slowly pour the reaction mixture over approximately 200 g of crushed ice in a large beaker, stirring constantly. A yellow precipitate of the crude product will form.[1]

  • Filtration and Washing: Allow the ice to melt completely. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with several portions of cold distilled water until the washings are neutral to litmus paper.[1]

  • Purification: Purify the crude product by recrystallization from a minimal amount of hot ethanol.[3]

Mandatory Visualization

The following diagrams illustrate key workflows and decision-making processes for optimizing the nitration reaction.

G cluster_prep Preparation Stage cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage prep_nm 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄) cool_nm 2. Cool Nitrating Mix (Ice Bath) prep_nm->cool_nm add_nm 5. Add Nitrating Mix Dropwise (30-45 min) cool_nm->add_nm prep_sm 3. Dissolve p-Toluic Acid (in H₂SO₄) cool_sm 4. Cool Solution to 0-5°C (Ice Bath) prep_sm->cool_sm cool_sm->add_nm Start Addition monitor_temp Maintain Temp < 10°C add_nm->monitor_temp stir_cold 6. Stir in Ice Bath (30 min) add_nm->stir_cold stir_rt 7. Stir at Room Temp (60 min) stir_cold->stir_rt quench 8. Pour onto Ice stir_rt->quench Isolate Product filter 9. Filter Crude Product quench->filter wash 10. Wash with Cold Water filter->wash recrystal 11. Recrystallize (Ethanol) wash->recrystal final_product Pure 4-Methyl-3-nitrobenzoic Acid recrystal->final_product G start Problem Observed During Nitration q_yield Is the product yield low? start->q_yield q_purity Is the product impure? (e.g., wrong color, mixed isomers) start->q_purity q_runaway Is the temperature rising uncontrollably? start->q_runaway ans_yield_high_temp Cause: Temp was likely >10°C, causing side reactions. q_yield->ans_yield_high_temp Yes ans_purity_high_temp Cause: High temp reduces selectivity and can cause oxidation. q_purity->ans_purity_high_temp Yes ans_runaway_cause Cause: Heat generation exceeds cooling. Addition rate is too fast. q_runaway->ans_runaway_cause Yes ans_yield_slow_add Action: Ensure slow, dropwise addition of nitrating mix with efficient cooling. ans_yield_high_temp->ans_yield_slow_add ans_purity_control Action: Maintain temp strictly below 10°C. Ensure vigorous stirring. ans_purity_high_temp->ans_purity_control ans_runaway_stop IMMEDIATE ACTION: 1. STOP reagent addition. 2. Apply maximum cooling. ans_runaway_cause->ans_runaway_stop

References

Technical Support Center: Cyanation of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cyanation of substituted benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the cyanation of substituted benzoic acids, providing potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
Low or No Product Yield Catalyst Deactivation/Poisoning: Excess cyanide can form inactive palladium complexes (e.g., [(CN)4Pd]2-).[1][2][3] Moisture can hydrolyze the cyanide source to HCN, which deactivates the Pd(0) catalyst.[1][2][3][4] Sulfur-containing impurities can also poison the catalyst.- Reduce Cyanide Concentration: Use a slow-release cyanide source like K4[Fe(CN)6] or dose the cyanide reagent slowly over the course of the reaction.[3][5] - Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and reagents. Use a glovebox or Schlenk line techniques. - Purify Starting Materials: Ensure the substituted benzoic acid and other reagents are free from sulfur-containing impurities.
Inefficient Decarboxylation: The decarboxylation step may be the rate-limiting step, especially for electron-rich benzoic acids.[5] High temperatures are often required for conventional decarboxylation, which can lead to side reactions.[6]- Optimize Reaction Temperature: Carefully screen the reaction temperature. For some protocols, temperatures around 140°C or higher may be necessary.[6] - Use a Suitable Catalyst System: For electron-rich benzoic acids, a Pd(II) catalyst may be more effective, while Cu(I) can be used for electron-deficient ones in decarboxylative cyanations.[5] - Consider Photoredox Catalysis: Light-mediated methods can enable radical decarboxylation under milder conditions.[6][7]
Poor Substrate Reactivity: The electronic properties of the substituents on the benzoic acid significantly influence reactivity. Electron-withdrawing groups generally favor nucleophilic aromatic substitution-type mechanisms, while both electron-donating and electron-withdrawing groups can affect the efficiency of metal-catalyzed cross-coupling.[8][9]- Adjust Catalyst and Ligands: For electron-deficient substrates, sterically demanding, electron-rich phosphine ligands may be beneficial in palladium catalysis.[10] - Modify Reaction Conditions: Altering the solvent, base, or temperature may be necessary to accommodate the specific substrate.
Formation of Side Products Hydrodecarboxylation: The aryl intermediate may be protonated instead of reacting with the cyanide source, leading to the formation of the corresponding arene. This can be a significant side reaction in radical decarboxylation.[6]- Use a High Concentration of the Cyanide Source: Ensure that the cyanide trapping agent is present in a sufficient concentration to outcompete protonation. - Control Radical Generation: In photoredox methods, adjusting the light intensity or catalyst loading can help manage the concentration of the aryl radical intermediate.
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form isonitriles.[10]- Choice of Cyanide Salt: Using alkali metal cyanides like NaCN or KCN in polar aprotic solvents generally favors the formation of nitriles.[10]
Reaction Stalls or is Incomplete Catalyst Decomposition: The catalyst may not be stable under the reaction conditions, leading to the formation of palladium black.[11]- Use a Pre-catalyst: Palladacycle pre-catalysts can generate the active catalytic species more efficiently in situ.[12] - Screen Ligands: The choice of ligand is crucial for stabilizing the catalyst. Bidentate phosphine ligands are often effective.
Insufficient Mixing: In heterogeneous reactions, poor mixing can lead to localized concentration gradients and incomplete reaction.- Ensure Vigorous Stirring: Use an appropriate stir bar and stir rate to ensure the reaction mixture is homogeneous.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the cyanation of substituted benzoic acids?

A1: The most common and direct method is decarboxylative cyanation . This involves the removal of the carboxylic acid group and its replacement with a cyano group. This can be achieved through various catalytic systems, including those based on palladium and copper.[5][13] For electron-deficient benzoic acids, a Cu(I) mediator is often used, while electron-rich systems may require a Pd(II) catalyst.[5]

Q2: How do substituents on the benzoic acid affect the reaction?

A2: Substituents have a significant electronic effect on the reactivity of the benzoic acid.

  • Electron-withdrawing groups (e.g., -NO2, -CF3) can facilitate decarboxylation and can also activate the aromatic ring towards nucleophilic attack, potentially increasing the reaction rate in some mechanisms.[8][14][9]

  • Electron-donating groups (e.g., -OCH3, -CH3) can make decarboxylation more challenging and may require more forcing conditions or different catalytic systems.[15][16]

Q3: What are the safest and most effective cyanide sources to use?

A3: While traditional cyanide sources like NaCN and KCN are effective, they are highly toxic. Less toxic alternatives are often preferred in modern protocols. Potassium hexacyanoferrate(II) (K4[Fe(CN)6]) is a popular choice as it is inexpensive, less toxic, and considered a "green" cyanide source.[5][17] However, its use may require specific catalytic systems and conditions to ensure the efficient release of the cyanide ion.

Q4: My reaction is sensitive to air and moisture. What precautions should I take?

A4: Many palladium-catalyzed reactions are sensitive to oxygen and water. Moisture can lead to the hydrolysis of the cyanide source, forming HCN which poisons the catalyst.[1][2][3][4] It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.

Q5: I am observing a color change in my reaction, such as the formation of a black precipitate. What does this indicate?

A5: The formation of a black precipitate, often referred to as palladium black, is a common sign of catalyst decomposition or deactivation.[11] This indicates that the catalytically active Pd(0) species has been oxidized or has agglomerated, rendering it ineffective. This can be caused by catalyst poisoning, excessively high temperatures, or an inappropriate choice of ligands.

Experimental Protocols

General Protocol for Palladium-Catalyzed Decarboxylative Cyanation of an Electron-Rich Benzoic Acid

This protocol is a generalized example and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube, add the substituted benzoic acid (1.0 mmol), Pd(OAc)2 (2-5 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Addition of Reagents: Under a positive pressure of inert gas, add the cyanide source (e.g., K4[Fe(CN)6], 1.2-1.5 equiv.), a base (e.g., K2CO3, 2.0 equiv.), and an anhydrous solvent (e.g., DMF or DMSO).

  • Reaction: Seal the tube and heat the reaction mixture to the desired temperature (e.g., 120-140 °C) with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow for Decarboxylative Cyanation

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Oven-dry glassware reagents Add benzoic acid, Pd catalyst, ligand start->reagents inert Establish inert atmosphere reagents->inert add_solvents Add cyanide source, base, and solvent inert->add_solvents heat Heat and stir (e.g., 120-140°C) add_solvents->heat monitor Monitor reaction (TLC, GC-MS) heat->monitor monitor->heat Continue if incomplete cool Cool to RT monitor->cool If complete extract Dilute and extract cool->extract purify Purify by chromatography extract->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the decarboxylative cyanation of substituted benzoic acids.

Troubleshooting Decision Tree for Low Yield

troubleshooting_tree start Low Yield or No Reaction check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents catalyst_poisoning Catalyst Poisoning? check_catalyst->catalyst_poisoning catalyst_loading Incorrect Loading? check_catalyst->catalyst_loading temp Temperature Too Low? check_conditions->temp time Reaction Time Too Short? check_conditions->time anhydrous Anhydrous Conditions? check_reagents->anhydrous cyanide_source Cyanide Source Activity? check_reagents->cyanide_source sol_poison Use slow-release cyanide source Ensure pure reagents catalyst_poisoning->sol_poison Yes sol_loading Increase catalyst/ligand loading catalyst_loading->sol_loading Yes sol_temp Increase reaction temperature temp->sol_temp Yes sol_time Extend reaction time time->sol_time Yes sol_anhydrous Dry solvents/reagents Use inert atmosphere anhydrous->sol_anhydrous No sol_cyanide Use a fresh, active cyanide source cyanide_source->sol_cyanide Possible

Caption: A decision tree to troubleshoot low-yield cyanation reactions.

References

Technical Support Center: Purification of Crude 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Cyano-3-methylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from starting materials, side reactions, or incomplete reactions during the synthesis. Potential impurities include:

  • Starting Materials: Unreacted precursors such as 3-methyl-4-aminobenzoic acid or 4-bromo-3-methylbenzonitrile.

  • Isomeric Byproducts: Positional isomers that may form depending on the synthetic route.

  • Hydrolysis Products: Amide intermediates if the nitrile is formed from an amide, or dicarboxylic acids if the reaction conditions are harsh.

  • Oxidation Byproducts: If the synthesis involves oxidation of a methyl group, byproducts from incomplete oxidation may be present.

Q2: My crude product is an off-white or yellowish solid. How can I decolorize it?

A2: The color is likely due to colored impurities. During the recrystallization process, you can add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use a minimal amount of charcoal to avoid adsorbing your product, and perform a hot filtration to remove the charcoal.

Q3: I am trying to recrystallize my crude this compound, but it is "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates as a liquid instead of forming crystals. This can happen if the concentration of impurities is high or if the solvent is not ideal.

  • High Impurity Concentration: Consider a preliminary purification step like an acid-base extraction to remove a significant portion of the impurities before recrystallization.

  • Inappropriate Solvent: The solvent may be too nonpolar. Try using a more polar solvent or a solvent mixture. A mixture of ethanol and water is often effective for substituted benzoic acids. Add a small amount of the more polar solvent (e.g., ethanol) to the hot oil to try and dissolve it, then allow it to cool slowly.

Q4: My yield after recrystallization is very low. What are the possible reasons?

A4: Low recovery can be due to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The compound has significant solubility in the cold solvent: If the product is still quite soluble at low temperatures, you may lose a significant amount in the mother liquor. Consider using a different solvent system where the solubility difference between hot and cold is greater.

Q5: When performing an acid-base extraction, I'm getting an emulsion at the interface. How can I resolve this?

A5: Emulsion formation is common when extracting acidic compounds with a base. To break the emulsion:

  • Allow the separatory funnel to stand undisturbed for a period.

  • Gently swirl the funnel instead of shaking it vigorously.

  • Add a small amount of brine (saturated NaCl solution), which can help to break up the emulsion by increasing the ionic strength of the aqueous layer.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compoundC₉H₇NO₂161.16~228White to off-white crystalline solid
3-Methylbenzoic acid (m-Toluic acid)C₈H₈O₂136.15111-113White crystalline solid
4-Amino-3-methylbenzoic acidC₈H₉NO₂151.16164-172Yellow to tan crystalline powder

Table 2: Suggested Solvents for Recrystallization of this compound

Solvent/Solvent SystemRationale
Ethanol/WaterGood for many substituted benzoic acids. The compound is typically soluble in hot ethanol and less soluble upon the addition of hot water.
Acetic Acid/WaterThe acidic nature can help to keep the carboxylic acid protonated.
IsopropanolA common solvent for recrystallization of polar organic compounds.
AcetoneThis compound is soluble in acetone; a co-solvent like water or hexane might be needed to induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot ethanol to just dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Induce Crystallization: To the hot, clear filtrate, add hot water dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Allow the crystals to air-dry on the filter paper, then transfer them to a watch glass for further drying in a desiccator or a vacuum oven.

Protocol 2: Purification via Acid-Base Extraction
  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The acidic this compound will react with the weak base to form its water-soluble sodium salt, which will move to the aqueous layer. Neutral impurities will remain in the organic layer.

  • Combine Aqueous Layers: Combine the aqueous extracts in a beaker.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes acidic (pH ~2). The purified this compound will precipitate out as a white solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Visualizations

Troubleshooting_Recrystallization start Crude this compound recrystallization Recrystallization Attempt start->recrystallization oiling_out Issue: 'Oiling Out' recrystallization->oiling_out Problem? low_yield Issue: Low Yield recrystallization->low_yield Problem? colored_crystals Issue: Colored Crystals recrystallization->colored_crystals Problem? pure_crystals Pure Crystals Obtained recrystallization->pure_crystals Success solution_oil1 High Impurity Load? -> Perform Acid-Base Extraction First oiling_out->solution_oil1 Cause solution_oil2 Wrong Solvent? -> Use a more polar solvent or a solvent mixture (e.g., Ethanol/Water) oiling_out->solution_oil2 Cause solution_yield1 Too much solvent? -> Use minimum hot solvent low_yield->solution_yield1 Cause solution_yield2 Cooled too fast? -> Allow slow cooling low_yield->solution_yield2 Cause solution_color Colored Impurities? -> Add Activated Charcoal during recrystallization colored_crystals->solution_color Cause solution_oil1->recrystallization solution_oil2->recrystallization solution_yield1->recrystallization solution_yield2->recrystallization solution_color->recrystallization

Caption: Troubleshooting workflow for the recrystallization of this compound.

Purification_Methods cluster_impurities Types of Impurities cluster_methods Purification Methods crude_product Crude this compound (Contains various impurities) neutral_impurities Neutral/Basic Impurities (e.g., unreacted starting materials) acidic_impurities Other Acidic Impurities (e.g., isomeric byproducts) colored_impurities Colored Impurities acid_base Acid-Base Extraction neutral_impurities->acid_base Removes recrystallization Recrystallization acidic_impurities->recrystallization Separates based on different solubility charcoal Activated Charcoal Treatment (during Recrystallization) colored_impurities->charcoal Adsorbs pure_product Pure this compound acid_base->pure_product Yields recrystallization->pure_product Yields charcoal->recrystallization Is a step in

Caption: Relationship between impurity types and purification methods.

improving selectivity in the synthesis of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Cyano-3-methylbenzoic acid. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges and improve selectivity during synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic pathways to this compound typically start from either 4-amino-3-methyltoluene or a related substituted toluene. A common and versatile method is the Sandmeyer reaction, which involves the diazotization of an aromatic amine followed by cyanation.[1][2][3] An alternative approach involves the oxidation of a methyl group on a cyanotoluene precursor. The choice of route often depends on the availability and cost of starting materials.[4][5]

Q2: Why is selectivity an issue during the synthesis?

A2: Selectivity challenges arise from the directing effects of the substituents on the benzene ring. For instance, during the nitration of p-toluic acid, a potential precursor, the methyl group acts as an ortho-, para-director, while the carboxylic acid group is a meta-director, potentially leading to a mixture of isomers.[6] Furthermore, oxidation of the methyl group to a carboxylic acid in the presence of a nitrile group can be difficult, as nitriles can be sensitive to oxidative conditions.[4][7]

Q3: My Sandmeyer reaction is giving a low yield. What are the common causes?

A3: Low yields in a Sandmeyer reaction can stem from several factors. A primary cause is the instability of the diazonium salt intermediate; it is crucial to maintain low temperatures (typically 0-5°C) throughout the diazotization and subsequent cyanation steps to prevent decomposition.[8] Incomplete diazotization due to improper acid concentration or insufficient sodium nitrite can also lower the yield. Lastly, aryl diazonium salts can be explosive when isolated in a dry state, so they should always be kept in solution.[8]

Q4: How can I minimize the formation of phenolic byproducts in the Sandmeyer reaction?

A4: The formation of phenols occurs when the diazonium salt reacts with water. To minimize this side reaction, it is essential to control the temperature rigorously, keeping it near 0°C.[5] The slow, controlled addition of the diazonium salt solution to the copper(I) cyanide solution is also critical to ensure the desired cyanation reaction proceeds efficiently before the diazonium salt has a chance to decompose and react with water.[9]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in the Nitration of a Toluene Precursor

If you are synthesizing the target molecule from a toluene derivative and experiencing the formation of multiple nitro-isomers, consider the following troubleshooting steps.

Potential Cause Recommended Solution Expected Outcome
High Reaction Temperature Maintain the reaction temperature strictly between 5-15°C. Higher temperatures can lead to the formation of dinitro compounds and other side products.[6]Improved selectivity for the desired 3-nitro isomer.
Incorrect Nitrating Agent Ratio Optimize the ratio of concentrated nitric acid to concentrated sulfuric acid. A standard mixture is generally effective, but the ratio can be fine-tuned.[6]Enhanced formation of the target isomer over others.
Purity of Starting Material Ensure the starting p-toluic acid or other toluene derivative is of high purity, as impurities can interfere with the reaction.[6]Reduced formation of undesired byproducts.
Issue 2: Incomplete Conversion or Low Yield During Cyanation Step

Whether performing a Sandmeyer reaction or a cyanation of an aryl halide, incomplete conversion is a common problem.

Potential Cause Recommended Solution Expected Outcome
Decomposition of Diazonium Salt (Sandmeyer) Keep the reaction temperature below 5°C at all times during diazotization and addition to the cyanide solution.[8]Preservation of the diazonium intermediate, leading to a higher yield of the nitrile.
Insufficient Catalyst (Sandmeyer) Ensure the use of a catalytic amount of a copper(I) salt, such as CuCN or CuCl.[1][10]Facilitation of the radical-nucleophilic aromatic substitution mechanism.[1]
Harsh Reaction Conditions (Aryl Halide Cyanation) For cyanation of aryl halides, use a suitable solvent and ensure the temperature is optimized. For example, heating 4-chloro-3-nitrobenzoic acid with cuprous cyanide in quinoline at 180°C has been reported.[11]Driving the reaction to completion while minimizing degradation.
Poor Nucleophile Reactivity If using a cyanide source like KCN or NaCN, consider the addition of a phase-transfer catalyst to improve solubility and reactivity.Increased reaction rate and conversion.

Experimental Protocols

Protocol: Sandmeyer Reaction for Cyanation of an Aromatic Amine

This protocol provides a general procedure for the cyanation of a primary aromatic amine, which is a key step in one synthetic route to this compound.

Step 1: Diazotization of the Primary Aromatic Amine

  • Suspend the starting amine (e.g., 4-amino-3-methylbenzoic acid) in an aqueous solution of a strong acid like hydrochloric acid (HCl).

  • Cool the suspension to 0-5°C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite (NaNO₂) in deionized water.

  • Add the sodium nitrite solution dropwise to the cooled amine suspension over 30-60 minutes, ensuring the temperature remains below 5°C.[8]

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete formation of the diazonium salt.[8]

Step 2: Cyanation

  • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an appropriate solvent and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) cyanide solution with vigorous stirring.[9]

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature.

  • Gently heat the mixture to approximately 50-60°C until the evolution of nitrogen gas ceases, which indicates the completion of the reaction.[8]

Step 3: Work-up and Purification

  • Pour the cooled reaction mixture onto crushed ice.

  • Neutralize the mixture if necessary with a base, such as sodium bicarbonate solution, to precipitate the crude product.[8]

  • Filter the precipitate and wash the solid with cold water.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]

Visual Guides

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_cyanation Step 2: Cyanation cluster_workup Step 3: Work-up & Purification A Aromatic Amine (e.g., 4-amino-3-methylbenzoic acid) B Add HCl / H2O Cool to 0-5°C A->B C Add NaNO2 (aq) dropwise at < 5°C B->C D Aryl Diazonium Salt (in solution) C->D F Slowly add Diazonium Salt to CuCN solution D->F E Prepare CuCN solution E->F G Warm to RT, then heat to 50-60°C F->G H Crude Product Mixture G->H I Quench on Ice Neutralize H->I J Filter & Wash I->J K Recrystallization or Chromatography J->K L Pure this compound K->L

Caption: General experimental workflow for the Sandmeyer cyanation reaction.

Troubleshooting_Selectivity start Low Selectivity or Low Yield Observed decision1 decision1 start->decision1 Identify reaction type decision decision action action outcome outcome decision2 Temp > 5°C? decision1->decision2 Sandmeyer decision3 Temp > 15°C? decision1->decision3 Nitration action1 Improve cooling, monitor temperature rigorously decision2->action1 Yes decision4 Slow addition of reagents? decision2->decision4 No action3 Maintain temp at 5-15°C decision3->action3 Yes decision5 Optimized acid ratio? decision3->decision5 No outcome1 Yield/ Purity Improved action1->outcome1 Reduced byproducts decision4->outcome1 Yes action2 Use addition funnel for dropwise addition decision4->action2 No action2->outcome1 outcome2 Selectivity Improved action3->outcome2 Improved isomer ratio decision5->outcome2 Yes action4 Perform small-scale test reactions to find optimal HNO3/H2SO4 ratio decision5->action4 No action4->outcome2

Caption: Decision tree for troubleshooting selectivity and yield issues.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the formation of dinitro byproducts during nitration reactions.

I. Frequently Asked Questions (FAQs)

Q1: Why are dinitro byproducts formed during my nitration reaction?

A1: Dinitro byproducts are formed when a second nitro group is introduced onto an aromatic ring that has already undergone mononitration. While the first nitro group is deactivating and makes subsequent nitrations more difficult, dinitration can still occur, especially under vigorous reaction conditions.[1] Factors such as high temperatures, extended reaction times, or the use of strong nitrating agents can promote the formation of these byproducts.[2]

Q2: What are the key factors that influence the formation of dinitro compounds?

A2: The formation of dinitro compounds is primarily influenced by:

  • Reaction Temperature: Higher temperatures increase the reaction rate and can provide the necessary energy to overcome the deactivation barrier of the first nitro group, leading to dinitration.[2] It is crucial to maintain the recommended temperature for a given protocol.

  • Reaction Time: Prolonged reaction times can lead to the formation of side products, including dinitro compounds.[2] Monitoring the reaction's progress via TLC or HPLC is essential to stop it once the desired mononitro product is maximized.

  • Concentration and Strength of Nitrating Agent: Using highly concentrated or potent nitrating agents (e.g., fuming nitric acid with oleum) increases the likelihood of dinitration.[2]

  • Substrate Reactivity: Aromatic rings with activating groups are more susceptible to multiple nitrations. Even for deactivated substrates, forcing conditions can lead to dinitration.

Q3: How can I control the stoichiometry of my reaction to favor mononitration?

A3: To favor mononitration, it is generally recommended to use a slight molar excess of the substrate relative to the nitrating agent. Adding the nitrating mixture dropwise to the substrate solution, rather than the other way around, helps to keep the concentration of the nitrating agent low throughout the reaction, minimizing the chance of dinitration.[3]

Q4: Are there alternative nitrating agents that are less prone to causing dinitration?

A4: Yes, several milder and more selective nitrating agents have been developed. For instance, a combination of bismuth subnitrate and thionyl chloride has been shown to selectively mononitrate a variety of aromatic compounds.[4] Another approach involves using zeolite β as a catalyst with a stoichiometric amount of nitric acid and acetic anhydride, which provides excellent yields of mononitro compounds with high regioselectivity.[5] Recently, 5-methyl-1,3-dinitro-1H-pyrazole has been identified as a powerful reagent that allows for controllable mononitration or dinitration by manipulating the reaction conditions.[6]

Q5: When should I consider using a protecting group strategy?

A5: A protecting group strategy is highly recommended when dealing with highly activated aromatic rings, such as those containing amino groups (e.g., aniline). Direct nitration of aniline is difficult to control and can lead to oxidation and the formation of multiple nitrated isomers.[7] By first protecting the amino group, for example, through acetylation to form acetanilide, its activating effect is moderated. This allows for a more controlled nitration, predominantly yielding the para-nitro product, after which the protecting group can be removed.[3][8]

Q6: How do I know if dinitration has occurred in my reaction mixture?

A6: The presence of dinitro byproducts can be detected using chromatographic techniques. Thin Layer Chromatography (TLC) will often show a separate spot for the dinitro compound, which is typically more polar than the mononitro product. For a more quantitative assessment, techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and quantify the different nitrated species in your product mixture.

II. Troubleshooting Guide: Excessive Dinitration

Problem: My reaction is producing a high percentage of dinitro byproducts.

Symptoms:

  • TLC analysis shows a significant, more polar spot in addition to the desired mononitro product.

  • HPLC or GC analysis reveals a major peak corresponding to the mass of the dinitro compound.

  • The final product yield is low after purification to remove the dinitro byproduct.

Troubleshooting Steps:

The following workflow can help diagnose and resolve issues with excessive dinitration.

G start High Dinitro Byproduct Detected check_temp Was the reaction temperature strictly controlled? start->check_temp check_time Was the reaction time monitored and optimized? check_temp->check_time Yes sol_temp Solution: Lower the reaction temperature and use an ice bath. check_temp->sol_temp No check_reagent Was the nitrating agent added slowly to the substrate? check_time->check_reagent Yes sol_time Solution: Monitor reaction via TLC/HPLC and quench upon completion. check_time->sol_time No check_conditions Are the reaction conditions too harsh for the substrate? check_reagent->check_conditions Yes sol_reagent Solution: Add nitrating agent dropwise to the substrate solution. check_reagent->sol_reagent No sol_conditions Solution: Use a milder nitrating agent or a protecting group strategy. check_conditions->sol_conditions Yes end Mononitration Optimized check_conditions->end No sol_temp->end sol_time->end sol_reagent->end sol_conditions->end

Caption: Troubleshooting workflow for unexpected dinitration.

III. Data & Protocols

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution

SubstrateNitrating Agent/ConditionsMononitro YieldDinitro YieldReference
TolueneZeolite β, HNO₃, Ac₂OQuantitative (94% para)Not detected[5]
Anisole5-methyl-1,3-dinitro-1H-pyrazole (1.2 equiv), 40 °C96%Not detected[6]
Anisole5-methyl-1,3-dinitro-1H-pyrazole (3.0 equiv), In(OTf)₃, 80 °C-82%[6]
PhenolBismuth subnitrate, SOCl₂ (controlled stoichiometry)Selective mononitrationDinitration possible with adjusted stoichiometry[4]
Experimental Protocols

Protocol 1: Selective Mononitration of Aniline via Acetanilide Protection

This protocol involves three main stages: protection of the amino group, nitration, and deprotection.

1. Acetylation (Protection):

  • Dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid in a 100 mL conical flask. Gentle warming may be required.[7]

  • Carefully add 10 mL of concentrated sulfuric acid dropwise while cooling the flask in an ice bath.[7]

2. Nitration:

  • In a separate test tube, prepare the nitrating mixture by adding 2 mL of concentrated sulfuric acid to 2 mL of fuming nitric acid, keeping the mixture cooled in a freezing bath (ice and salt).[7]

  • Slowly add the cold nitrating mixture drop by drop to the acetanilide solution with constant stirring, ensuring the temperature does not exceed 10°C.[7] This addition should take about 15 minutes.

  • After the addition is complete, allow the flask to stand at room temperature for 30 minutes.[7]

3. Isolation and Purification:

  • Pour the reaction mixture onto 100 g of crushed ice in a beaker.

  • The crude p-nitroacetanilide will precipitate. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.[8]

  • The ortho-isomer can be removed by recrystallization from methylated spirit or ethanol, as it is more soluble.[7]

4. Hydrolysis (Deprotection):

  • The purified p-nitroacetanilide can then be hydrolyzed back to p-nitroaniline by heating with an aqueous acid (e.g., 70% sulfuric acid).

Protocol 2: Controlled Mononitration of Benzene

Objective: To synthesize nitrobenzene while minimizing the formation of dinitrobenzene.

1. Preparation of Nitrating Mixture:

  • In a flask equipped with a stirrer and placed in an ice bath, slowly add 15 mL of concentrated sulfuric acid to 12 mL of concentrated nitric acid with continuous stirring.[9][10]

2. Nitration Reaction:

  • To the cooled nitrating mixture, add 6 mL of benzene dropwise. It is crucial to maintain the temperature below 50°C throughout the addition to prevent dinitration.[10]

  • After all the benzene has been added, heat the mixture to 55-60°C and stir for approximately one hour. Do not exceed 60°C.[9][10]

3. Work-up and Isolation:

  • Allow the mixture to cool to room temperature. Two distinct layers will form.

  • Carefully transfer the mixture to a separatory funnel and separate the lower acidic layer from the upper layer containing the nitrobenzene product.[9]

  • Wash the organic layer with cold water, followed by a dilute sodium carbonate solution to neutralize any remaining acid, and then wash with water again.

  • Dry the nitrobenzene over anhydrous calcium chloride and purify by distillation if necessary.

IV. Visual Guides

G Aromatic Aromatic Substrate MonoNitro Mononitro Product Aromatic->MonoNitro + HNO₃/H₂SO₄ (Mild Conditions) DiNitro Dinitro Byproduct MonoNitro->DiNitro + HNO₃/H₂SO₄ (Harsh Conditions)

Caption: General reaction pathway for mono- and dinitration.

G cluster_direct Direct Nitration cluster_protected Protection Strategy Aniline1 Aniline Reaction1 + HNO₃/H₂SO₄ Aniline1->Reaction1 Products1 Mixture of o-, m-, p-nitroaniline + Oxidized Products Reaction1->Products1 Aniline2 Aniline Acetanilide Acetanilide (Protected) Aniline2->Acetanilide Acetylation Reaction2 + HNO₃/H₂SO₄ Acetanilide->Reaction2 pNitroAcetanilide p-Nitroacetanilide Reaction2->pNitroAcetanilide pNitroaniline p-Nitroaniline (Major Product) pNitroAcetanilide->pNitroaniline Hydrolysis

Caption: Aniline nitration: Direct vs. protection strategy.

References

solvent selection for effective purification of 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective purification of 4-Cyano-3-methylbenzoic acid. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The most effective and widely used method for purifying solid organic compounds like this compound is recrystallization.[1][2] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.[2] By dissolving the impure solid in a hot solvent and then allowing it to cool slowly, the desired compound will form pure crystals, leaving impurities behind in the solution.[2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal solvent is one in which this compound has high solubility at elevated temperatures but low solubility at room or cold temperatures.[3] The solvent should not react with the compound.[4] For aromatic carboxylic acids, common choices include water, ethanol, or a mixed solvent system like ethanol/water.[1][5] A good starting point is to test small amounts of your crude product in various solvents to observe its solubility characteristics.

Q3: What are the key properties of this compound to consider for solvent selection?

A3: this compound is a polar molecule due to the carboxylic acid and cyano functional groups. The presence of the methyl group and the benzene ring adds some nonpolar character. Therefore, polar solvents are generally good candidates. The carboxylic acid group can also participate in hydrogen bonding, which influences its solubility in protic solvents like water and alcohols.

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system is often used when a single solvent does not provide the ideal solubility profile.[6] This typically involves one solvent in which the compound is highly soluble and another in which it is poorly soluble.[6] For example, you could dissolve the compound in a minimal amount of hot ethanol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes slightly cloudy. Upon cooling, the crystals should form. A common mixture for similar compounds is ethanol and water.[5]

Solvent Solubility Data

SolventPolarityExpected Solubility of this compoundRationale
WaterHighSparingly soluble at room temp, more soluble when hotThe polar carboxylic acid and cyano groups allow for some solubility, especially with heating, but the aromatic ring limits it.
EthanolHighSoluble, especially when hotThe hydroxyl group can hydrogen bond with the carboxylic acid, and the overall polarity is compatible.
MethanolHighSoluble, especially when hotSimilar to ethanol, its high polarity and ability to hydrogen bond make it a good solvent.
AcetoneMediumSolubleThe polar carbonyl group interacts well with the polar functional groups of the acid.
Ethyl AcetateMediumModerately solubleOffers a balance of polar and nonpolar characteristics.
TolueneLowSparingly solubleThe nonpolar nature of toluene makes it a poorer solvent for this polar compound.
HexaneLowInsolubleAs a nonpolar solvent, it is unlikely to dissolve the polar this compound.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- The chosen solvent is not suitable.- Add more of the hot solvent in small portions until the solid dissolves.[1]- If a large volume of solvent is required, it may not be the right choice. Try a more polar solvent.
The compound "oils out" instead of forming crystals. - The solution is supersaturated, and the compound is coming out of solution above its melting point.- The presence of significant impurities can lower the melting point of the mixture.- Reheat the solution to dissolve the oil, and add a small amount of additional hot solvent to decrease the saturation. Allow it to cool more slowly.[7]- Consider a preliminary purification step like an acid-base extraction to remove major impurities.
No crystals form upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated at lower temperatures.- Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.[7]- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce crystallization.- Add a seed crystal of the pure compound.
Crystals form too quickly. - The solution is too concentrated.- This can trap impurities within the crystal lattice.[7] Reheat the solution and add a small amount of extra solvent to allow for slower, more controlled crystal growth upon cooling.[7]
The purified product is colored. - Colored impurities are present.- Add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.[1] Use only a small amount to avoid adsorbing your product.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general method for the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Selected solvent (e.g., deionized water or ethanol)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling. Continue to add the solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.[8] It is important to use the minimum amount of hot solvent necessary to achieve dissolution.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.[4]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature.[8] Slow cooling is crucial for the formation of large, pure crystals.[4] Once the flask has reached room temperature, place it in an ice bath to maximize the yield of the crystals.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through the funnel for some time. For final drying, the crystals can be placed in a desiccator or a vacuum oven.

  • Purity Assessment: Determine the melting point of the purified crystals. A sharp melting point close to the literature value indicates high purity.

Solvent Selection Workflow

Solvent_Selection_Workflow Solvent Selection Workflow for Recrystallization start Start with Crude This compound test_solvents Test Solubility in Small Scale: - Water - Ethanol - Acetone - Ethyl Acetate - Toluene/Hexane start->test_solvents dissolves_cold Dissolves in Cold Solvent? test_solvents->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No bad_solvent Unsuitable Solvent dissolves_cold->bad_solvent Yes consider_pair Consider for Solvent Pair ('Good' Solvent) dissolves_cold:e->consider_pair:w Yes, very soluble insoluble Insoluble Even When Hot? dissolves_hot->insoluble No good_solvent Good Single Solvent (High solubility hot, low solubility cold) dissolves_hot->good_solvent Yes insoluble->bad_solvent Yes consider_pair2 Consider for Solvent Pair ('Poor' Solvent) insoluble:e->consider_pair2:w Yes, insoluble perform_recrystallization Perform Recrystallization good_solvent->perform_recrystallization

References

Navigating the Scale-Up of 4-Cyano-3-methylbenzoic Acid Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for scaling up the synthesis of 4-Cyano-3-methylbenzoic acid from the laboratory to a pilot plant. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during this process.

Synthesis Pathway Overview

A robust and scalable synthetic route to this compound involves a three-step sequence starting from 3-methyl-4-nitrobenzoic acid. This pathway includes a reduction of the nitro group, followed by a Sandmeyer reaction to introduce the cyano group.

Synthesis_Pathway A 3-Methyl-4-nitrobenzoic acid B 4-Amino-3-methylbenzoic acid A->B Reduction (e.g., Fe/HCl or H2/Pd-C) C This compound B->C Sandmeyer Reaction 1. Diazotization (NaNO2, HCl) 2. Cyanation (CuCN)

Caption: Synthetic route to this compound.

Experimental Protocols

Step 1: Reduction of 3-Methyl-4-nitrobenzoic acid to 4-Amino-3-methylbenzoic acid

Methodology:

  • Reactor Setup: Charge a suitable glass-lined reactor with 3-methyl-4-nitrobenzoic acid and a solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Hydrogenation: Pressurize the reactor with hydrogen gas (typically 50-100 psi).

  • Reaction Monitoring: Maintain the reaction temperature at 25-40°C and monitor the hydrogen uptake. The reaction is typically complete within 4-8 hours.

  • Work-up: Once the reaction is complete, carefully filter the catalyst. Concentrate the filtrate under reduced pressure to obtain crude 4-amino-3-methylbenzoic acid.

ParameterLab Scale (10g)Pilot Plant Scale (10kg)
Starting Material 3-Methyl-4-nitrobenzoic acid10 g (0.055 mol)
Solvent Ethanol200 mL
Catalyst 10% Pd/C1 g
Hydrogen Pressure 50 psi50-100 psi
Temperature 25°C25-40°C
Reaction Time 4 hours4-8 hours
Typical Yield 95-99%90-98%
Step 2: Sandmeyer Reaction - Synthesis of this compound

This step involves two critical stages: diazotization of the amino group followed by cyanation.

Methodology:

  • Diazotization:

    • In a separate vessel, dissolve 4-amino-3-methylbenzoic acid in an aqueous solution of hydrochloric acid (HCl).

    • Cool the solution to 0-5°C using a cooling bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂), ensuring the temperature does not exceed 5°C. The formation of the diazonium salt is indicated by a slight color change.[1] Test for the presence of excess nitrous acid using starch-iodide paper.

  • Cyanation:

    • In the main reactor, prepare a solution of copper(I) cyanide (CuCN) in water.

    • Slowly add the cold diazonium salt solution to the CuCN solution, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60°C to ensure complete reaction. Nitrogen gas evolution will be observed.

    • Monitor the reaction by HPLC until the diazonium salt is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to acidic (pH 1-2) with concentrated HCl.

    • The product will precipitate out of the solution.

    • Filter the solid product and wash thoroughly with water to remove inorganic salts.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

ParameterLab Scale (8g)Pilot Plant Scale (8kg)
Starting Material 4-Amino-3-methylbenzoic acid8 g (0.053 mol)
Reagents
Hydrochloric Acid (conc.)20 mL
Sodium Nitrite3.8 g (0.055 mol)
Copper(I) Cyanide5.2 g (0.058 mol)
Diazotization Temp. 0-5°C0-5°C
Cyanation Temp. 5-60°C5-60°C
Reaction Time 2-4 hours4-8 hours
Typical Yield 75-85%70-80%
Typical Purity (post-recrystallization) >98%>98%

Troubleshooting Guide

Troubleshooting_Workflow cluster_reduction Step 1: Reduction cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_purification Purification A Issue: Incomplete Reduction or Low Yield A1 Cause: Inactive Catalyst A->A1 A2 Cause: Insufficient Hydrogen Pressure A->A2 A3 Cause: Poor Mixing A->A3 S1 Solution: Use fresh, high-quality Pd/C. Ensure proper handling to avoid deactivation. A1->S1 S2 Solution: Check for leaks in the system. Ensure pressure is maintained throughout the reaction. A2->S2 S3 Solution: Increase agitation speed to ensure good catalyst suspension. A3->S3 B Issue: Low Yield in Cyanation B1 Cause: Decomposition of Diazonium Salt B->B1 B2 Cause: Incomplete Diazotization B->B2 B3 Cause: Poor Quality CuCN B->B3 S4 Solution: Strictly maintain temperature at 0-5°C during diazotization and addition to CuCN solution. B1->S4 S5 Solution: Ensure stoichiometric amount of NaNO2 is added slowly. Test for excess nitrous acid. B2->S5 S6 Solution: Use fresh, high-purity CuCN. Avoid exposure to air and moisture. B3->S6 C Issue: Product Contaminated with Copper Salts C1 Cause: Inadequate Washing C->C1 S7 Solution: Wash the filtered product thoroughly with dilute acid, followed by water. Consider a wash with a complexing agent like EDTA if contamination persists. C1->S7

Caption: Troubleshooting workflow for the synthesis scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the Sandmeyer reaction?

A1: The main safety hazards are associated with the thermal instability of the diazonium salt and the high toxicity of copper(I) cyanide.[2][3]

  • Diazonium Salt: These intermediates can be explosive, especially when dry. It is crucial to keep them in solution and at low temperatures (0-5°C) at all times.[1] Avoid isolation of the diazonium salt.

  • Copper(I) Cyanide: This reagent is highly toxic if ingested, inhaled, or absorbed through the skin. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] Have a cyanide poisoning antidote kit readily available and ensure personnel are trained in its use.

  • Gas Evolution: The cyanation step releases nitrogen gas, which can lead to a pressure buildup if not properly vented. Ensure the reactor is equipped with an adequate pressure relief system.

Q2: How can I monitor the progress of the diazotization and cyanation reactions in a pilot plant setting?

A2:

  • Diazotization: The completion of diazotization can be monitored by testing for the presence of unreacted nitrous acid. A simple method is to use starch-iodide paper, which turns blue-black in the presence of nitrous acid. The absence of a color change after a drop of the reaction mixture is applied indicates the consumption of the nitrite.

  • Cyanation: The most reliable method for monitoring the cyanation reaction is High-Performance Liquid Chromatography (HPLC). This will allow you to track the disappearance of the diazonium salt intermediate and the appearance of the this compound product.

Q3: What are common impurities, and how can they be minimized?

A3:

  • Phenolic byproducts: If the temperature during diazotization or cyanation rises significantly, the diazonium salt can decompose to form the corresponding phenol (4-hydroxy-3-methylbenzoic acid). Strict temperature control is the best way to minimize this impurity.[4]

  • Azo coupling products: If the pH is not sufficiently acidic during diazotization, the diazonium salt can couple with the unreacted amine to form colored azo compounds. Maintaining a strongly acidic environment helps to prevent this side reaction.[1]

  • Unreacted starting material: Incomplete reaction can be due to poor reagent quality, incorrect stoichiometry, or insufficient reaction time. Ensure high-purity starting materials and reagents, and monitor the reaction to completion.

Q4: What are the key considerations for waste disposal in this process?

A4:

  • Cyanide Waste: All aqueous waste containing cyanide must be treated before disposal. A common method is to oxidize the cyanide to the less toxic cyanate using an oxidizing agent like sodium hypochlorite or hydrogen peroxide under basic conditions.[3]

  • Copper Waste: The aqueous waste will contain copper salts. This should be collected and treated as heavy metal waste according to local regulations.

  • Catalyst Waste: The palladium on carbon catalyst from the reduction step should be handled carefully as it can be pyrophoric when dry. It should be filtered and stored wet before being sent for recovery or disposal as hazardous waste.

References

Technical Support Center: Synthesis and Troubleshooting for Cyano Group Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the hydrolysis of the cyano group in synthetic chemistry.

Troubleshooting Guide: Unwanted Hydrolysis of the Cyano Group

Unwanted hydrolysis of a nitrile to either an amide or a carboxylic acid is a common side reaction that can significantly impact reaction yield and purity. This guide provides a systematic approach to diagnosing and resolving these issues.

Issue 1: My nitrile is unexpectedly hydrolyzing to a carboxylic acid.

  • Question: What are the most common causes for the complete hydrolysis of a nitrile to a carboxylic acid? Answer: The primary causes are harsh reaction conditions, particularly the use of strong acids or bases and elevated temperatures.[1] The amide intermediate is also susceptible to hydrolysis under these vigorous conditions, leading to the formation of the corresponding carboxylic acid.[2]

  • Question: How can I prevent the over-hydrolysis of my nitrile to a carboxylic acid? Answer: To minimize the formation of carboxylic acid, it is crucial to employ milder reaction conditions. This can include using weaker acids or bases, lowering the reaction temperature, and carefully monitoring the reaction progress to stop it once the desired amide is formed.[3][4] In some cases, specific solvent systems, such as tert-butanol, can help halt the hydrolysis at the amide stage.

  • Question: Are there alternative reagents that favor the formation of the amide over the carboxylic acid? Answer: Yes, several reagent systems are known to selectively produce amides from nitriles. A mixture of trifluoroacetic acid (TFA) and sulfuric acid can facilitate indirect acid-catalyzed hydration to the amide.[5][6] Another effective method is the use of alkaline hydrogen peroxide, which provides a mild route to the amide.[3][7]

Issue 2: I am trying to synthesize an amide from a nitrile, but the reaction is not proceeding or the yield is very low.

  • Question: What factors could be contributing to the low reactivity of my nitrile? Answer: The reactivity of nitriles can be influenced by both electronic and steric effects. Electron-withdrawing groups on aromatic nitriles can enhance reactivity, while sterically hindered nitriles may exhibit lower reactivity.[8] The choice of solvent and base can also play a critical role.

  • Question: How can I improve the yield of my nitrile-to-amide conversion? Answer: Optimizing reaction conditions is key. For base-mediated hydrolysis, ensure the appropriate concentration of the base and consider using a co-solvent like ethanol to improve solubility.[9][10] For transition-metal catalyzed methods, the choice of catalyst and ligands is crucial for achieving high catalytic activity.[11] Careful monitoring of the reaction by techniques like TLC is also recommended to determine the optimal reaction time.[9]

Issue 3: I am observing the formation of unexpected byproducts in my reaction.

  • Question: Besides the amide and carboxylic acid, what other side products can form during nitrile reactions? Answer: The nature of byproducts depends on the specific reagents and reaction conditions used. For instance, in reductions of nitriles to primary amines using reagents like LiAlH4, secondary and tertiary amines can be formed as byproducts. The addition of ammonia or ammonium hydroxide can help minimize the formation of these secondary products.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of nitrile hydrolysis?

A1: Nitrile hydrolysis proceeds through a two-stage mechanism.[2][12] First, the nitrile undergoes nucleophilic attack by water or a hydroxide ion to form an amide intermediate. Under forcing conditions, this amide can then undergo further hydrolysis to yield a carboxylic acid (or its salt) and ammonia (or an ammonium salt).[12][13][14]

Q2: How do acidic and basic conditions differ in nitrile hydrolysis?

A2: In acidic conditions, the nitrile nitrogen is first protonated, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by a weak nucleophile like water.[14][15] In basic conditions, the strong nucleophile, hydroxide ion, directly attacks the nitrile carbon.[16] Acidic conditions generally favor the formation of the carboxylic acid, while milder basic conditions can often be controlled to yield the amide.[13]

Q3: Can I selectively obtain the amide from a nitrile?

A3: Yes, selective conversion to the amide is achievable under controlled conditions. This often involves using milder bases (e.g., NaOH, KOH) at lower temperatures, or employing specific reagents like alkaline hydrogen peroxide or a TFA/H₂SO₄ mixture.[3][4][5] Enzymatic hydrolysis using nitrile hydratase also offers a highly selective method for amide synthesis under mild conditions.[17][18]

Q4: What are some alternative reactions if I want to avoid hydrolysis of the cyano group altogether?

A4: If hydrolysis is not the desired transformation, nitriles can undergo several other useful reactions:

  • Reduction to Primary Amines: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines.[19][20][21]

  • Formation of Ketones: Reaction with Grignard reagents or organolithium reagents, followed by an aqueous workup, converts nitriles into ketones.[22][23][24]

Data Presentation

Table 1: Comparison of Methods for Selective Hydrolysis of Nitriles to Amides

MethodReagents/CatalystSolventTemperature (°C)Typical Reaction TimeYield (%)Notes
Mild Alkaline Hydrolysis NaOH or KOHMethanol/Dioxane (1:9)Reflux4-5 hoursGood to ExcellentEffective for selective conversion of nitriles to primary amides, with slower hydrolysis of the amide.[25]
Hydrogen Peroxide H₂O₂ with K₂CO₃Aqueous AcetoneRoom Temperature0.5-2.5 hoursModerate to HighA mild and efficient method for both aliphatic and aromatic nitriles.[26]
Transition Metal Catalysis [Rh(COD)Cl]₂ / TPPTSWater9024 hoursQuantitativeWater-soluble rhodium complex effective for hydration of both water-soluble and insoluble nitriles.
Indirect Acid-Catalyzed TFA / H₂SO₄-Room Temperature1-8 hoursExcellentEffective for a broad range of substrates under mild conditions.[5][6]
Enzymatic Hydrolysis Nitrile HydrataseAqueous BufferRoom TemperatureVariesHighHighly selective for the formation of amides under very mild conditions.[17][18][27]

Experimental Protocols

Protocol 1: Selective Alkaline Hydrolysis of a Nitrile to a Primary Amide

This protocol describes a mild method for the selective conversion of a nitrile to a primary amide using sodium hydroxide in a mixed solvent system.[25]

  • Materials:

    • Nitrile (1 equivalent)

    • Sodium hydroxide (NaOH)

    • Methanol (MeOH)

    • Dioxane or Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1N solution

    • Sodium sulfate (Na₂SO₄), anhydrous

    • Organic solvent for extraction (e.g., Dichloromethane)

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a solution of the nitrile (1 eq.) in a 1:9 mixture of methanol and dioxane (or dichloromethane), add the desired equivalents of sodium hydroxide.

    • Stir the reaction mixture at room temperature or under reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If necessary, concentrate the reaction mixture under reduced pressure to remove the solvents.

    • Dilute the residue with water and extract with an organic solvent like dichloromethane to remove any unreacted nitrile.

    • Cool the aqueous layer and carefully acidify to a pH of approximately 3 using a 1N HCl solution.

    • Extract the aqueous layer with dichloromethane (2 x 5 volumes).

    • Combine the organic layers, wash successively with water and brine solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.

    • Purify the crude product by column chromatography if necessary.

Protocol 2: Reduction of a Nitrile to a Primary Amine using LiAlH₄

This protocol outlines the general procedure for the reduction of a nitrile to a primary amine using lithium aluminum hydride.[19]

  • Materials:

    • Nitrile (1 equivalent)

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Dilute sulfuric acid or other suitable acid for workup

    • Sodium hydroxide solution

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

    • Cool the suspension in an ice bath.

    • Dissolve the nitrile in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

    • After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction by TLC.

    • Once the reaction is complete, carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a sodium hydroxide solution.

    • Filter the resulting aluminum salts and wash the filter cake with the reaction solvent.

    • Combine the filtrate and washes, and extract the aqueous layer with the organic solvent.

    • Dry the combined organic layers over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude primary amine.

    • Purify the product by distillation or column chromatography as needed.

Protocol 3: Synthesis of a Ketone from a Nitrile using a Grignard Reagent

This protocol provides a general method for the synthesis of a ketone from a nitrile and a Grignard reagent.[22][23]

  • Materials:

    • Nitrile (1 equivalent)

    • Grignard reagent (e.g., Alkylmagnesium bromide in ether)

    • Anhydrous diethyl ether or THF

    • Aqueous acid solution (e.g., dilute HCl or NH₄Cl) for workup

    • Round-bottom flask

    • Dropping funnel

    • Magnetic stirrer and stir bar

    • Ice bath

    • Separatory funnel

  • Procedure:

    • In a dry round-bottom flask under an inert atmosphere, dissolve the nitrile in anhydrous diethyl ether or THF.

    • Cool the solution in an ice bath.

    • Add the Grignard reagent dropwise to the nitrile solution with stirring.

    • After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture in an ice bath and quench by the slow addition of an aqueous acid solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over a suitable drying agent, and concentrate under reduced pressure.

    • Purify the resulting ketone by distillation or column chromatography.

Visualizations

Hydrolysis_Troubleshooting start Unwanted Nitrile Hydrolysis Observed check_product Identify Product: Amide or Carboxylic Acid? start->check_product is_acid Carboxylic Acid check_product->is_acid Over-hydrolysis is_amide Amide check_product->is_amide Partial Hydrolysis acid_cause Likely Cause: Harsh Conditions (Strong Acid/Base, High Temp) is_acid->acid_cause amide_cause Likely Cause: Presence of Water & Non-optimized Conditions is_amide->amide_cause acid_solution Solution: - Use Milder Acid/Base - Lower Reaction Temp - Monitor Reaction Closely - Use Selective Reagents (e.g., H2O2, TFA/H2SO4) acid_cause->acid_solution amide_solution Solution: - Ensure Anhydrous Conditions - Optimize Temp & Time - Consider Protecting Groups amide_cause->amide_solution

Caption: Troubleshooting workflow for unwanted nitrile hydrolysis.

Nitrile_Reaction_Pathway nitrile Nitrile (R-C≡N) hydrolysis Hydrolysis nitrile->hydrolysis H3O+ or OH- reduction Reduction nitrile->reduction 1. LiAlH4 2. H2O grignard Grignard/Organolithium Reaction nitrile->grignard 1. R'MgX 2. H3O+ amide Amide (R-CONH2) hydrolysis->amide Mild Conditions amine Primary Amine (R-CH2NH2) reduction->amine ketone Ketone (R-CO-R') grignard->ketone acid Carboxylic Acid (R-COOH) amide->acid Harsh Conditions

Caption: Reaction pathways of the cyano group.

References

Technical Support Center: Optimizing Nitrating Agent Rations for Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of aromatic compounds. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and provide answers to frequently asked questions encountered during nitration experiments.

Troubleshooting Guide

This guide addresses specific problems that may arise during the nitration of similar aromatic compounds and offers potential solutions.

Q1: The nitration reaction is very slow or not proceeding to completion, even with a standard mixed acid ratio. What are the possible causes and solutions?

A1: A slow or incomplete nitration reaction can be attributed to several factors, primarily related to the substrate's reactivity and the reaction conditions.

  • Substrate Reactivity: The compound you are trying to nitrate may possess one or more electron-withdrawing groups (deactivating groups) that reduce the electron density of the aromatic ring, making it less susceptible to electrophilic attack.[1][2][3] Common deactivating groups include nitro (-NO₂), carbonyl (-C=O), sulfonyl (-SO₃H), and cyano (-CN) groups.[1]

  • Insufficiently Strong Nitrating Agent: For deactivated rings, the standard mixture of concentrated nitric acid and sulfuric acid may not be potent enough.

  • Low Reaction Temperature: While controlling temperature is crucial to prevent side reactions, a temperature that is too low can significantly slow down the reaction rate, especially for deactivated substrates.

Solutions:

  • Increase Reaction Temperature: Gradually and carefully increase the reaction temperature. For deactivated substrates like nitrobenzene, temperatures may need to be raised to around 100°C.[4]

  • Use a Stronger Nitrating Agent: Employ fuming nitric acid or oleum (fuming sulfuric acid) to generate a higher concentration of the active electrophile, the nitronium ion (NO₂⁺).[4][5]

  • Increase the Proportion of Sulfuric Acid: A higher concentration of sulfuric acid will promote the formation of the nitronium ion.[6][7]

  • Increase Reaction Time: Allow the reaction to proceed for a longer duration, monitoring its progress using techniques like Thin Layer Chromatography (TLC).

Q2: My reaction is producing a significant amount of di-nitrated or poly-nitrated products, but I am targeting mono-nitration. How can I improve selectivity?

A2: The formation of multiple nitration products is common with highly reactive (activated) aromatic rings.

  • Substrate Reactivity: The presence of electron-donating groups (activating groups) such as hydroxyl (-OH), alkoxy (-OR), or alkyl groups (-R) increases the electron density of the ring, making it more reactive and prone to multiple substitutions.[1][2][3] For instance, phenol is about 1000 times more reactive than benzene, and toluene is about 25 times more reactive.[3][8]

  • Excess Nitrating Agent: Using a large excess of the nitrating agent can drive the reaction towards multiple nitrations.

  • High Reaction Temperature: Elevated temperatures can provide the necessary activation energy for subsequent nitration steps.

Solutions:

  • Control Stoichiometry: Carefully control the molar ratio of the nitrating agent to the aromatic substrate. Use nitric acid as the limiting reagent.

  • Lower the Reaction Temperature: Perform the reaction at a lower temperature, often in an ice bath (0-10°C), to reduce the reaction rate and improve selectivity for mono-nitration.[9][10]

  • Use a Milder Nitrating Agent: For highly activated rings, a mixture of nitric acid and sulfuric acid may be too strong. Consider using nitric acid alone or in a less acidic medium.[6]

  • Slow Addition of Nitrating Agent: Add the nitrating agent dropwise to the solution of the aromatic compound to maintain a low concentration of the electrophile at any given time.[8][11]

Q3: The final product is a mixture of ortho and para isomers that are difficult to separate. How can I improve the regioselectivity?

A3: The directing effect of the substituent on the aromatic ring governs the position of nitration. Most activating groups are ortho, para-directing.[5][12]

  • Steric Hindrance: Bulky activating groups can hinder the approach of the electrophile to the ortho position, leading to a higher proportion of the para product. For example, the nitration of tert-butylbenzene yields a significantly higher para-to-ortho ratio compared to toluene.[13]

  • Reaction Temperature: In some cases, the ortho/para ratio can be influenced by temperature.

Solutions:

  • Utilize Steric Hindrance: If a specific isomer is desired, consider if a modification to the substituent to increase its steric bulk is feasible.

  • Employ Shape-Selective Catalysts: The use of solid catalysts like zeolites can provide regioselectivity by creating a constrained environment around the active sites, favoring the formation of the less sterically hindered para isomer.[14][15]

  • Alternative Nitrating Systems: Some nitrating systems, such as bismuth subnitrate and thionyl chloride, have been reported to show high para-selectivity for moderately reactive aromatic compounds.[16]

  • Purification Techniques: If a mixture is unavoidable, purification can be attempted through fractional crystallization, if the isomers have different solubilities, or column chromatography.[17]

Q4: After quenching the reaction in ice water, my product does not precipitate. What should I do?

A4: The lack of precipitation can occur if the product is soluble in the acidic aqueous mixture or is an oil at the quenching temperature.[17]

Solution:

  • Perform a Liquid-Liquid Extraction: Transfer the quenched reaction mixture to a separatory funnel.

  • Extract with an Organic Solvent: Use a water-immiscible organic solvent such as diethyl ether, ethyl acetate, or dichloromethane (DCM) to extract the product from the aqueous layer.[17]

  • Wash the Organic Layer: Wash the combined organic extracts with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water and then brine.[17]

  • Dry and Evaporate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and remove the solvent using a rotary evaporator to isolate the product.[17]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration of aromatic compounds? A1: Concentrated sulfuric acid serves two primary roles in mixed-acid nitration. Firstly, it acts as a strong acid to protonate nitric acid. This protonated nitric acid then readily loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the aromatic ring.[4][6][7] Secondly, sulfuric acid is a strong dehydrating agent, absorbing the water produced during the reaction, which helps to drive the equilibrium towards the formation of the nitronium ion.[8]

Q2: How do activating and deactivating groups on the aromatic ring affect the nitration reaction? A2: Substituents on an aromatic ring significantly influence the rate and regioselectivity of nitration.[1][2][3][5]

  • Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus increasing the rate of electrophilic aromatic substitution.[1][2] Examples include hydroxyl (-OH), alkoxy (-OR), and alkyl (-R) groups. They generally direct the incoming nitro group to the ortho and para positions.[5][12]

  • Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing down the reaction rate.[1][2] Examples include nitro (-NO₂), carbonyl (-C=O), and trifluoromethyl (-CF₃) groups.[1] Most deactivating groups direct the incoming nitro group to the meta position. Halogens are an exception; they are deactivating but are ortho, para-directing.[5]

Q3: Why is it important to control the temperature during a nitration reaction? A3: Temperature control is critical for several reasons. Firstly, nitration reactions are typically highly exothermic.[18] Uncontrolled temperature can lead to a runaway reaction, posing a significant safety hazard.[19] Secondly, higher temperatures can lead to the formation of undesired by-products, including di- and poly-nitrated compounds, as well as oxidation products, which can reduce the yield and purity of the desired product.[18][20]

Q4: Can I perform nitration without using sulfuric acid? A4: Yes, alternative nitrating systems exist that do not require sulfuric acid. These are often sought to avoid the corrosive nature and disposal issues associated with mixed acid.[16][21] Some alternatives include:

  • Nitronium tetrafluoroborate (NO₂BF₄), which is a stable salt of the nitronium ion.[19]

  • A mixture of nitric acid with other strong acids like phosphoric acid.[22]

  • Metal nitrates in the presence of a catalyst or activating agent.[16]

  • Nitric acid in the presence of a solid acid catalyst like a zeolite.[14][15]

Q5: What is the general mechanism for the nitration of an aromatic compound? A5: The nitration of an aromatic compound is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three main steps:

  • Formation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then eliminates a water molecule to form the nitronium ion (NO₂⁺).[6][7]

  • Nucleophilic Attack: The electron-rich π-system of the aromatic ring attacks the electrophilic nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5][6] This is the rate-determining step.

  • Deprotonation: A weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroaromatic product.[6][23]

Data Presentation

Table 1: Relative Rates of Nitration for Monosubstituted Benzenes

This table illustrates the effect of different substituents on the rate of nitration compared to benzene.

Substituent (R in C₆H₅R)Group TypeRelative Rate of Nitration
-OHActivating1000[3]
-CH₃Activating25[3]
-H(Reference)1[3]
-ClDeactivating0.033[3]
-BrDeactivating0.030[3]
-CO₂EtDeactivating0.0037[3]
-NO₂Deactivating6 x 10⁻⁸[3]

Table 2: Isomer Distribution in the Nitration of Monosubstituted Benzenes

This table shows the typical distribution of ortho, meta, and para isomers for the nitration of compounds with different directing groups.

CompoundSubstituentOrtho (%)Meta (%)Para (%)
Toluene-CH₃ (Activating, o,p-directing)~59~4~37
Nitrobenzene-NO₂ (Deactivating, m-directing)~6~93~1
Chlorobenzene-Cl (Deactivating, o,p-directing)~30~1~69

Note: Isomer ratios can vary with reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Mono-nitration of an Activated Aromatic Compound (e.g., Toluene)

Safety Precautions: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Perform the reaction in a well-ventilated fume hood.

Materials:

  • Toluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Diethyl ether (or other suitable extraction solvent)

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, cool 1.0 mL of concentrated sulfuric acid in an ice-water bath.

  • While stirring, slowly add 1.0 mL of concentrated nitric acid to the sulfuric acid. Keep the mixture in the ice bath. This is your nitrating mixture.

  • In a separate flask, place 1.0 mL of toluene.

  • Slowly, and dropwise, add the cold nitrating mixture to the toluene over a period of about 5-10 minutes, ensuring the reaction temperature does not rise significantly.[8] Continue to stir the reaction in the ice bath.

  • After the addition is complete, allow the reaction to stir at room temperature for an additional 10-15 minutes to ensure completion.

  • Carefully pour the reaction mixture into a beaker containing about 20 g of crushed ice.

  • Transfer the mixture to a separatory funnel.

  • Extract the product with two portions of 10 mL of diethyl ether.

  • Combine the organic layers and wash sequentially with 10 mL of 10% sodium bicarbonate solution (vent the separatory funnel frequently as CO₂ gas will be produced), 10 mL of water, and 10 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product, a mixture of nitrotoluene isomers.

Protocol 2: General Procedure for the Mono-nitration of a Deactivated Aromatic Compound (e.g., Methyl Benzoate)

Safety Precautions: Same as Protocol 1.

Materials:

  • Methyl Benzoate

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Water

  • Methanol (for recrystallization)

Procedure:

  • In a 50 mL Erlenmeyer flask, add 3.0 mL of concentrated sulfuric acid and cool it in an ice-water bath for 5-10 minutes.

  • Slowly add 1.5 mL of methyl benzoate to the cold sulfuric acid while swirling. Keep the mixture cold.

  • In a separate test tube, prepare the nitrating mixture by carefully adding 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture thoroughly in the ice bath.

  • Using a Pasteur pipette, add the nitrating mixture dropwise to the methyl benzoate/sulfuric acid solution over about 15 minutes.[10] Swirl the flask continuously and maintain a low temperature.

  • Once the addition is complete, let the flask stand at room temperature for 15 minutes.[10]

  • Slowly pour the reaction mixture onto approximately 20 g of crushed ice in a beaker. A solid precipitate of methyl 3-nitrobenzoate should form.

  • Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product on the filter with several portions of cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from methanol or an ethanol/water mixture.

Visualizations

experimental_workflow start Start: Aromatic Compound reaction Combine Reactants (Control Temperature) start->reaction prep_nitrating_mix Prepare Nitrating Mixture (e.g., H₂SO₄ + HNO₃) prep_nitrating_mix->reaction quench Quench Reaction (Pour into Ice-Water) reaction->quench precipitate Precipitate Forms? quench->precipitate filtration Vacuum Filtration precipitate->filtration Yes extraction Liquid-Liquid Extraction precipitate->extraction No crude_product Crude Product filtration->crude_product wash Wash Organic Layer (NaHCO₃, H₂O, Brine) extraction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry evaporate Evaporate Solvent dry->evaporate evaporate->crude_product purify Purify Product (Recrystallization or Chromatography) crude_product->purify final_product Final Product purify->final_product

Caption: General experimental workflow for aromatic nitration and product work-up.

troubleshooting_tree problem Problem Encountered no_reaction Slow / No Reaction problem->no_reaction poly_nitration Poly-nitration problem->poly_nitration no_precipitate No Precipitate on Quench problem->no_precipitate sol_no_reaction Increase Temperature Use Stronger Nitrating Agent Increase Reaction Time no_reaction->sol_no_reaction Deactivated Ring? sol_poly_nitration Lower Temperature Control Stoichiometry Slow Addition of Reagent poly_nitration->sol_poly_nitration Activated Ring? sol_no_precipitate Perform Liquid-Liquid Extraction no_precipitate->sol_no_precipitate Product Soluble/Oil?

References

Technical Support Center: Preventing Decarboxylation in Reactions with Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing unwanted decarboxylation of benzoic acid derivatives during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is it a concern for benzoic acid derivatives?

Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1] For benzoic acid and its derivatives, this results in the loss of the carboxylic acid functionality and the formation of a simpler aromatic compound, which is often an undesired byproduct. This can significantly reduce the yield of the desired product and complicate purification.

Q2: Which benzoic acid derivatives are most susceptible to decarboxylation?

The stability of benzoic acid derivatives varies depending on the nature and position of substituents on the aromatic ring. Generally:

  • Electron-donating groups (like -OH, -NH₂, -OCH₃) at the ortho or para positions can increase the rate of decarboxylation by stabilizing the transition state.[2]

  • Electron-withdrawing groups (like -NO₂) can also influence the reaction rate.[3]

  • Derivatives such as salicylic acid, anthranilic acid, and syringic acid are known to be more prone to decarboxylation compared to unsubstituted benzoic acid.[4]

Q3: What are the primary factors that promote the decarboxylation of benzoic acid derivatives?

Several factors can induce or accelerate decarboxylation:

  • High Temperatures: Increased temperature is a major driver of decarboxylation. Many benzoic acid derivatives that are stable at room temperature will decarboxylate upon heating.[3][4]

  • Presence of Catalysts: Certain metal catalysts, particularly copper and its salts, can facilitate decarboxylation, often at lower temperatures than uncatalyzed thermal decarboxylation.[3]

  • pH of the Reaction Medium: The rate of decarboxylation can be pH-dependent. For some derivatives, like p-aminosalicylic acid, the maximum rate of decarboxylation occurs near the isoelectric pH.[5]

  • Solvent: The choice of solvent can influence the rate of decarboxylation. For example, salicylic acid decarboxylates at a convenient rate in a homogeneous solution of benzoic acid.[2]

Q4: How can I minimize or prevent unwanted decarboxylation in my experiments?

To suppress decarboxylation, consider the following strategies:

  • Temperature Control: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate of the desired transformation.

  • Avoid Problematic Catalysts: If decarboxylation is a known side reaction, avoid using catalysts known to promote it, such as copper salts, unless they are essential for the desired reaction.

  • pH Adjustment: If the decarboxylation is pH-sensitive, buffering the reaction mixture to a pH where the rate of decarboxylation is minimized can be effective.

  • Protecting Groups: In some cases, the carboxylic acid group can be protected as an ester, which is generally more stable to decarboxylation. The ester can then be hydrolyzed under mild conditions after the reaction.

Troubleshooting Guides

Problem: My reaction is producing a significant amount of the decarboxylated byproduct.

  • Possible Cause: The reaction temperature is too high.

    • Solution: Try lowering the reaction temperature. You may need to increase the reaction time or use a more active catalyst for your desired transformation to compensate.

  • Possible Cause: The catalyst you are using is promoting decarboxylation.

    • Solution: Investigate alternative catalysts that are less likely to induce decarboxylation. For example, if you are using a copper catalyst, consider a palladium or nickel-based catalyst if it is compatible with your desired reaction.

  • Possible Cause: The pH of your reaction is in a range that favors decarboxylation.

    • Solution: If possible, adjust the pH of the reaction mixture. For acid-catalyzed decarboxylation, running the reaction under neutral or basic conditions may help. Conversely, for base-catalyzed decarboxylation, acidic or neutral conditions may be preferable.

Problem: I must run my reaction at a high temperature where my benzoic acid derivative is known to be unstable.

  • Possible Cause: The inherent thermal lability of your starting material.

    • Solution 1: Use a more stable derivative. If possible, consider if a related derivative with different substitution on the aromatic ring would be more stable under the reaction conditions and still yield a useful product.

    • Solution 2: Employ a flow chemistry setup. A continuous flow reactor can allow for precise control of reaction time at high temperatures, potentially minimizing the time the material is exposed to conditions that cause decarboxylation.

    • Solution 3: Protect the carboxylic acid group. Convert the carboxylic acid to an ester, which is typically more resistant to thermal decarboxylation. The ester can be deprotected in a subsequent step.

Quantitative Data

Thermal Stability of Benzoic Acid and Its Derivatives in Subcritical Water

The following table summarizes the degradation of benzoic acid and some of its derivatives at different temperatures in subcritical water. This data can help in selecting appropriate reaction temperatures.

CompoundTemperature for Mild Degradation (°C)Temperature for Severe Degradation (°C)Temperature for Complete Degradation (°C)
Benzoic Acid> 300[4]--
Anthranilic Acid150[4]200[4]250[4]
Salicylic Acid150[4]200[4]250[4]
Syringic Acid150[4]200[4]250[4]

Experimental Protocols

Example Protocol: Minimizing Decarboxylation of Salicylic Acid during a Reaction

This is a generalized protocol; specific conditions will vary depending on the desired reaction.

  • Reactant and Solvent Preparation:

    • Dissolve the salicylic acid derivative in a suitable solvent that allows for the desired reaction to proceed at a moderate temperature.

    • If the reaction is sensitive to pH, prepare a buffered solution to maintain the optimal pH for stability.

  • Reaction Setup:

    • Set up the reaction in a vessel that allows for precise temperature control (e.g., a jacketed reactor with a circulating bath).

    • Use a stir plate and stir bar to ensure uniform temperature and concentration throughout the reaction mixture.

  • Running the Reaction:

    • Slowly heat the reaction mixture to the desired temperature. Avoid overshooting the target temperature.

    • Monitor the progress of the reaction by a suitable analytical method (e.g., TLC, HPLC, GC-MS).

    • Aim for the shortest reaction time necessary to achieve a good yield of the desired product to minimize the time the starting material is exposed to heat.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture promptly to room temperature to quench the reaction and prevent further degradation.

    • Proceed with the appropriate work-up and purification steps to isolate the desired product.

Visualizations

Decarboxylation Mechanism of a Benzoic Acid Derivative

G cluster_0 Thermal Decarboxylation start Substituted Benzoic Acid intermediate Transition State (Proton Transfer) start->intermediate Heat product Decarboxylated Product + CO2 intermediate->product Loss of CO2

Caption: General mechanism of thermal decarboxylation.

Experimental Workflow to Minimize Decarboxylation

G cluster_workflow Experimental Workflow A Select Lowest Possible Temperature B Choose Non-Catalytic Route if Possible A->B C Optimize pH (if applicable) B->C D Use Shortest Reaction Time C->D E Monitor Reaction Progress D->E F Prompt Cooling and Work-up E->F

Caption: Workflow to minimize unwanted decarboxylation.

Troubleshooting Logic for Unwanted Decarboxylation

G cluster_troubleshooting Troubleshooting Guide A High Yield of Decarboxylated Product? B Is Reaction Temperature High? A->B Yes C Lower Temperature B->C Yes D Is a Catalyst Being Used? B->D No E Change Catalyst D->E Yes F Is pH Optimal? D->F No G Adjust pH F->G No H Consider Protecting Group Strategy F->H Yes

References

Validation & Comparative

Confirming the Structure of 4-Cyano-3-methylbenzoic Acid: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of expected versus alternative spectroscopic data for the structural confirmation of 4-Cyano-3-methylbenzoic acid. By examining Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, researchers can confidently verify the molecular structure of this important compound.

Structural Overview

This compound possesses a distinct molecular structure comprising a benzene ring substituted with a carboxylic acid group, a cyano group, and a methyl group. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint. The molecular formula is C₉H₇NO₂ and the molecular weight is 161.16 g/mol .[1] The exact mass is 161.047678466 Da.[1]

Spectroscopic Data Comparison

To confirm the structure of this compound, a detailed analysis of its spectroscopic data is essential. The following tables summarize the expected experimental data and compare it with typical values for the functional groups present.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the key vibrational modes are associated with the cyano, carboxylic acid, and aromatic functionalities.

Functional GroupExpected Wavenumber (cm⁻¹)Observed Wavenumber for a a similar compound (4-cyanobenzoic acid) (cm⁻¹)[2][3]
O-H (Carboxylic Acid)3300-2500 (broad)Not explicitly stated, but expected in this region
C-H (Aromatic)3100-30003100, 3060
C≡N (Nitrile)2260-22202240
C=O (Carboxylic Acid)1710-16801710
C=C (Aromatic)1600-1450Not explicitly stated, but expected in this region
C-O (Carboxylic Acid)1320-12101334
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the carboxylic acid proton, the aromatic protons, and the methyl protons.

Proton TypeExpected Chemical Shift (δ, ppm)
-COOH10.0 - 13.0 (singlet, broad)
Aromatic-H7.5 - 8.5 (multiplets)
-CH₃2.3 - 2.6 (singlet)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal.

Carbon TypeExpected Chemical Shift (δ, ppm)
-C OOH165 - 175
Aromatic C -COOH130 - 135
Aromatic C -CN110 - 120
Aromatic C -CH₃135 - 145
Other Aromatic C -H125 - 140
-C N115 - 125
-C H₃20 - 25
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

IonExpected m/zNotes
[M]⁺161Molecular ion peak corresponding to the molecular weight.
[M-OH]⁺144Loss of the hydroxyl group from the carboxylic acid.
[M-COOH]⁺116Loss of the carboxylic acid group.
[C₇H₄N]⁺114A potential fragment resulting from further fragmentation.

Experimental Protocols

To acquire the spectroscopic data for confirming the structure of this compound, the following standard experimental protocols should be followed:

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or the empty ATR crystal is recorded and subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

  • Data Analysis: The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values (for ¹H NMR) are analyzed to elucidate the structure.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and the mass-to-charge ratios (m/z) of the resulting ions are measured. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed.

  • Data Analysis: The molecular ion peak is identified to confirm the molecular weight. The fragmentation pattern is analyzed to identify characteristic fragment ions that provide structural information.

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound using the combined spectroscopic data.

structure_confirmation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation IR IR Spectroscopy IR_Data Identify -CN, -COOH, Aromatic C-H, C=C IR->IR_Data Provides NMR_H1 ¹H NMR Spectroscopy NMR_H1_Data Identify -COOH, Ar-H, -CH₃ protons NMR_H1->NMR_H1_Data Provides NMR_C13 ¹³C NMR Spectroscopy NMR_C13_Data Identify all unique carbon signals NMR_C13->NMR_C13_Data Provides MS Mass Spectrometry MS_Data Confirm Molecular Weight & Fragmentation MS->MS_Data Provides Structure Confirmed Structure of This compound IR_Data->Structure Confirms Functional Groups NMR_H1_Data->Structure Confirms Proton Connectivity NMR_C13_Data->Structure Confirms Carbon Framework MS_Data->Structure Confirms Molecular Formula

A logical workflow for spectroscopic structure confirmation.

By systematically applying these spectroscopic techniques and comparing the acquired data with the expected values, researchers can unequivocally confirm the structure of this compound.

References

Purity Confirmation of 4-Cyano-3-methylbenzoic Acid: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of a compound's purity is a critical step in chemical synthesis and drug development, ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of melting point analysis for confirming the purity of 4-Cyano-3-methylbenzoic acid against other common analytical techniques. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate method for their needs.

Melting Point Analysis: A Fundamental Indicator of Purity

Melting point is a characteristic physical property of a pure crystalline solid. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range. A sharp and narrow melting point range is a strong indicator of high purity. While a definitive, experimentally verified melting point for this compound is not consistently reported across major databases, a value of approximately 228°C is cited in resources like PubChem.[1] For the purpose of this guide, we will use this as the reference melting point for a pure sample. It is crucial, however, for researchers to establish their own benchmark for purity with a sample of known high purity.

Interpreting Melting Point Data

A pure, crystalline organic compound typically melts over a narrow range of 0.5-2°C. Impurities introduce defects into the crystal lattice, which weakens the intermolecular forces and lowers the energy required to transition from a solid to a liquid state. This phenomenon, known as melting point depression, is a fundamental principle used in purity assessment. An impure sample will exhibit a melting point that is both lower and broader than that of the pure compound.

Table 1: Comparison of Expected Melting Point Observations for this compound

Purity LevelExpected Melting Point Range (°C)Observation
High Purity (>99%) 227 - 228°C (or a narrow 1-2°C range around the established reference)Sharp, distinct melting within a narrow range.
Moderately Pure (95-99%) e.g., 224 - 227°CNoticeable depression of the onset of melting and a broader range.
Impure (<95%) e.g., 218 - 225°CSignificant depression and a wide melting range.

Experimental Protocol: Melting Point Determination

This protocol outlines the standard procedure for determining the melting point of this compound using a capillary melting point apparatus.

Materials:

  • This compound sample

  • Melting point capillaries (open at one end)

  • Melting point apparatus

  • Spatula

  • Mortar and pestle (optional, for grinding coarse crystals)

Procedure:

  • Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

  • Capillary Loading: Tap the open end of a melting point capillary into the powdered sample to pack a small amount of material into the tube. The sample should be tightly packed to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus. Ensure the thermometer is correctly positioned to accurately measure the temperature of the block.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a preliminary estimate. Heat the sample at a rate of 10-20°C per minute and note the approximate temperature at which it melts.

  • Accurate Determination: For an accurate measurement, start with a new sample and heat the apparatus to a temperature about 20°C below the expected or preliminary melting point.

  • Controlled Heating: Once the temperature is near the melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Observation and Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This is the melting point range.

  • Repeat: For accuracy, it is recommended to perform the measurement in duplicate or triplicate.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Melting Point Measurement cluster_analysis Data Analysis start Start dry Dry Sample start->dry grind Grind Sample pack Pack Capillary grind->pack dry->grind place Place in Apparatus pack->place heat Heat to ~20°C below MP place->heat slow_heat Heat at 1-2°C/min heat->slow_heat observe Observe & Record Range slow_heat->observe compare Compare to Reference observe->compare end End compare->end

Figure 1. Experimental workflow for purity confirmation of this compound by melting point analysis.

Comparison with Alternative Purity Determination Methods

While melting point analysis is a rapid and accessible technique, it provides a qualitative assessment of purity. For quantitative and more definitive results, other analytical methods are often employed.

Table 2: Comparison of Analytical Methods for Purity Determination

ParameterMelting Point AnalysisHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Elemental Analysis (EA)
Principle Observation of the temperature range over which a solid transitions to a liquid.Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Proportionality between the integrated NMR signal of a target analyte and that of a certified internal standard.Combustion of the compound and quantification of the resulting gases to determine the percentage of C, H, N, etc.
Purity Assessment Qualitative; a depressed and broadened range indicates impurities.Quantitative; purity is determined by the area percentage of the main peak relative to all other peaks.Quantitative; provides an absolute or relative measure of the main compound against impurities or a standard.Confirms the elemental composition against the theoretical values for the molecular formula.
Advantages Rapid, inexpensive, requires minimal sample.High sensitivity and resolution, can detect and quantify very low levels of impurities.Highly accurate and precise, non-destructive, provides structural information.Provides fundamental information about the elemental composition.
Limitations Not quantitative, susceptible to observer error, may not be sensitive to small amounts of impurities with similar melting points.Requires method development, more expensive instrumentation, impurities must be chromophoric for UV detection.Requires a high-field NMR spectrometer, a suitable internal standard, and careful experimental setup.Does not distinguish between isomers, insensitive to impurities that do not alter the overall elemental composition significantly.
Best Suited For Quick purity check of crystalline solids.Routine quality control, analysis of complex mixtures, and detection of trace impurities.Accurate purity determination of reference standards and final products.Confirmation of the empirical formula of a newly synthesized compound.

References

A Comparative Analysis of 4-Cyano-3-methylbenzoic Acid and 3-methyl-4-nitrobenzoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical sciences and drug development, the selection of appropriate building blocks is a critical determinant of therapeutic efficacy and novelty. This guide provides a comprehensive comparative analysis of two isomeric aromatic carboxylic acids: 4-Cyano-3-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid. Both compounds serve as valuable intermediates, yet their distinct functional groups—a nitrile versus a nitro group—confer divergent physicochemical properties, reactivity, and biological applications. This report aims to furnish researchers, scientists, and drug development professionals with the requisite data to make informed decisions in their synthetic and therapeutic endeavors.

Physicochemical and Structural Properties

A foundational comparison of this compound and 3-methyl-4-nitrobenzoic acid begins with their intrinsic physicochemical properties. While both are substituted benzoic acids, the electronic nature of the cyano and nitro groups leads to differences in molecular weight, polarity, and reactivity.

PropertyThis compound3-methyl-4-nitrobenzoic acid
CAS Number 73831-13-7[1]3113-71-1[2]
Molecular Formula C₉H₇NO₂[1]C₈H₇NO₄[2]
Molecular Weight 161.16 g/mol [1]181.15 g/mol [2]
Appearance White to off-white solidNeedles or off-white powder[2]
Melting Point Not available216-218 °C[3]
Solubility Not availableInsoluble in water[2]

Synthesis and Reactivity

The synthetic routes to these molecules and their subsequent reactivity are of paramount importance for their utility as chemical intermediates.

Synthesis

This compound: A common and effective method for the synthesis of aryl nitriles from aryl amines is the Sandmeyer reaction. This reaction involves the diazotization of an aromatic amine followed by treatment with a cyanide salt, typically in the presence of a copper catalyst. For this compound, this would involve the diazotization of 4-amino-3-methylbenzoic acid.

3-methyl-4-nitrobenzoic acid: This compound is frequently synthesized via the oxidation of 2,4-dimethylnitrobenzene.[3] Various oxidizing agents can be employed, including nitric acid, potassium permanganate, or molecular oxygen in the presence of a catalyst such as cobalt acetate.[3][4]

Reactivity

The reactivity of these molecules is largely dictated by the electron-withdrawing nature of the cyano and nitro groups. Both groups deactivate the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the meta position relative to themselves. However, the nitro group is generally considered a stronger deactivating group than the cyano group.

Conversely, both the cyano and nitro groups activate the aromatic ring towards nucleophilic aromatic substitution, particularly when a good leaving group is present at an ortho or para position. The strong electron-withdrawing ability of these groups stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.

The functional groups themselves also exhibit distinct reactivity. The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones. The nitro group of 3-methyl-4-nitrobenzoic acid can be readily reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of the antihypertensive drug telmisartan.[4]

Biological and Pharmacological Applications

The true value of these compounds in drug development lies in their application as scaffolds or intermediates for biologically active molecules.

This compound: A Precursor to Farnesyltransferase Inhibitors

This compound is a key building block in the synthesis of farnesyltransferase inhibitors. Farnesyltransferase is a crucial enzyme in the post-translational modification of the Ras protein, a key component of the Ras-MAPK signaling pathway that regulates cell growth, differentiation, and survival. Constitutive activation of this pathway is a hallmark of many cancers. By inhibiting farnesyltransferase, the localization of Ras to the cell membrane is prevented, thereby blocking downstream signaling and inhibiting tumor cell proliferation.

Farnesyltransferase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase Ras_inactive Inactive Ras-GDP RTK->Ras_inactive Activates Ras_active Active Ras-GTP Ras_inactive->Ras_active GDP/GTP Exchange Raf Raf Ras_active->Raf GrowthFactor Growth Factor GrowthFactor->RTK Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras_inactive Farnesylation (Membrane Targeting) FTI 4-Cyano-3-methylbenzoic acid-derived Inhibitor FTI->Farnesyltransferase Inhibits MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression

3-methyl-4-nitrobenzoic Acid: A Scaffold for Antifungal Agents

Derivatives of 3-methyl-4-nitrobenzoic acid have demonstrated promising antifungal activity. A study investigating a series of ester derivatives revealed significant efficacy against various Candida species. The proposed mechanism of action involves the inhibition of thymidylate kinase (TPMK), an essential enzyme in fungal DNA synthesis. This selective inhibition provides a potential avenue for the development of novel antifungal therapeutics.

Antifungal_Action_Pathway cluster_fungal_cell Fungal Cell dUMP dUMP dTMP dTMP dUMP:e->dTMP:w Methylation TS Thymidylate Synthase dUMP->TS dTDP dTDP dTMP:e->dTDP:w Phosphorylation TPMK Thymidylate Kinase (TPMK) dTMP->TPMK dTTP dTTP dTDP:e->dTTP:w Phosphorylation NDPK Nucleoside Diphosphate Kinase dTDP->NDPK DNA Fungal DNA dTTP:s->DNA:n Incorporation DNAPoly DNA Polymerase dTTP->DNAPoly Inhibitor 3-methyl-4-nitrobenzoic acid derivative Inhibitor->TPMK Inhibits

Inhibition of Streptokinase Expression

Research has indicated that small molecules can be developed to selectively inhibit the expression of streptokinase, a virulence factor produced by Group A Streptococcus (GAS). While not directly synthesized from this compound in the cited study, the structural motifs of the identified inhibitors suggest that this compound could serve as a valuable starting material for the synthesis of novel streptokinase expression inhibitors. Streptokinase activates plasminogen to plasmin, which degrades fibrin clots, facilitating bacterial spread. Inhibiting its expression could be a viable anti-virulence strategy.

Streptokinase_Inhibition_Workflow cluster_synthesis Chemical Synthesis cluster_bacterial_cell Group A Streptococcus cluster_host Host Environment StartMat 4-Cyano-3-methylbenzoic acid Derivatives Novel Derivatives StartMat->Derivatives Synthesis mRNA mRNA Derivatives->mRNA Inhibits Translation Gene Streptokinase Gene (ska) Gene->mRNA Transcription SK Streptokinase (SK) mRNA->SK Translation Plasminogen Plasminogen SK->Plasminogen Activates Plasmin Plasmin Plasminogen->Plasmin Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Fibrin Degradation Fibrin->Degradation

Experimental Data and Protocols

Antifungal Activity of 3-methyl-4-nitrobenzoic Acid Derivatives

A study on the antifungal activity of eleven ester derivatives of 3-methyl-4-nitrobenzoic acid against four Candida strains provided the following Minimum Inhibitory Concentration (MIC) values.[5]

DerivativeR groupC. albicans MIC (µM)C. glabrata MIC (µM)C. krusei MIC (µM)C. guilliermondii MIC (µM)
1 Methyl>500>500>50039
2 Ethyl>500>500>500>500
3 Propyl>500>500>500>500
4 Butyl>500>500>500>500
5 Isobutyl>500>500>500>500
6 Pentyl>500>500>50031
7 Hexyl>500>500>500>500
8 Heptyl>500>500>500>500
9 Octyl>500>500>500>500
10 Nonyl>500>500>500>500
11 Decyl>500>500>500>500

Experimental Protocol: Antifungal Susceptibility Testing [5]

The in vitro antifungal activity was determined using a broth microdilution method. A series of twofold dilutions of each synthesized compound were prepared in a liquid growth medium in 96-well microtiter plates. Each well was then inoculated with a standardized suspension of fungal cells. The plates were incubated under controlled conditions, and the MIC was determined as the lowest concentration of the compound at which no visible fungal growth was observed.

Synthesis Protocols

General Protocol for the Synthesis of 3-methyl-4-nitrobenzoic Acid via Oxidation of 2,4-dimethylnitrobenzene: [3]

A mixture of 2,4-dimethylnitrobenzene, a catalytic amount of cobalt acetate, and an initiator in acetic acid is heated under an oxygen atmosphere. The reaction progress is monitored by a suitable chromatographic technique (e.g., TLC or GC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification via recrystallization.

General Protocol for the Synthesis of this compound via Sandmeyer Reaction:

4-Amino-3-methylbenzoic acid is dissolved in an aqueous solution of a mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is warmed to room temperature and then heated to facilitate the displacement of the diazonium group with the cyanide. The product is then isolated by filtration or extraction and purified.

Conclusion

Both this compound and 3-methyl-4-nitrobenzoic acid are versatile and valuable intermediates in drug discovery and development. Their distinct functionalities open doors to different therapeutic targets. This compound is a key precursor for farnesyltransferase inhibitors with potential applications in oncology, targeting the Ras-MAPK signaling pathway. In contrast, 3-methyl-4-nitrobenzoic acid serves as a scaffold for antifungal agents that potentially act by inhibiting the essential fungal enzyme TPMK. The choice between these two building blocks will ultimately depend on the specific therapeutic area and the desired biological target. This guide provides the foundational data and experimental context to aid researchers in making strategic decisions for their future research endeavors.

References

A Comparative Guide to the Reactivity of Cyano vs. Nitro Groups on a Benzene Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in organic synthesis and drug development, a nuanced understanding of substituent effects on aromatic rings is paramount for designing efficient synthetic pathways. The cyano (-CN) and nitro (-NO₂) groups are two of the most powerful electron-withdrawing groups, profoundly influencing the reactivity of the benzene ring. While both deactivate the ring towards electrophilic attack and activate it towards nucleophilic attack, they do so to different extents. This guide provides an objective, data-driven comparison of their performance.

Electronic Effects: A Quantitative Comparison

Both the cyano and nitro groups deactivate the benzene ring by withdrawing electron density through a combination of the inductive effect (-I) and the resonance effect (-M or -R). The nitrogen atom in both groups is highly electronegative, pulling electron density away from the ring through the sigma bond (inductive effect). More significantly, both groups possess pi systems that can delocalize the ring's pi electrons (resonance effect), creating a partial positive charge on the ring, particularly at the ortho and para positions.

The nitro group is a more potent electron-withdrawing group than the cyano group.[1][2] This is because the nitrogen atom in the nitro group bears a formal positive charge, and it is bonded to two highly electronegative oxygen atoms, enhancing its ability to pull electron density from the ring.

A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σ). A more positive σ value indicates a stronger electron-withdrawing effect. The nitro group consistently shows higher σ values than the cyano group, confirming its superior electron-withdrawing capacity.[3][4]

Table 1: Hammett Substituent Constants

Substituent σ_meta (σm) σ_para (σp)
-CN +0.56 +0.66
-NO₂ +0.71 +0.778

[3]

Reactivity in Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution (EAS), the benzene ring acts as a nucleophile. By withdrawing electron density, both the cyano and nitro groups reduce the ring's nucleophilicity, thus deactivating it and slowing the reaction rate compared to unsubstituted benzene.[5][6]

Rate of Reaction

Due to its stronger electron-withdrawing nature, the nitro group is a much stronger deactivating group than the cyano group. Consequently, electrophilic substitution on nitrobenzene is significantly slower and requires harsher conditions (e.g., higher temperatures, stronger acids) than on cyanobenzene.[6][7] For instance, the nitration of benzene is about 10 million times faster than the nitration of nitrobenzene.[8] While direct comparative rate constants under identical conditions are sparse, the much more vigorous conditions required for reactions with nitrobenzene are well-documented.

Table 2: Relative Reactivity Towards Electrophilic Substitution

Compound Substituent Relative Rate of Nitration (vs. Benzene = 1)
Benzene -H 1
Cyanobenzene -CN ~1 x 10⁻⁴

| Nitrobenzene | -NO₂ | ~6 x 10⁻⁸ |

(Note: These are approximate values compiled from various sources to illustrate the vast difference in reactivity.)

Regioselectivity (Orientation)

Both the cyano and nitro groups are meta-directors in EAS.[1][9] This can be explained by examining the stability of the resonance structures of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing substituent. This is a highly unstable and energetically unfavorable arrangement. In contrast, when the attack is at the meta position, the positive charge is never placed on this carbon. Therefore, the transition state leading to the meta product is the least destabilized, and the meta isomer is the major product.[8]

Table 3: Product Distribution in Electrophilic Aromatic Substitution

Starting Material Reaction % Ortho % Meta % Para
Nitrobenzene Nitration (H₂SO₄, HNO₃, 90°C) 6.4 93.2 0.3
Benzonitrile (Cyanobenzene) Nitration (H₂SO₄, HNO₃) 16 80 4

[10]

EAS_Regioselectivity ortho_start Substituted Benzene ortho_intermediate Arenium Ion Intermediate (Unstable Resonance Form) ortho_start->ortho_intermediate + E⁺ Ortho Product Ortho Product ortho_intermediate->Ortho Product - H⁺ meta_start Substituted Benzene meta_intermediate Arenium Ion Intermediate (More Stable) meta_start->meta_intermediate + E⁺ Meta Product Meta Product meta_intermediate->Meta Product - H⁺ para_start Substituted Benzene para_intermediate Arenium Ion Intermediate (Unstable Resonance Form) para_start->para_intermediate + E⁺ Para Product Para Product para_intermediate->Para Product - H⁺ logic_start EWG-Benzene (-NO₂ or -CN) logic_ortho Ortho/Para Attack: Positive charge adjacent to EWG (Highly Destabilized) logic_start->logic_ortho logic_meta Meta Attack: Positive charge avoids EWG (Least Destabilized) logic_start->logic_meta logic_conclusion Major Product logic_meta->logic_conclusion SNAr_Mechanism cluster_nitro p-Nitro Substrate (Highly Stabilized) cluster_cyano p-Cyano Substrate (Stabilized) nitro_start p-Chloronitrobenzene nitro_meisenheimer Meisenheimer Complex (Negative charge on -NO₂) nitro_start->nitro_meisenheimer + Nu⁻ nitro_product Product nitro_meisenheimer->nitro_product - Cl⁻ relation Nitro group provides greater resonance stabilization for the negative charge, leading to a much faster reaction. cyano_start p-Chlorocyanobenzene cyano_meisenheimer Meisenheimer Complex (Negative charge on -CN) cyano_start->cyano_meisenheimer + Nu⁻ cyano_product Product cyano_meisenheimer->cyano_product - Cl⁻

References

A Comparative Guide to the Validation of Analytical Methods for 4-Cyano-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of analytical methods is a critical step to ensure the quality, safety, and efficacy of pharmaceutical products. This guide provides a comparative overview of analytical methodologies for the quantitative determination of 4-Cyano-3-methylbenzoic acid, a key intermediate in organic synthesis. The performance of these methods is benchmarked against experimental data from structurally similar aromatic carboxylic acids, offering a solid foundation for method development and validation.

Comparison of Analytical Methodologies

The choice of an analytical method for this compound is dictated by the specific requirements of the analysis, such as purity assessment, impurity profiling, or routine quality control. The most prevalent and suitable techniques include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titrimetry. Spectroscopic methods are generally employed for structural confirmation.

MethodPrincipleAdvantagesDisadvantagesPrimary Use
High-Performance Liquid Chromatography (HPLC) Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High specificity, sensitivity, and the ability to separate and quantify impurities.Requires more complex instrumentation and dedicated method development.Purity testing, impurity quantification, and routine quality control.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase based on their interaction with a stationary phase.High resolution for volatile impurities.Requires derivatization for non-volatile compounds like carboxylic acids; high temperatures can lead to degradation.[1][2]Analysis of volatile organic impurities.
Titrimetry A chemical reaction between the analyte and a reagent of known concentration (titrant). For an acid, this is typically a neutralization reaction with a standard base.Simple, cost-effective, and provides high accuracy for the assay of the bulk substance.Non-specific, as it will titrate any acidic or basic impurities present. Not suitable for low concentrations.Assay of bulk drug substance.
Spectroscopy (FTIR, NMR) Interaction of electromagnetic radiation with the analyte to provide information about its chemical structure.Provides detailed structural information for identification and confirmation.Generally not quantitative without extensive calibration and validation.[3][4][5]Structural confirmation and identification.

Data Presentation: Benchmarking Performance

The following table summarizes typical performance data that should be established during method validation. The data is based on validated methods for similar benzoic acid derivatives and serves as a benchmark for a method for this compound.

ParameterHPLCGC (with derivatization)Titrimetry
Linearity (R²) > 0.999> 0.995N/A
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%
Precision (% RSD) < 2.0%< 3.0%< 1.0%
Limit of Detection (LOD) Typically in the ng/mL rangeTypically in the pg/mL range (analyte dependent)Dependent on indicator/electrode sensitivity
Limit of Quantification (LOQ) Typically in the µg/mL rangeTypically in the ng/mL range (analyte dependent)Not typically determined
Specificity High, demonstrated by peak purity and resolution from impurities.High, based on retention time and selective detectors (e.g., MS).Prone to interference from other acidic/basic substances.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical methods. Below are example protocols for HPLC and titration.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is commonly employed for the separation and quantification of aromatic carboxylic acids.[6][7]

  • Instrumentation and Consumables:

    • HPLC system with a UV detector

    • C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm)

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid or Formic acid

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and acidified water (e.g., with 0.1% phosphoric acid). The exact ratio should be optimized to achieve good resolution and peak shape.

    • Flow Rate: Typically 1.0 mL/min.[6]

    • Column Temperature: Ambient or controlled (e.g., 25 °C).

    • Detection Wavelength: Determined by the UV spectrum of this compound, likely in the range of 230-280 nm.

    • Injection Volume: 10 - 20 µL.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

Acid-Base Titration

  • Principle: An accurately weighed amount of this compound is dissolved in a suitable solvent and titrated with a standardized solution of a strong base to a potentiometric or colorimetric endpoint.

  • Reagents:

    • Standardized 0.1 M Sodium Hydroxide

    • Ethanol (neutralized to the chosen indicator)

    • Phenolphthalein indicator (if using a colorimetric endpoint)

  • Procedure:

    • Accurately weigh approximately 200-300 mg of this compound.

    • Dissolve in 50 mL of neutralized ethanol.

    • Add a few drops of phenolphthalein indicator.

    • Titrate with standardized 0.1 M sodium hydroxide until a persistent pink color is observed.

    • Record the volume of titrant used.

    • Calculate the assay content based on the molecular weight of the analyte.

Mandatory Visualization

The following diagram illustrates a general workflow for analytical method validation.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation & Implementation A Define Analytical Requirements B Select Appropriate Technique (e.g., HPLC, GC, Titration) A->B C Optimize Method Parameters B->C D Specificity C->D Validate Optimized Method E Linearity D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Write Validation Protocol & Report J->K L Implement for Routine Use K->L

Caption: General Workflow for Analytical Method Validation.

References

A Comparative Guide to 4-Cyano-3-methylbenzoic Acid and 4-Cyano-2-methylbenzoic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is paramount. The isomeric relationship between 4-Cyano-3-methylbenzoic acid and 4-Cyano-2-methylbenzoic acid presents a compelling case study in how subtle structural variations can significantly influence synthetic accessibility, reactivity, and biological application. This guide provides an objective comparison of these two critical intermediates, supported by available data and detailed experimental considerations.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of these isomers is crucial for their effective application in synthesis. Both compounds share the same molecular formula and weight, but their structural differences, specifically the position of the methyl group relative to the carboxyl and cyano functionalities, lead to distinct characteristics.

PropertyThis compound4-Cyano-2-methylbenzoic acid
Molecular Formula C₉H₇NO₂[1]C₉H₇NO₂[2]
Molecular Weight 161.16 g/mol [1]161.16 g/mol [2]
CAS Number 73831-13-7[1]1975-53-7[2]
Appearance White to off-white solid[3]White, water-soluble solid[4]
Melting Point 216 °C[3]Not explicitly stated in searched results
Predicted XLogP3-AA 1.5[5]1.5[6]

Synthetic Accessibility and Reactivity Comparison

The synthesis of both this compound and 4-cyano-2-methylbenzoic acid can be approached through common synthetic routes, primarily involving the Sandmeyer reaction to introduce the cyano group, followed by oxidation of a methyl group or hydrolysis of a nitrile precursor. However, the position of the methyl group can influence reaction yields and the ease of synthesis.

A common synthetic pathway involves the diazotization of an aminotoluene derivative, followed by a Sandmeyer reaction with a cyanide salt to introduce the nitrile group. The resulting cyanotoluene can then be oxidized to the corresponding benzoic acid. Alternatively, a brominated methylbenzonitrile can be converted to the carboxylic acid via hydrolysis.

cluster_0 General Synthetic Routes start Substituted Toluene/Aniline diazotization Diazotization (NaNO2, HCl) start->diazotization 1. sandmeyer Sandmeyer Reaction (CuCN) diazotization->sandmeyer 2. cyanotoluene Cyanotoluene Intermediate sandmeyer->cyanotoluene 3. oxidation Oxidation (e.g., KMnO4) cyanotoluene->oxidation 4. final_product Cyanomethylbenzoic Acid oxidation->final_product

General synthetic workflow for cyanomethylbenzoic acids.

4-Cyano-2-methylbenzoic Acid: The ortho-position of the methyl group to the carboxylic acid can lead to steric hindrance. This "ortho-effect" can influence the reactivity of the carboxyl group, for instance, by potentially hindering esterification reactions. However, this steric strain can also lead to increased acidity of the carboxylic acid.

This compound: With the methyl group in the meta position relative to the carboxyl group, steric hindrance is less of a concern, potentially leading to more straightforward reactions involving the carboxylic acid. The electronic effects of the methyl (electron-donating) and cyano (electron-withdrawing) groups will primarily influence the reactivity of the aromatic ring in electrophilic substitution reactions.

Experimental Protocols

Detailed experimental protocols for the synthesis of these specific isomers are not extensively documented in readily available literature. However, general procedures for key transformations can be adapted.

General Protocol for Sandmeyer Reaction (Cyanation of an Amino Group)

This protocol outlines the conversion of an aminomethylbenzoic acid to a cyanomethylbenzoic acid.

  • Diazotization: The starting aminomethylbenzoic acid is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is added dropwise while maintaining the low temperature. The completion of diazotization can be monitored using starch-iodide paper.

  • Cyanation: In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide is prepared. The cold diazonium salt solution is then slowly added to the cyanide solution. The reaction mixture is typically warmed to facilitate the substitution and evolution of nitrogen gas.

  • Work-up and Isolation: After the reaction is complete, the mixture is often acidified and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by recrystallization or column chromatography.

General Protocol for Hydrolysis of a Nitrile to a Carboxylic Acid

This protocol describes the conversion of a cyanomethylbenzonitrile to the corresponding benzoic acid.

  • Reaction Setup: The starting cyanomethylbenzonitrile is suspended in an aqueous solution of a strong acid (e.g., H₂SO₄ or HCl) or a strong base (e.g., NaOH).

  • Hydrolysis: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Acidic Hydrolysis: Upon completion, the reaction mixture is cooled, and the precipitated carboxylic acid is collected by filtration. The product can be further purified by recrystallization.

    • Basic Hydrolysis: The reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid. The solid is then collected by filtration and can be purified by recrystallization.

Applications in Drug Discovery

Both this compound and 4-cyano-2-methylbenzoic acid serve as valuable intermediates in the synthesis of biologically active molecules. Their utility often stems from the ability to further modify the carboxylic acid and cyano groups or to incorporate the substituted phenyl ring as a key structural motif.

This compound has been identified as a key intermediate in the preparation of compounds that inhibit streptococcal streptokinase expression, which are being investigated for the treatment of Group A Streptococcus infections[3]. This suggests its role in the development of novel antibacterial agents.

4-Cyano-2-methylbenzoic Acid has been noted for its use in research with reported biological activity against viruses, bacteria, and tumors[4]. Its application has been studied in the context of HIV/AIDS treatment[4].

While specific signaling pathway diagrams involving these exact molecules are not detailed in the provided search results, we can conceptualize their potential roles as building blocks in the synthesis of kinase inhibitors, a common application for such structures. For instance, derivatives of these acids could be designed to target the ATP-binding pocket of kinases like Janus kinases (JAKs) or Poly (ADP-ribose) polymerase (PARP).

cluster_0 Hypothetical Kinase Inhibition Pathway ligand Cytokine/Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation nucleus Nucleus stat->nucleus gene Gene Transcription (Inflammation, Cell Proliferation) nucleus->gene inhibitor Derivative of Cyanomethylbenzoic Acid inhibitor->jak Inhibition

Hypothetical JAK-STAT signaling pathway inhibited by a derivative.

In this hypothetical pathway, a drug molecule synthesized from one of the cyanomethylbenzoic acids acts as a JAK inhibitor, preventing the downstream signaling that leads to inflammation and cell proliferation.

Conclusion

This compound and 4-cyano-2-methylbenzoic acid are valuable, yet distinct, building blocks for chemical synthesis. The choice between these two isomers will depend on the specific synthetic strategy and the desired properties of the final product. The ortho-methyl group in 4-cyano-2-methylbenzoic acid introduces steric considerations that can affect reactivity but may also be leveraged for specific conformational control in drug design. In contrast, this compound offers a less sterically hindered scaffold. Further comparative studies under standardized conditions are needed to fully elucidate the quantitative differences in their synthetic performance. For researchers in drug development, a careful consideration of the subtle structural and reactivity differences between these isomers is essential for the efficient synthesis of novel therapeutic agents.

References

A Comparative Analysis of 4-Cyano-3-methylbenzoic Acid: Cross-Referencing Experimental Data with PubChem

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical and spectral properties is paramount. This guide provides a comparative analysis of 4-Cyano-3-methylbenzoic acid, cross-referencing computationally predicted data from the PubChem database with available experimental data for the compound and its structural analogs.

Physicochemical Properties: A Tale of Two Data Sets

A direct comparison of experimental and computed data for this compound is challenging due to the limited availability of the former. The following table summarizes the computed data from PubChem alongside experimental data for the closely related compounds, 3-methylbenzoic acid and 4-cyanobenzoic acid, to provide context.

PropertyThis compound (PubChem Computed)3-Methylbenzoic acid (Experimental)4-Cyanobenzoic acid (Experimental)
Molecular Weight 161.16 g/mol [1]136.15 g/mol 147.13 g/mol
Melting Point Not Available111-113 °C220-222 °C
Boiling Point Not Available263 °CNot Available
Solubility in Water Not Available0.098 g/100 g (25 °C)[2]Not Available
XLogP3 1.5[1]2.41.6

Spectral Analysis: Unveiling the Molecular Fingerprint

Spectral data is crucial for confirming the structure and purity of a compound. While specific experimental spectra for this compound are not widely published, data for analogous compounds and general spectral characteristics can guide researchers in their analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the methyl group protons, and the acidic proton of the carboxylic acid. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing cyano group and the electron-donating methyl group.

¹³C NMR: The carbon NMR spectrum will provide information on the different carbon environments within the molecule. The carbonyl carbon of the carboxylic acid, the cyano carbon, the aromatic carbons, and the methyl carbon will each exhibit distinct chemical shifts.

Note: Specific, experimentally verified NMR data for this compound is not available in the searched resources. The provided information is based on general principles of NMR spectroscopy and data for similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for its functional groups. Key expected peaks include:

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic & Methyl)3100-2850
C≡N stretch (Nitrile)2260-2220
C=O stretch (Carboxylic Acid)1760-1690
C=C stretch (Aromatic)1600-1450
Mass Spectrometry (MS)

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other characteristic fragments. PubChemLite provides predicted collision cross-section data for various adducts of the molecule.[3]

Experimental Protocols: A General Guide

Detailed experimental protocols for the characterization of this compound are not specified in the available literature. However, standard methodologies for the analysis of solid organic compounds are applicable.

NMR Spectroscopy Protocol (General)
  • Sample Preparation: Dissolve a few milligrams of the solid sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra using appropriate pulse sequences and parameters.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR Spectroscopy Protocol (General - KBr Pellet)
  • Sample Preparation: Grind a small amount of the solid sample with dry potassium bromide (KBr) to a fine powder.

  • Pellet Formation: Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Mass Spectrometry Protocol (General - Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Ionization: Bombard the sample with a high-energy electron beam to generate ions.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer.

  • Detection: Detect the ions to generate the mass spectrum.

Visualizing the Data Landscape

To better understand the relationships and workflows involved in the analysis of this compound, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_data_analysis Data Analysis & Comparison Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment PubChem_Comparison Comparison with PubChem Data Structure_Elucidation->PubChem_Comparison

Caption: Experimental workflow for the synthesis and characterization of this compound.

Data_Comparison cluster_pubchem PubChem Data (Computed) cluster_experimental Experimental Data (from Literature/Analogs) PubChem_MW Molecular Weight PubChem_XLogP XLogP PubChem_TPSA Topological Polar Surface Area Exp_MP Melting Point Exp_Solubility Solubility Exp_NMR NMR Spectra Exp_IR IR Spectrum Exp_MS Mass Spectrum This compound This compound This compound->PubChem_MW This compound->PubChem_XLogP This compound->PubChem_TPSA This compound->Exp_MP Data Gap This compound->Exp_Solubility Data Gap This compound->Exp_NMR Data Gap This compound->Exp_IR Data Gap This compound->Exp_MS Data Gap

Caption: Comparison of available data for this compound, highlighting data gaps.

References

A Comparative Guide to the Synthetic Routes of Substituted Cyanobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted cyanobenzoic acids are crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the cyano and carboxylic acid groups on the benzene ring allows for diverse functional group transformations, making these compounds valuable synthons. This guide provides a comprehensive literature review and a comparative analysis of the primary synthetic routes to substituted cyanobenzoic acids, focusing on the Sandmeyer reaction, palladium-catalyzed cyanation of aryl halides, and the oxidation of cyanotoluenes. Experimental data is presented to aid in the selection of the most appropriate synthetic strategy based on factors such as substrate scope, yield, and reaction conditions.

Sandmeyer Reaction

The Sandmeyer reaction is a well-established method for the introduction of a cyano group onto an aromatic ring via the diazotization of a primary aromatic amine. This two-step process involves the conversion of an aminobenzoic acid to a diazonium salt, which is then treated with a cyanide salt, typically in the presence of a copper(I) catalyst, to yield the corresponding cyanobenzoic acid.

Data Presentation: Sandmeyer Reaction of Substituted Aminobenzoic Acids
Starting MaterialReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
4-Aminobenzoic acidNaNO₂, H₂SO₄, KCNCu(I)Water0-5 then reflux1682
2-Aminobenzoic acidNaNO₂, H₂SO₄, KCNCu(I)Water0-5 then reflux--
4-Aminobenzoic acidNaNO₂, HCl, KCNCuCNWater0-5--
Substituted AnilinesNaNO₂, HBr, t-BuONOCuBr₂AcetonitrileRT-59
Arenediazonium o-benzenedisulfonimidesTetrabutylammonium cyanideNoneAcetonitrileRT-34-92
Arenediazonium tetrafluoroboratesTMSCNCu₂OAcetonitrile551038-92
Experimental Protocol: Synthesis of 4-Cyanobenzoic Acid from 4-Aminobenzoic Acid via Sandmeyer Reaction

This protocol is adapted from a reported procedure for the synthesis of terephthalic acid from 4-aminobenzoic acid, where 4-cyanobenzoic acid is a key intermediate.

Materials:

  • 4-Aminobenzoic acid

  • Sulfuric acid (1.0 M)

  • Sodium nitrite (NaNO₂)

  • Potassium cyanide (KCN)

  • Copper(I) cyanide (CuCN) (catalytic amount)

  • Hydrogen peroxide (30% w/v)

  • Sodium hydroxide (NaOH)

Procedure:

  • A suspension of 4-aminobenzoic acid (5.00 g, 36.5 mmol) in sulfuric acid (1.0 M, 55 ml) is cooled to 0°C in an ice bath.

  • A solution of sodium nitrite (2.64 g, 38.3 mmol) in a minimal amount of water is added dropwise to the stirred suspension, maintaining the temperature between 0-5°C.

  • In a separate flask, a solution of potassium cyanide and a catalytic amount of copper(I) cyanide in water is prepared and cooled to 0°C.

  • The cold diazonium salt solution is slowly added to the cyanide solution with vigorous stirring. A dark precipitate is expected to form.

  • The reaction mixture is maintained at 0-5°C for 20 hours and then allowed to warm to room temperature.

  • To hydrolyze the resulting 4-cyanobenzoic acid to terephthalic acid (as in the cited procedure), hydrogen peroxide and sodium hydroxide are added, and the mixture is heated under reflux for 16 hours.

  • For the isolation of 4-cyanobenzoic acid, the reaction mixture would be neutralized and extracted with a suitable organic solvent. The organic extracts would then be dried and concentrated to yield the crude product, which can be purified by recrystallization. The reported yield for the subsequent terephthalic acid is 82%.

Diagram of the Sandmeyer Reaction Workflow:

Sandmeyer_Reaction cluster_diazotization Diazotization cluster_cyanation Cyanation Aminobenzoic Acid Aminobenzoic Acid Diazonium Salt Diazonium Salt Aminobenzoic Acid->Diazonium Salt NaNO₂, H⁺ 0-5 °C Cyanobenzoic Acid Cyanobenzoic Acid Diazonium Salt->Cyanobenzoic Acid CuCN (cat.) Cyanide Salt Cyanide Salt Cyanide Salt->Diazonium Salt

Caption: General workflow for the Sandmeyer cyanation of aminobenzoic acids.

Palladium-Catalyzed Cyanation of Aryl Halides

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of aryl nitriles, including substituted cyanobenzoic acids. This method typically involves the reaction of an aryl halide (bromide or chloride) with a cyanide source in the presence of a palladium catalyst and a suitable ligand. Various cyanide sources have been employed, with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂) being common choices due to their lower toxicity compared to simple alkali metal cyanides.

Data Presentation: Palladium-Catalyzed Cyanation of Substituted Halobenzoic Acids
Starting MaterialCyanide SourceCatalyst (mol%)LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotolueneK₄[Fe(CN)₆]·3H₂OPd(OAc)₂ (0.1)NoneNa₂CO₃DMA12051

The Cyano Group's Influence on Crystal Packing and Density: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a cyano (C≡N) group into a molecular scaffold is a common strategy in medicinal chemistry and materials science to modulate properties such as polarity, solubility, and metabolic stability. Beyond these molecular-level effects, the cyano group exerts a profound influence on the supramolecular architecture of the solid state, directly impacting crystal packing and density. This guide provides a comparative analysis of the cyano group's role in crystal engineering, supported by experimental data and detailed methodologies.

The Dual Nature of the Cyano Group in Intermolecular Interactions

The cyano group's influence on crystal packing stems from its unique electronic and steric characteristics. It is a highly polar, linear functional group with a significant dipole moment.[1] This polarity drives strong dipole-dipole interactions, often leading to antiparallel arrangements of neighboring nitrile groups to neutralize the overall dipole moment within the crystal lattice.[2]

Furthermore, the nitrogen atom's lone pair of electrons can act as a hydrogen bond acceptor, forming C-H···N or O-H···N interactions. The carbon atom of the cyano group can also participate in unconventional interactions, including tetrel bonds.[3][4] This versatility in non-covalent interactions allows the cyano group to direct crystal packing in ways that are often distinct from its non-nitrile analogs.

Comparative Analysis of Crystal Packing and Density

The substitution of a functional group with a cyano group can lead to significant changes in the crystal's unit cell parameters, space group, and ultimately, its density. Below is a comparison of benzonitrile with its parent aromatic ring, benzene.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZDensity (g/cm³)
BenzeneC₆H₆OrthorhombicPbca7.3569.3716.8059041.093
BenzonitrileC₇H₅NMonoclinicP2₁/c8.015.9613.56112.841.14

Note: Crystallographic data can vary with temperature and pressure. The data presented here is for comparative purposes.

The introduction of the cyano group in benzonitrile leads to a change in the crystal system and an increase in density compared to benzene. This is attributed to the directional intermolecular interactions involving the cyano group, which can lead to more efficient packing arrangements. In a direct comparison between a cyano-substituted compound and its nitro-substituted analog, it was observed that the cyano compound had a lower density and a looser crystal packing than the nitro analog.[5] This was attributed to the smaller mass and reduced participation in intermolecular bonding of the cyano group compared to the nitro group in that specific case.[5]

Experimental Determination of Crystal Packing and Density

The primary technique for elucidating the three-dimensional arrangement of atoms in a crystal and calculating its density is single-crystal X-ray diffraction (SC-XRD) .[6]

Experimental Protocol: Single-Crystal X-ray Diffraction

This protocol outlines the key steps for determining the crystal structure of a small molecule.

1. Crystal Growth and Selection:

  • Objective: To obtain a single, high-quality crystal suitable for diffraction.

  • Procedure:

    • Grow crystals of the compound of interest using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Under a microscope, select a crystal with well-defined faces and no visible cracks or defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[6]

    • Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-oil.

2. Data Collection:

  • Objective: To collect a complete set of diffraction data.

  • Procedure:

    • Mount the goniometer head on the diffractometer.

    • Center the crystal in the X-ray beam.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

    • Based on the crystal system, a data collection strategy is devised to measure the intensities of a unique set of reflections.

    • The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded on a detector.[3]

3. Data Reduction and Structure Solution:

  • Objective: To process the raw diffraction data and obtain an initial model of the crystal structure.

  • Procedure:

    • The collected images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering and absorption.

    • The space group of the crystal is determined from the systematic absences in the diffraction data.

    • The structure is "solved" using direct methods or Patterson methods to determine the initial positions of the atoms in the asymmetric unit.[3]

4. Structure Refinement and Validation:

  • Objective: To optimize the atomic positions and other parameters to best fit the experimental data.

  • Procedure:

    • The initial structural model is refined using least-squares methods, adjusting atomic coordinates, and thermal displacement parameters.

    • Hydrogen atoms are typically placed in calculated positions.

    • The final structure is validated by checking various crystallographic parameters and ensuring it is chemically reasonable.

    • The crystal density is calculated from the determined unit cell volume and the chemical formula of the compound.

Visualizing the Influence of the Cyano Group

The following diagrams illustrate the logical relationships and the experimental workflow involved in assessing the influence of the cyano group on crystal packing.

CyanoInfluence cluster_molecular Molecular Properties cluster_interactions Intermolecular Interactions cluster_solid_state Solid-State Properties Cyano Group Cyano Group High Polarity High Polarity Cyano Group->High Polarity leads to Linear Geometry Linear Geometry Cyano Group->Linear Geometry possesses H-bond Acceptor H-bond Acceptor Cyano Group->H-bond Acceptor acts as Tetrel Bonding Tetrel Bonding Cyano Group->Tetrel Bonding can form Dipole-Dipole Dipole-Dipole High Polarity->Dipole-Dipole Hydrogen Bonding Hydrogen Bonding H-bond Acceptor->Hydrogen Bonding Crystal Packing Crystal Packing Dipole-Dipole->Crystal Packing Hydrogen Bonding->Crystal Packing Tetrel Bonding->Crystal Packing Crystal Density Crystal Density Crystal Packing->Crystal Density determines SCXRD_Workflow Start Start Crystal Growth Crystal Growth Start->Crystal Growth Crystal Selection & Mounting Crystal Selection & Mounting Crystal Growth->Crystal Selection & Mounting Data Collection (Diffractometer) Data Collection (Diffractometer) Crystal Selection & Mounting->Data Collection (Diffractometer) Data Reduction Data Reduction Data Collection (Diffractometer)->Data Reduction Structure Solution Structure Solution Data Reduction->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Validation Validation Structure Refinement->Validation End End Validation->End

References

A Comparative Guide to Catalyst Efficacy in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal for the creation of carbon-carbon bonds, particularly in the development of pharmaceuticals and functional materials.[1][2] The choice of catalyst is a critical factor that significantly influences the reaction's yield, rate, and overall efficiency.[3] This guide provides an objective comparison of different catalyst systems for the Suzuki-Miyaura reaction, supported by experimental data, to assist researchers in selecting the most appropriate catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The efficacy of a catalyst in the Suzuki-Miyaura reaction is dependent on several factors, including the catalyst precursor, ligands, base, solvent, and reaction temperature. Palladium-based catalysts are the most extensively used, often paired with electron-rich, bulky phosphine ligands.[1] However, nickel-based catalysts are gaining prominence as a more cost-effective alternative.[1][4] The following tables summarize the performance of various catalysts in benchmark Suzuki-Miyaura coupling reactions.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid [3]

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Yield (%)TON (Turnover Number)TOF (h⁻¹)
Pd(OAc)₂ / SPhos0.0005Toluene/H₂OK₃PO₄1002>99198,00099,000
Pd₂(dba)₃ / XPhos0.0025MeOH/THFK₃PO₄RT12~9538,0003,167
[Pd(IPr)(allyl)Cl]0.00125MeOH/THFK₃PO₄RT12~8568,0005,667
Palladacycle10⁻⁹AnisoleK₂CO₃1205>995 x 10⁹1 x 10⁹
Pd/C (3%)3WaterK₃PO₄1000.1710011820

TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst longevity and efficiency. TOF (Turnover Frequency) = TON / time. A higher TOF indicates a faster reaction. Data is compiled and representative from multiple sources for comparison purposes.[3]

Key Observations:

  • Palladacycles exhibit exceptional performance, achieving extremely high TON and TOF values even at remarkably low catalyst loadings, making them highly suitable for industrial applications where cost and catalyst contamination are significant concerns.[3]

  • Homogeneous catalysts like Pd(OAc)₂/SPhos and Pd₂(dba)₃/XPhos, when combined with bulky phosphine ligands, show high efficacy.[1][3]

  • Heterogeneous catalysts such as Palladium on Carbon (Pd/C) provide the benefit of easy separation and the potential for recycling, aligning with green chemistry principles.[3] However, their TON and TOF values are considerably lower in this comparison.[3]

Table 2: Comparison of Palladium Catalysts for the Suzuki Coupling of Chloropyrimidines

ChloropyrimidineBoronic AcidCatalystLigandBaseSolventTemp. (°C)TimeYield (%)
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane10024 h71
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81
4,6-DichloropyrimidinePhenylboronic acidPd(OAc)₂PPh₃K₃PO₄1,4-Dioxane10012-24 h-
4,6-DichloropyrimidinePhenylboronic acidPdCl₂(PPh₃)₂-K₃PO₄1,4-Dioxane10012-24 h-

Experimental Protocols

Reproducibility is fundamental in scientific research. The following are generalized experimental protocols for conducting a Suzuki-Miyaura cross-coupling reaction to evaluate catalyst efficiency.

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: In a Schlenk flask maintained under an inert atmosphere (e.g., argon or nitrogen), dissolve the aryl halide (1.0 mmol) in the chosen solvent (e.g., 1,4-dioxane).

  • Reagent Addition: To the solution, add the arylboronic acid (1.1-1.5 mmol), a base (e.g., K₃PO₄, 2.0-3.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/SPhos, 0.001-1 mol%).

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the specified time (e.g., 2-24 hours). The reaction progress should be monitored using techniques like TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solids and concentrate the filtrate under reduced pressure.

  • Purification: Purify the resulting residue by a suitable method, such as column chromatography or recrystallization, to isolate the desired product.

Microwave-Assisted Suzuki-Miyaura Coupling:

  • Reaction Setup: In a microwave reactor tube, combine the aryl halide (0.5 mmol), the arylboronic acid (0.5-0.75 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).

  • Solvent and Catalyst Addition: Add the solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water, 6 mL). Purge the mixture with an inert gas for 10 minutes. Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).

  • Microwave Irradiation: Seal the tube and place it in a microwave reactor. Heat the mixture to the specified temperature (e.g., 100-150 °C) for the designated time (e.g., 10-30 minutes).

  • Work-up and Purification: After cooling, the reaction mixture is worked up and purified as described in the general procedure.

Visualizing the Process

To better understand the reaction dynamics and experimental design, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L_n pd_aryl_halide Ar-Pd(II)-X(L_n) pd0->pd_aryl_halide Oxidative Addition (Ar-X) pd_aryl_boronate Ar-Pd(II)-Ar'(L_n) pd_aryl_halide->pd_aryl_boronate Transmetalation (Ar'-B(OR)2) pd_aryl_boronate->pd0 Reductive Elimination (Ar-Ar') product Biaryl Product (Ar-Ar') pd_aryl_boronate->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd_aryl_halide boronic_acid Boronic Acid (Ar'-B(OR)2) boronic_acid->pd_aryl_boronate base Base base->pd_aryl_halide

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Aryl Halide, Solvent, Inert Atmosphere) start->setup reagents Add Reagents (Boronic Acid, Base, Catalyst) setup->reagents reaction Heating and Stirring (Monitor Progress) reagents->reaction workup Work-up (Cooling, Filtration, Concentration) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Isolated Product purification->product end End product->end

Caption: Generalized experimental workflow for catalyst screening.

References

A Comparative Guide to Structural Analogs of 4-Cyano-3-methylbenzoic Acid and Their Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 4-Cyano-3-methylbenzoic acid serves as a valuable scaffold in medicinal chemistry. Its derivatization has led to the discovery of compounds with a range of biological activities. This guide provides a comparative analysis of its structural analogs and their applications, supported by available experimental data and protocols.

Introduction to this compound

This compound is a benzoic acid derivative characterized by a cyano group at the 4-position and a methyl group at the 3-position. A primary application of this compound is as a reactant in the synthesis of 5,6-dihydrobenzo[h]quinazolin-4(3H)-ones, which have been identified as inhibitors of streptokinase expression in Group A Streptococcus[1][2]. Structural modifications of this parent compound can lead to analogs with diverse pharmacological properties, including anticancer, antimicrobial, and enzyme-inhibiting activities.

Comparative Analysis of Structural Analogs

While a systematic comparative study of a series of direct analogs of this compound is not extensively available in the public domain, this guide compiles data from studies on related substituted cyanobenzoic acid derivatives to provide insights into their structure-activity relationships (SAR).

Table 1: Quantitative Data for Xanthine Oxidase Inhibitors

A study on 2-(4-alkoxy-3-cyano)phenyl-1,6-dihydropyrimidine-5-carboxylic acid derivatives, which incorporate a substituted cyanophenyl moiety, identified potent xanthine oxidase (XO) inhibitors[3].

Compound IDR (Alkoxy Group)IC₅₀ (μM) for XO Inhibition[3]
8c n-propoxy0.0339
8e n-pentoxy0.0240
10c n-propoxy0.0240
10e n-pentoxy0.0181
Febuxostat (Control)-0.0152

Note: Compounds 10c and 10e are imino derivatives of 8c and 8e, respectively.

Table 2: Quantitative Data for Farnesyltransferase Inhibitors

A series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles were synthesized and evaluated as farnesyltransferase inhibitors[2].

Compound IDR (Aryl Group)EC₅₀ (nM) for Cellular Activity[2]
20 Phenyl100
64 4-fluorophenyl3.5

Experimental Protocols

Detailed experimental methodologies are crucial for the reproducibility of scientific findings. Below are generalized protocols based on the available literature for the synthesis of derivatives and biological assays.

Synthesis of 4-Cyano-3-fluorobenzoic Acid (A Representative Analog)

This protocol is adapted from the synthesis of methyl 4-cyano-3-fluorobenzoate[1].

Step 1: Oxidation of 4-methyl-3-fluorobenzonitrile

  • In a 250 mL four-neck flask, add 60% concentrated sulfuric acid.

  • Slowly add 4-methyl-3-fluorobenzonitrile at 0°C with stirring until dissolved.

  • Add potassium permanganate to the solution, which will turn purple. Stir for 30 minutes after the addition is complete.

  • Dropwise, add a mixture of potassium dichromate and concentrated sulfuric acid.

  • After the reaction is complete (monitor by TLC), pour the mixture into ice water to precipitate the solid product.

  • Dissolve the solid in a 10% aqueous sodium carbonate solution, stir for 30 minutes, and filter.

  • Adjust the pH of the filtrate with dilute hydrochloric acid to precipitate 4-cyano-3-fluorobenzoic acid.

Streptokinase Activity Assay (Clot Lysis Assay)

This is a generalized protocol for determining the inhibitory activity of compounds against streptokinase, based on its function of promoting clot lysis[4][5][6].

Materials:

  • Fibrinogen solution

  • Plasminogen solution

  • Thrombin solution

  • Borate buffer (pH 7.5)

  • Streptokinase solution

  • Test inhibitor compound solution

  • Glass beads (4 mm)

Procedure:

  • In a test tube, prepare a reaction mixture containing borate buffer, fibrinogen solution, and plasminogen solution.

  • Add the test inhibitor compound at various concentrations to the respective test tubes.

  • Initiate clot formation by adding thrombin solution and incubate at 37°C for 2-3 minutes.

  • Add the streptokinase solution to initiate the clot lysis process.

  • Gently place a glass bead on top of the clot.

  • Record the time taken for the glass bead to fall to the bottom of the tube, which indicates the clot lysis time.

  • Compare the clot lysis times in the presence of the inhibitor to a control without the inhibitor to determine the percentage of inhibition.

Visualization of Key Pathways and Workflows

Streptokinase Activation of Plasminogen

The primary therapeutic application of streptokinase is in thrombolytic therapy. It functions by activating plasminogen to plasmin, which in turn degrades fibrin clots. Inhibitors of streptokinase would block this activation cascade.

Streptokinase_Activation_Pathway Streptokinase Streptokinase SK_PLG_Complex Streptokinase-Plasminogen Complex Streptokinase->SK_PLG_Complex Plasminogen Plasminogen Plasminogen->SK_PLG_Complex Plasmin Plasmin SK_PLG_Complex->Plasmin Conformational Activation Fibrin Fibrin (Clot) Plasmin->Fibrin FDP Fibrin Degradation Products Plasmin->FDP Degrades Fibrin->FDP Inhibitor Quinazolinone Inhibitor Inhibitor->Streptokinase Blocks Binding

Caption: Mechanism of streptokinase-mediated plasminogen activation and fibrinolysis.

General Synthetic Workflow for Quinazolinone Derivatives

The synthesis of quinazolinone derivatives from this compound analogs typically involves a multi-step process.

Synthetic_Workflow Start Substituted Toluene (e.g., 3-methyltoluene) Step1 Oxidation & Nitration/ Halogenation Start->Step1 Intermediate1 Substituted Benzoic Acid (e.g., this compound) Step1->Intermediate1 Step2 Reaction with Thionyl Chloride Intermediate1->Step2 Intermediate2 Acid Chloride Derivative Step2->Intermediate2 Step3 Condensation with Anthranilamide Intermediate2->Step3 Intermediate3 Intermediate Amide Step3->Intermediate3 Step4 Cyclization Intermediate3->Step4 FinalProduct Quinazolinone Derivative Step4->FinalProduct

Caption: Generalized synthetic workflow for quinazolinone derivatives from substituted toluenes.

Conclusion

This compound and its analogs are versatile scaffolds in drug discovery. The derivatization of the cyanobenzoic acid core has led to the development of potent inhibitors for enzymes such as xanthine oxidase and farnesyltransferase. The primary application of this compound remains the synthesis of quinazolinone derivatives, which show promise as streptokinase inhibitors. Further systematic structure-activity relationship studies on a broader range of direct analogs would be beneficial for the rational design of more potent and selective therapeutic agents. The provided experimental frameworks can serve as a foundation for such future investigations.

References

A Comparative Guide to the Quantitative Analysis of 4-Cyano-3-methylbenzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates like 4-Cyano-3-methylbenzoic acid is critical for reaction monitoring, yield optimization, and quality control. This guide provides a comparative overview of common analytical techniques for this purpose, supported by detailed experimental protocols and performance data.

Overview of Analytical Methodologies

The choice of an analytical method for quantifying this compound depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, available equipment, and sample throughput. The primary methods evaluated here are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally sensitive compounds like aromatic carboxylic acids.[1] Separation is typically achieved using a reversed-phase column, where the analyte is separated based on its hydrophobicity.[1]

Experimental Protocol: HPLC-UV
  • Preparation of Standard Solutions:

    • Accurately weigh a reference standard of this compound.

    • Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation:

    • Quench a specific volume of the reaction mixture.

    • Dilute the sample with the mobile phase to a concentration within the calibration range.

    • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove interfering matrix components.

    • Filter the final sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.[2]

    • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) to ensure the carboxylic acid is in its protonated form.[3] A typical starting point could be 60:40 acetonitrile:water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: UV detection at approximately 235-254 nm, where the aromatic ring and cyano group exhibit strong absorbance.[4]

    • Injection Volume: 10 µL.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

    • Determine the concentration of this compound in the prepared sample by interpolating its peak area from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, but requires a derivatization step to convert the non-volatile carboxylic acid into a volatile derivative suitable for gas chromatography.[5] Silylation is a common derivatization technique for this purpose.

Experimental Protocol: GC-MS with Silylation
  • Preparation of Standards:

    • Prepare calibration standards of this compound as described for the HPLC method, using a volatile, anhydrous solvent (e.g., pyridine or acetonitrile).

  • Sample Preparation and Derivatization:

    • Take a precise aliquot of the reaction mixture or a prepared sample and evaporate it to dryness under a stream of nitrogen.

    • Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS), to the dried residue.[5]

    • Seal the vial and heat at 60-70°C for 30 minutes to ensure complete derivatization.[5]

    • Cool the sample to room temperature before injection.

  • GC-MS Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer.[6]

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).[6]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection: 1 µL in splitless mode.[6]

    • Oven Temperature Program: Start at 70°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.[6]

    • MS Detection: Electron Impact (EI) ionization at 70 eV.[6] Monitor in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification) using characteristic ions of the silylated derivative.

  • Quantification:

    • Generate a calibration curve using the derivatized standards.

    • Quantify the analyte in the derivatized sample based on the peak area of the selected ion.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the quantification of a substance without the need for an identical reference standard of the analyte. Quantification is achieved by comparing the integral of a specific signal from the analyte with the integral of a signal from a certified internal standard of known concentration.

Experimental Protocol: ¹H-qNMR
  • Internal Standard Selection:

    • Choose an internal standard with a simple ¹H NMR spectrum that has at least one signal in a region free from any signals from the analyte or other components in the mixture. Maleic acid or dimethyl sulfone are common choices.

  • Sample Preparation:

    • Accurately weigh a specific amount of the reaction mixture into an NMR tube.

    • Accurately weigh and add a known amount of the certified internal standard to the same NMR tube.

    • Add a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) to dissolve both the sample and the internal standard completely.[7]

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using quantitative parameters, which typically include a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

    • Ensure a high signal-to-noise ratio by adjusting the number of scans.

  • Data Processing and Quantification:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal from this compound (e.g., one of the aromatic protons) and a signal from the internal standard.

    • Calculate the concentration of the analyte using the following formula: Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Mstd / Manalyte) * (mstd / msample) * Pstd Where:

      • C = Concentration/Purity of the analyte

      • I = Integral value

      • N = Number of protons for the integrated signal

      • M = Molar mass

      • m = mass

      • P = Purity of the standard

Comparison of Quantitative Performance

The following table summarizes the typical performance characteristics of the described analytical methods. Actual values may vary based on the specific instrumentation, reaction matrix, and method optimization.

Parameter HPLC-UV GC-MS (after derivatization) qNMR
Selectivity Good to ExcellentExcellentGood (depends on spectral overlap)
Linearity (r²) > 0.99> 0.99[5]N/A (Direct Ratio)
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.1 - 1.5 µg/L (as derivative)[5]~0.1 mg/mL
Limit of Quantification (LOQ) ~0.3 - 5 µg/mL~0.3 - 5.0 µg/L (as derivative)[5]~0.5 mg/mL
Precision (%RSD) < 5%< 15%[5]< 2%
Accuracy (% Recovery) 95 - 105%85 - 115%[5]98 - 102%
Throughput HighMedium (derivatization required)Low to Medium
Sample Prep Complexity Low to MediumHighLow
Advantages Robust, widely available, good for polar/non-volatile compounds.High sensitivity and selectivity, structural confirmation.No need for analyte-specific standard, high precision.
Disadvantages Moderate sensitivity, potential for matrix interference.Derivatization is required, potential for analyte loss.Lower sensitivity, requires specialized equipment and expertise.

Workflow and Logic Diagrams

To visualize the analytical process, the following diagrams created using Graphviz (DOT language) illustrate the general workflow for chromatographic analysis and the decision-making process for selecting an appropriate method.

Quantitative_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sampling Sample from Reaction Mixture Dilution Dilution Sampling->Dilution Extraction Extraction / Cleanup (if needed) Dilution->Extraction Derivatization Derivatization (GC-MS only) Extraction->Derivatization GC-MS Path Filtration Filtration Extraction->Filtration Derivatization->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV or MS) Separation->Detection Integration Peak Integration Detection->Integration Quantification Concentration Calculation Integration->Quantification Calibration Calibration Curve Calibration->Quantification Report Final Report Quantification->Report

Caption: General workflow for quantitative analysis using chromatographic methods.

Method_Selection_Logic Start Need to Quantify This compound HighSensitivity High Sensitivity Required? (ppb/low ppm) Start->HighSensitivity ComplexMatrix Complex Matrix? HighSensitivity->ComplexMatrix No Use_GCMS Use GC-MS HighSensitivity->Use_GCMS Yes AnalyteStd Analyte-Specific Standard Available? ComplexMatrix->AnalyteStd Yes Use_HPLC Use HPLC-UV ComplexMatrix->Use_HPLC No AnalyteStd->Use_HPLC Yes Use_qNMR Use qNMR AnalyteStd->Use_qNMR No

Caption: Decision tree for selecting an analytical method.

Conclusion

For routine analysis of this compound in reaction mixtures, HPLC-UV offers the best balance of performance, simplicity, and throughput. When very high sensitivity and selectivity are required, and for definitive identification, GC-MS after derivatization is the preferred method, despite its more complex sample preparation. qNMR stands out as a powerful tool for obtaining highly accurate and precise results without the need for a specific reference standard of the analyte, making it ideal for the certification of materials or when a standard is unavailable. The final choice should be guided by the specific requirements of the research or development objective.

References

A Comparative Guide to Intermediates in Dye and Pigment Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of chemical intermediates used in the synthesis of dyes and pigments. Understanding the distinct properties and synthetic routes of these foundational molecules is crucial for developing new colorants with enhanced performance characteristics, and for applications in fields such as bio-imaging and targeted drug delivery where molecular structure dictates function.

Fundamental Differences: Dyes vs. Pigments

The primary distinction between dyes and pigments lies in their solubility. Dyes are colored substances that are soluble in the application medium and bind chemically to the substrate.[1][2][3] In contrast, pigments are insoluble, fine powdery substances that are dispersed in a medium and physically coat a surface.[1][2] This fundamental difference in application dictates the required chemical properties of their intermediates. Dye intermediates often incorporate solubilizing groups, whereas pigment intermediates are designed to promote insolubility and crystalline stability.

Key Classes of Intermediates

Dye and pigment intermediates are aromatic derivatives derived from raw materials like benzene, toluene, naphthalene, and anthracene.[1][4] The major classes are categorized by their core structures:

  • Aromatic Amines (e.g., Aniline derivatives): Serve as foundational building blocks for the widely used azo dyes.[5][6][7]

  • Naphthalene Derivatives (e.g., H-Acid, Gamma Acid): Crucial for producing a wide range of colors in reactive and direct dyes for textiles.[8]

  • Anthraquinone Derivatives: Used to create dyes and pigments known for their exceptional lightfastness.[6][7][9]

  • Phthalic Anhydride Derivatives: Key precursors for phthalocyanine pigments, which are prized for their stability and intense blue and green shades.[10][11][12]

Comparative Performance of Intermediates

The selection of an intermediate directly impacts the synthesis efficiency and the final properties of the colorant, such as color strength, fastness, and stability.[13] The following table summarizes key performance indicators for representative intermediates from different classes.

Intermediate ClassRepresentative IntermediateTypical Synthesis Yield (%)Purity (HPLC, %)Key Final PropertiesPrimary Application
Naphthalene Derivative H-Acid (1-amino-8-naphthol-3,6-disulfonic acid)75 - 85>98.5High Tinctorial Strength, Good SolubilityReactive Dyes (Textiles)
Aromatic Amine p-Nitroaniline90 - 96>99.0Versatile Diazonium ComponentAzo Dyes & Pigments
Anthraquinone Derivative 1-Aminoanthraquinone80 - 90>99.2Excellent Light & Weather FastnessVat Dyes, Automotive Pigments
Phthalic Anhydride Deriv. Phthalonitrile85 - 95>99.5High Thermal & Chemical StabilityPhthalocyanine Pigments (Inks, Plastics)

Note: The data presented are representative values derived from typical industrial synthesis protocols and may vary based on specific reaction conditions and purification methods.

Experimental Protocols

Detailed and precise experimental procedures are paramount for achieving high purity and yield. Below are standardized protocols for key reactions in intermediate synthesis.

Experimental Protocol 1: Diazotization of an Aromatic Amine (e.g., 4-Aminophenol)

Objective: To synthesize a diazonium salt, a critical reactive intermediate for azo dye production.[14]

Materials:

  • 4-Aminophenol: 1.20 g (0.011 mol)

  • Sodium Nitrite (NaNO₂): 0.70 g (0.01 mol)

  • Concentrated Hydrochloric Acid (HCl): 12 cm³

  • Distilled Water

  • Ice

Procedure:

  • In a 100 cm³ conical flask, suspend 1.20 g of 4-aminophenol in 45 cm³ of water.

  • Slowly add 12 cm³ of concentrated HCl while stirring until the 4-aminophenol is completely dissolved.

  • Cool the solution in an ice-water bath to 0-5 °C. Some of the aminophenol hydrochloride may precipitate.

  • In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.

  • While maintaining the reaction temperature at 0-5 °C, add the sodium nitrite solution dropwise to the 4-aminophenol solution with continuous, vigorous stirring.

  • The resulting diazonium salt solution is unstable and should be kept cold and used immediately for the subsequent coupling reaction.[14][15][16]

Experimental Protocol 2: Synthesis of a Phthalocyanine Pigment Intermediate

Objective: To synthesize Copper Phthalocyanine (CuPc), a stable pigment, from phthalic anhydride.[11][17]

Materials:

  • Phthalic Anhydride: 1 part by weight

  • Urea: 4 parts by weight

  • Copper(I) Chloride: 0.1 parts by weight

  • Ammonium Molybdate (Catalyst): 0.01 parts by weight

  • High-boiling point solvent (e.g., Nitrobenzene)

Procedure:

  • Charge a reaction vessel equipped with a stirrer and heating mantle with phthalic anhydride, urea, copper(I) chloride, ammonium molybdate, and the solvent.

  • Heat the mixture slowly to 180-200 °C with continuous stirring. The reaction is exothermic.

  • Maintain the temperature for 4-6 hours. The formation of the pigment is indicated by a deep blue coloration.

  • After the reaction is complete, cool the mixture and filter the crude pigment.

  • The crude product is then subjected to purification steps, often involving acid pasting (dissolving in concentrated sulfuric acid and re-precipitating in water) to achieve the desired crystalline form and purity for pigment applications.

Visualization of Synthetic Pathways

Diagrams are essential for visualizing the logical flow from basic raw materials to the final dye or pigment. The choice of synthetic route and subsequent processing steps are determined by the desired solubility of the final product.

DyeVsPigment Generalized Production Workflow: Dye vs. Pigment raw_materials Aromatic Hydrocarbons (Benzene, Naphthalene, etc.) primary_intermediate Primary Intermediate Synthesis (e.g., Sulfonation, Nitration) raw_materials->primary_intermediate dye_path_start Functionalization for Solubility (e.g., Sulfonic Acid Group Addition) primary_intermediate->dye_path_start Dye Route pigment_path_start Synthesis for Insolubility (e.g., Cyclization to form Phthalocyanine) primary_intermediate->pigment_path_start Pigment Route coupling_reaction Coupling Reaction (e.g., Diazotization & Azo Coupling) dye_path_start->coupling_reaction dye_molecule Soluble Dye Molecule coupling_reaction->dye_molecule dye_application Application in Solution (e.g., Textile Bath) dye_molecule->dye_application crystal_modification Post-Synthesis Processing (e.g., Milling, Crystal Growth) pigment_path_start->crystal_modification pigment_particle Insoluble Pigment Particle crystal_modification->pigment_particle pigment_application Dispersion in Medium (e.g., Paint, Ink) pigment_particle->pigment_application

Caption: Workflow distinguishing dye and pigment synthesis pathways.

IntermediateSelection Decision Framework for Intermediate Selection start Define Target Application (e.g., Textile Dye, Automotive Paint) prop1 Required Property: High Lightfastness? start->prop1 prop2 Required Property: Brilliant Blue/Green Hue? prop1->prop2 No anthra Select Anthraquinone Intermediates prop1->anthra Yes prop3 Required Property: Water Solubility for Fiber Reactivity? prop2->prop3 No phthalo Select Phthalic Anhydride Intermediates for Phthalocyanine prop2->phthalo Yes naphth Select Sulfonated Naphthalene Intermediates (e.g., H-Acid) prop3->naphth Yes other Consider Other Classes (e.g., Azo Intermediates) prop3->other No

Caption: Logic for selecting intermediates based on desired properties.

References

Safety Operating Guide

Safe Disposal of 4-Cyano-3-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: This document outlines the essential safety protocols and logistical procedures for the proper disposal of 4-Cyano-3-methylbenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Researchers and professionals in drug development must handle chemical waste with the utmost care. The following guide provides a detailed, step-by-step process for the safe disposal of this compound, a compound requiring careful management due to its hazardous properties.

Hazard Profile and Safety Summary

This compound is classified as hazardous, with potential for acute toxicity if swallowed, skin irritation, and serious eye irritation.[1] Adherence to strict safety protocols is mandatory to mitigate risks during handling and disposal.

Hazard ClassificationGHS CategorySource
Acute Toxicity, OralCategory 3[2]
Skin IrritationCategory 2[1]
Serious Eye IrritationCategory 2[1]
Acute Toxicity, Dermal (Harmful)Category 4[1]
Acute Toxicity, Inhalation (Harmful)Category 4[1]
Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, all personnel must be equipped with the appropriate personal protective equipment.

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is necessary.

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, from initial preparation to final waste hand-off.

Step 1: Waste Segregation and Collection

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

  • Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, wipes), in a designated, clearly labeled, and sealed hazardous waste container.

  • For solutions, use a compatible, leak-proof liquid waste container.

Step 2: Container Labeling

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name of the principal investigator or laboratory contact

Step 3: Storage of Waste

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area must be under the control of the laboratory operator, secure, and away from drains or sources of ignition.

  • Ensure the storage area is well-ventilated.

Step 4: Scheduling Waste Pickup

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with all necessary information about the waste stream.

Step 5: Documentation

  • Maintain a log of all hazardous waste generated, including the amount of this compound disposed of and the date of disposal.

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate the immediate area to prevent further exposure.

  • Ventilate the space, if it is safe to do so.

  • Wear appropriate PPE before attempting to clean the spill.

  • For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust.[3]

  • For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place it in the hazardous waste container.

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Report the spill to your laboratory supervisor and EHS department.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Decision Workflow for this compound start Waste Generation (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate solid_waste Solid Waste Container (Labeled 'Hazardous Waste') segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste') segregate->liquid_waste Liquid labeling Properly Label Container (Chemical Name, Hazards, Date) solid_waste->labeling liquid_waste->labeling storage Store in Designated Satellite Accumulation Area labeling->storage spill Spill or Exposure Event? storage->spill pickup Schedule Waste Pickup with EHS Department end Waste Transferred to EHS pickup->end spill->pickup No spill_protocol Follow Emergency Spill/Exposure Protocol spill->spill_protocol Yes spill_protocol->storage

Disposal Decision Workflow for this compound

References

Personal protective equipment for handling 4-Cyano-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling and disposal of 4-Cyano-3-methylbenzoic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risks.

Hazard Summary

This compound is a compound that requires careful handling due to its potential health hazards. It can be harmful if swallowed, in contact with skin, or inhaled.[1] It is known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Some data also suggests it may cause an allergic skin reaction.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.

Body PartProtectionSpecifications and Best Practices
Hands Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Select gloves with a thickness of at least 5 mils for splash protection and change them immediately if contaminated.[4] Always inspect gloves before use and use proper removal technique to avoid skin contact.[3]
Eyes/Face Safety glasses with side shields or chemical goggles. Face shield.Wear safety glasses with side shields at a minimum.[5] When there is a potential for splashing, chemical goggles should be worn.[6] For tasks with a higher risk of splashes, a face shield should be used in addition to goggles.[4][5]
Body Laboratory coat. Chemical-resistant apron.A full-length, buttoned laboratory coat should be worn.[4] For procedures with a significant splash potential, a chemical-resistant apron should be worn over the lab coat.[4]
Respiratory Air-purifying respirator with appropriate cartridge.Use in a well-ventilated area. If dust is generated or ventilation is inadequate, a NIOSH-approved respirator with a P2 filter for dusts is recommended. A cartridge change-out schedule should be in place as part of a respiratory protection program.[6]

Operational Plan for Safe Handling

A systematic approach is crucial for minimizing risk when working with this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this chemical in a well-ventilated area. A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[4]

  • Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7]

  • Pre-planning: Before starting any procedure, review the Safety Data Sheet (SDS) and have a clear understanding of the potential hazards.

Handling Procedures
  • Avoid Dust Formation: This compound is a solid, and care should be taken to avoid the generation of dust.[2]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[2]

  • Avoid Contact: Do not get the chemical in eyes, on skin, or on clothing.[7]

  • Contaminated Clothing: Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

First Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[2][3]

  • If on Skin: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation or a rash occurs, get medical advice.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[2][3] If eye irritation persists, seek medical attention.[2]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][8]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste: Dispose of the chemical through a licensed disposal company. Do not mix with other waste. Leave the chemical in its original container.

  • Contaminated Materials: Any disposable items such as gloves, absorbent pads, and weighing paper that have come into contact with the chemical should be collected in a designated, sealed container for hazardous solid waste.[4]

  • Container Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Irritant," "Harmful").[4]

  • Environmental Precautions: Do not allow the chemical to enter drains, surface water, or ground water.[9]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_eng Verify Engineering Controls (Fume Hood, Eye Wash) prep_ppe->prep_eng handle_weigh Weigh/Handle Chemical in Fume Hood prep_eng->handle_weigh Proceed to Handling handle_dust Minimize Dust Generation handle_weigh->handle_dust post_decon Decontaminate Work Area handle_dust->post_decon After Use post_wash Wash Hands Thoroughly post_decon->post_wash disp_solid Dispose of Contaminated Solids in Labeled Container post_wash->disp_solid Final Step disp_chem Dispose of Chemical Waste via Licensed Company disp_solid->disp_chem

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.